molecular formula C3H7NO2 B15558035 Urethane-13C,15N

Urethane-13C,15N

Cat. No.: B15558035
M. Wt: 91.08 g/mol
InChI Key: JOYRKODLDBILNP-CQDYUVAPSA-N
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Description

Urethane-13C,15N is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 91.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

91.08 g/mol

IUPAC Name

ethyl carbamate

InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i3+1,4+1

InChI Key

JOYRKODLDBILNP-CQDYUVAPSA-N

Origin of Product

United States

Foundational & Exploratory

A Guide to the Synthesis of 13C and 15N Labeled Urethanes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern drug discovery and development. The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into drug candidates or related molecules allows for precise tracking and quantification in complex biological systems without altering the molecule's fundamental chemical properties. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing ¹³C and ¹⁵N labeled urethanes (carbamates), compounds of significant interest in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these techniques in a research and development setting.

The use of stable isotope-labeled compounds is crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.[1] These labeled molecules serve as invaluable tracers in metabolic studies, enabling the identification of metabolites and the delineation of complex metabolic pathways.[1]

Core Synthesis Methodologies

The synthesis of isotopically labeled urethanes can be broadly categorized into two main approaches: direct incorporation of a labeled precursor in the final bond-forming step, and the use of a labeled starting material that is carried through a synthetic sequence. This guide will focus on three robust and widely applicable methods:

  • ¹³C-Labeling via [¹³C]Carbon Dioxide Incorporation: A late-stage functionalization approach that directly utilizes [¹³C]CO₂ to form the urethane's carbonyl group.

  • ¹⁵N-Labeling via [¹⁵N]Urea: A method that employs isotopically enriched urea (B33335) as the nitrogen source for the carbamate (B1207046) functionality.

  • Isotopic Labeling via the Curtius Rearrangement: A versatile method for converting carboxylic acids into urethanes, which can be adapted for either ¹³C or ¹⁵N labeling depending on the labeled precursor.

Method 1: ¹³C-Carbonyl Labeling using [¹³C]Carbon Dioxide

This method offers a direct and efficient route for the late-stage introduction of a ¹³C label into the metabolically stable carbonyl position of a urethane (B1682113). The general strategy involves the reaction of an amino compound with [¹³C]CO₂ in the presence of a suitable activating agent.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine R-NH₂ Urethane [¹³C=O]Urethane Amine->Urethane CO2 [¹³C]CO₂ CO2->Urethane Phosphine (B1218219) Phosphine (e.g., PPh₃) Phosphine->Urethane Azide (B81097) Azide Source Azide->Urethane

Caption: Synthesis of ¹³C-labeled urethane from an amine and [¹³C]CO₂.

Experimental Protocol: Synthesis of [¹³C]Carbamates

This protocol is adapted from a general procedure for the late-stage carbon isotope labeling of carbamates.[2]

Materials:

  • Amino-alcohol or related amine precursor

  • [¹³C]Carbon Dioxide ([¹³C]CO₂)

  • Dimethylphenylphosphine (d)

  • Solvent (e.g., Dichloromethane)

  • Azide source (e.g., Triflyl azide)

Procedure:

  • To a solution of the amino-alcohol precursor in the chosen solvent, add the phosphine reagent.

  • Introduce a controlled amount of [¹³C]CO₂ into the reaction vessel.

  • Add the azide source to initiate the Staudinger aza-Wittig type reaction.

  • Stir the reaction at room temperature for a specified time, monitoring for completion by an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Quantitative Data:
Substrate TypePhosphine ReagentYield of [¹³C]UrethaneReference
Cyclic CarbamateTriphenylphosphine (a)63%[2]
Cyclic CarbamateTri-n-butylphosphine (c)62%[2]
Cyclic CarbamateDimethylphenylphosphine (d)84%[2]
Linear CarbamateOptimized Conditions64%[2]

Table 1: Representative yields for the synthesis of ¹³C-labeled carbamates using [¹³C]CO₂.

Method 2: ¹⁵N-Labeling using [¹⁵N]Urea

The reaction of an alcohol with isotopically labeled urea provides a straightforward method for the synthesis of ¹⁵N-labeled urethanes. This approach is particularly attractive due to the commercial availability of [¹⁵N₂]-urea.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product Alcohol R-OH Urethane [¹⁵N]Urethane Alcohol->Urethane Urea CO([¹⁵N]H₂)₂ Urea->Urethane Catalyst Metal Oxide Catalyst->Urethane

Caption: Synthesis of ¹⁵N-labeled urethane from an alcohol and [¹⁵N]Urea.

Experimental Protocol: Synthesis of ¹⁵N-Labeled Urethane

The synthesis of the key precursor, [¹⁵N]-urea, is a critical first step. A published method involves the reaction of [¹⁵N]ammonia, carbon monoxide, and sulfur.[3] The subsequent reaction with an alcohol can be performed under heat with a catalyst.

Part A: Synthesis of [¹⁵N₂]-Urea (Adapted from a discontinuous process) [3]

Materials:

  • [¹⁵N]Ammonia ([¹⁵N]H₃)

  • Carbon Monoxide (CO)

  • Sulfur (S)

  • Methanol (CH₃OH)

Procedure:

  • In a stainless steel reactor lined with polytetrafluoroethylene (PTFE), combine [¹⁵N]ammonia, carbon monoxide, sulfur, and methanol.

  • Heat the reactor to 100 °C. The reaction is carried out under low pressure.

  • After the reaction period, the [¹⁵N₂]-urea product is isolated and purified.

Part B: Synthesis of [¹⁵N]-Urethane

Materials:

  • [¹⁵N₂]-Urea

  • Alcohol (R-OH)

  • Metal oxide catalyst (e.g., zinc oxide)

Procedure:

  • In a sealed reaction vessel, mix [¹⁵N₂]-urea and the desired alcohol in a molar ratio of 1:1 to 1:20.

  • Add the metal oxide catalyst.

  • Heat the reaction mixture to a temperature between 100 to 200 °C. The reaction pressure will be between 0.1 to 2.0 MPa.

  • Maintain the reaction for 1 to 12 hours.

  • After cooling, the [¹⁵N]-urethane product is isolated and purified.

Quantitative Data:
Precursor SynthesisYieldReference
[¹⁵N₂]-UreaApprox. 79%[3]
Urethane SynthesisProduct YieldReference
Ethyl Carbamate>95%

Table 2: Yields for the synthesis of [¹⁵N]-urea and its subsequent conversion to urethane.

Method 3: Isotopic Labeling via the Curtius Rearrangement

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an isocyanate via an acyl azide intermediate.[4] The resulting isocyanate can be trapped with an alcohol to furnish a urethane.[4] This method is highly versatile for isotopic labeling as either a ¹³C-labeled carboxylic acid or a ¹⁵N-labeled azide source can be employed.

General Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product CarboxylicAcid R-[¹³C]OOH or R-COOH AcylAzide Acyl Azide CarboxylicAcid->AcylAzide AzideSource NaN₃ or Na[¹⁵N]₃ AzideSource->AcylAzide Alcohol R'-OH Urethane Labeled Urethane Alcohol->Urethane Isocyanate Isocyanate AcylAzide->Isocyanate Heat Isocyanate->Urethane

Caption: Curtius rearrangement for the synthesis of labeled urethanes.

Experimental Protocol: One-Pot Curtius Rearrangement

This one-pot procedure avoids the isolation of the potentially explosive acyl azide intermediate.[5]

Materials:

  • Carboxylic acid (can be ¹³C-labeled)

  • Sodium azide (can be ¹⁵N-labeled)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Zinc triflate (catalyst)

  • tert-Butanol (or other alcohol)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the carboxylic acid in the chosen solvent, add di-tert-butyl dicarbonate and sodium azide.

  • Add the zinc triflate catalyst.

  • Heat the reaction mixture to approximately 40 °C. The acyl azide forms in situ and rearranges to the isocyanate.

  • The isocyanate is trapped by the alcohol present in the reaction mixture to form the corresponding urethane.

  • The reaction is monitored for completion, and the product is then isolated and purified.

Quantitative Data:

The Curtius rearrangement is known for its high efficiency and tolerance of various functional groups, with yields often being very good. Specific quantitative data for the synthesis of a simple labeled urethane using this one-pot method would be dependent on the specific substrates used.

Application in Drug Development: A Workflow for Metabolism Studies

The primary application of ¹³C and ¹⁵N labeled urethanes in drug development is to serve as tracers in metabolism studies. The following workflow outlines the typical use of these compounds.

cluster_synthesis Synthesis cluster_dosing In Vitro / In Vivo Study cluster_analysis Analysis cluster_interpretation Data Interpretation A Synthesize ¹³C or ¹⁵N Labeled Urethane B Administer Labeled Compound (e.g., to hepatocytes or animal model) A->B C Collect Biological Samples (e.g., plasma, urine, feces) B->C D Sample Preparation (e.g., extraction, separation) C->D E LC-MS/MS Analysis D->E F Identify and Quantify Metabolites E->F G Elucidate Metabolic Pathways F->G H Determine Pharmacokinetic Parameters F->H

Caption: Workflow for the use of labeled urethanes in drug metabolism studies.

By using a labeled version of a drug candidate, researchers can confidently distinguish drug-related material from endogenous compounds in complex biological matrices. This allows for a complete mass balance study and the definitive identification of all major and minor metabolites, providing critical information for safety assessment and regulatory submissions.[6]

Conclusion

The synthesis of ¹³C and ¹⁵N labeled urethanes is a critical capability for modern pharmaceutical research and development. The methods outlined in this guide—direct [¹³C]CO₂ incorporation, reaction with [¹⁵N]urea, and the versatile Curtius rearrangement—provide robust and adaptable strategies for accessing these essential research tools. The detailed protocols and workflow diagrams are intended to serve as a practical resource for scientists engaged in the synthesis and application of isotopically labeled compounds for the advancement of new medicines.

References

A Technical Guide to Commercial Urethane-13C,15N for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, specifications, and applications of doubly labeled urethane (B1682113) (Urethane-13C,15N) in metabolic research and pharmaceutical development.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in utilizing this compound. This isotopically labeled compound is a powerful tool for tracing the metabolic fate of urethane and related structures in biological systems. This guide provides a detailed overview of its commercial availability, key quality attributes, and its application in experimental settings.

Commercial Availability and Specifications

This compound is a specialized chemical available from a select number of commercial suppliers that focus on stable isotope-labeled compounds for research purposes. The primary suppliers identified are LGC Standards (which includes Toronto Research Chemicals - TRC) and Clearsynth. These suppliers offer the compound in various research-grade quantities.

Obtaining a Certificate of Analysis (CoA) from the supplier is crucial for ensuring the quality and precise isotopic enrichment of the compound. While a specific CoA for this compound was not publicly available at the time of this writing, a CoA for the related compound, Urea-13C,15N2, from LGC Standards provides a representative example of the quantitative data that can be expected. Key specifications typically include chemical purity, isotopic purity, and molecular formula verification.

Below is a summary of typical product specifications compiled from supplier listings. Researchers should always refer to the supplier's specific documentation for the most accurate and up-to-date information.

Table 1: Commercial Supplier Information for this compound

SupplierProduct NameCatalog Number (Example)Available Quantities
LGC Standards / TRCThis compoundTRC-U82530710 mg, 50 mg, 100 mg
ClearsynthThis compoundCS-T-102929Inquire for details

Table 2: General Technical Specifications for this compound

ParameterSpecificationSource
Molecular Formula C₂¹³CH₇¹⁵NO₂LGC Standards[1]
Molecular Weight 91.08Clearsynth[2]
Unlabeled CAS Number 51-79-6Clearsynth[3][4]
Isotopic Purity Typically ≥98% for ¹³C and ¹⁵NBased on related products[5][6]
Chemical Purity Typically ≥98%Based on related products[5][6]
Storage Condition Refrigerator (2-8°C) for long-term storageClearsynth[3][4]

Applications in Research and Drug Development

Stable isotope labeling is an indispensable technique in modern drug metabolism studies, allowing for the precise tracing of a molecule's journey through a biological system.[7] The use of compounds like this compound enables researchers to elucidate metabolic pathways, identify novel metabolites, and quantify the extent of biotransformation without the need for radioactive labels.

The metabolism of urethane itself has been a subject of study, with research indicating its conversion to metabolites such as N-hydroxyurethane.[8] The use of isotopically labeled urethane, particularly with stable isotopes like ¹³C and ¹⁵N, is critical for accurately tracking these transformations in vivo. Studies have utilized labeled urethane to investigate its reaction with nucleic acids and to understand its metabolic fate in various tissues.[9][10]

In the context of drug development, understanding the metabolic stability and pathways of drug candidates is a regulatory requirement. While not a therapeutic agent itself, labeled urethane can serve as a model compound or a structural motif in more complex drug molecules. Its study can provide valuable insights into the metabolism of carbamate-containing drugs.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the use of this compound are often developed within individual research laboratories, general methodologies from related studies can be adapted. For instance, a protocol for a urethane-induced mouse lung cancer model, although using the unlabeled compound, provides a framework for in vivo administration and sample collection that could be applied to a tracer study with the labeled counterpart.[11]

A typical in vivo metabolic study using this compound would involve the following key steps:

  • Dosing: Administration of a precise dose of this compound to the animal model, typically via intraperitoneal injection.

  • Sample Collection: Timed collection of biological matrices such as blood, urine, and tissues.

  • Metabolite Extraction: Extraction of metabolites from the collected biological samples using appropriate solvent systems.

  • Analytical Detection: Analysis of the extracts using high-sensitivity analytical instrumentation, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the parent compound and its labeled metabolites.

  • Data Analysis: Quantification of the labeled species and elucidation of metabolic pathways based on the identified structures.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental and metabolic processes, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for In Vivo this compound Metabolism Study cluster_preparation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome Urethane-13C,15N_Source Commercial Supplier (e.g., LGC, Clearsynth) Formulation Formulation in Sterile Saline Urethane-13C,15N_Source->Formulation Dosing Intraperitoneal Injection Formulation->Dosing Animal_Model Animal Model (e.g., Mouse) Dosing->Animal_Model Sample_Collection Collection of Blood, Urine, and Tissues Animal_Model->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Metabolite Identification LC_MS_Analysis->Data_Processing Pathway_Elucidation Metabolic Pathway Elucidation Data_Processing->Pathway_Elucidation Metabolite_Quantification Quantification of Metabolites Data_Processing->Metabolite_Quantification

Workflow for a typical in vivo metabolism study using this compound.

G Tentative Metabolic Pathway of Urethane Urethane Urethane-¹³C,¹⁵N N_Hydroxyurethane N-Hydroxyurethane-¹³C,¹⁵N Urethane->N_Hydroxyurethane N-hydroxylation Further_Metabolites Further Metabolites (e.g., Conjugates) N_Hydroxyurethane->Further_Metabolites Conjugation, etc. Excretion Excretion N_Hydroxyurethane->Excretion Further_Metabolites->Excretion

A simplified metabolic pathway for urethane highlighting key transformations.

References

An In-depth Technical Guide to the Applications of Urethane-13C,15N in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes into polymer structures offers a powerful and non-destructive toolkit for elucidating reaction mechanisms, characterizing complex architectures, and tracking degradation pathways. This guide focuses on the dual labeling of the urethane (B1682113) linkage with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), providing a comprehensive overview of its synthesis, applications, and the detailed experimental protocols required for its use in advanced polymer analysis.

Introduction to Isotope Labeling in Polymer Chemistry

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope.[1] Unlike their radioactive counterparts, stable isotopes do not decay, making them safe to handle and suitable for a wide range of analytical techniques without the need for specialized radiological facilities. In polymer chemistry, isotopes such as Deuterium (²H), ¹³C, ¹⁵N, and Oxygen-18 (¹⁸O) serve as powerful probes for detailed structural and dynamic studies.[1]

The dual labeling of the urethane group with both ¹³C and ¹⁵N provides a unique analytical handle. The urethane linkage, formed from the reaction of an isocyanate and an alcohol, is the defining feature of polyurethanes. By labeling both the carbonyl carbon and the nitrogen atom, researchers can gain unprecedented insight into the formation, behavior, and degradation of this critical functional group. This dual-labeling strategy is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, enhancing signal sensitivity and enabling the use of advanced multi-dimensional NMR techniques.

Synthesis of Urethane-¹³C,¹⁵N Labeled Monomers and Polymers

The synthesis of a polyurethane containing a ¹³C,¹⁵N-labeled urethane linkage requires the preparation of isotopically labeled monomers, specifically a ¹⁵N-labeled diisocyanate and a ¹³C-labeled diol or polyol.

Proposed Synthetic Workflow:

G cluster_isocyanate ¹⁵N-Labeled Diisocyanate Synthesis cluster_diol ¹³C-Labeled Diol/Polyol Synthesis cluster_polymerization Polymerization A ¹⁵N-Labeled Amine Source (e.g., ¹⁵NH₄Cl) B Conversion to ¹⁵N-Diamine A->B C Phosgenation or equivalent B->C D ¹⁵N-Labeled Diisocyanate C->D H Polyaddition Reaction D->H E ¹³C-Labeled Precursor (e.g., ¹³CO₂) F Multi-step Organic Synthesis E->F G ¹³C-Labeled Diol/Polyol F->G G->H I Polyurethane with ¹³C,¹⁵N-Labeled Urethane Linkage H->I

Caption: Proposed workflow for the synthesis of a polyurethane with a ¹³C,¹⁵N-labeled urethane linkage.

Core Applications in Polymer Chemistry

The primary application of ¹³C,¹⁵N labeling in polyurethanes is for detailed analysis using NMR spectroscopy. The presence of these isotopes allows for more precise and sensitive measurements compared to natural abundance studies.

¹³C and ¹⁵N NMR are powerful techniques for the structural characterization of polyurethanes.[2][3] Dual labeling significantly enhances the utility of these methods.

Key Advantages:

  • Unambiguous Signal Assignment: The ¹³C-¹⁵N coupling provides a direct method for identifying the urethane carbonyl carbon and nitrogen signals in complex polymer spectra.

  • Enhanced Sensitivity: Isotopic enrichment overcomes the low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%), dramatically reducing the acquisition time for NMR experiments.[4]

  • Quantitative Analysis: With appropriate experimental parameters, the integration of ¹³C and ¹⁵N NMR signals can be used for the quantitative determination of:

    • Monomer incorporation ratios.

    • End-group analysis and degree of polymerization.[4][5]

    • The concentration of urethane, urea, allophanate, and biuret (B89757) linkages.[6]

Table 1: Typical ¹³C and ¹⁵N NMR Chemical Shifts for Urethane and Related Groups

Functional GroupAtomTypical Chemical Shift (ppm)Reference(s)
Urethane (R-NH-CO-OR')¹³C=O152 - 158[6]
¹⁵NVaries with solvent and structure[2]
Urea (R-NH-CO-NH-R')¹³C=O156 - 159[6]
Allophanate¹³C=O~155[6]
Biuret¹³C=O~155[6]
Isocyanurate¹³C=O150 - 159[6]

The formation of polyurethanes proceeds through the nucleophilic attack of an alcohol on an isocyanate.[7] Dual labeling of the resulting urethane bond allows for the precise tracking of this reaction.

Investigative Possibilities:

  • Kinetic Analysis: By monitoring the appearance of the ¹³C-¹⁵N coupled signal over time, the kinetics of urethane formation can be accurately determined.

  • Side Reaction Identification: The formation of side products such as allophanates and biurets can be monitored and quantified, providing insight into the reaction mechanism under different catalytic conditions.

G A R'-¹⁵N=C=O (¹⁵N-Isocyanate) D Urethane Formation (Polyaddition) A->D B R-O-¹³C-H (¹³C-Alcohol) B->D C Catalyst C->D E R'-¹⁵NH-¹³CO-OR (¹³C,¹⁵N-Urethane) D->E

Caption: Reaction mechanism for ¹³C,¹⁵N-urethane formation.

Understanding the degradation of polyurethanes is critical for assessing their long-term stability and environmental impact.[8][9] Isotope labeling provides a powerful tool for tracing the fate of polymer fragments during degradation.

Experimental Approach:

  • Synthesize a polyurethane with a ¹³C,¹⁵N-labeled urethane linkage.

  • Subject the polymer to degradative conditions (e.g., hydrolysis, enzymatic degradation, oxidation).

  • Analyze the degradation products using techniques such as mass spectrometry and NMR to identify and quantify the labeled fragments. This allows for the precise determination of which bonds are being cleaved.

G A Polyurethane with ¹³C,¹⁵N-Labeled Urethane B Exposure to Degradative Environment (e.g., Enzymes) A->B C Degradation B->C D Analysis of Products (Mass Spectrometry, NMR) C->D E Identification of ¹³C and ¹⁵N containing fragments D->E F Elucidation of Degradation Pathway E->F

Caption: Workflow for a ¹³C,¹⁵N-labeled polyurethane degradation study.

Detailed Experimental Protocols

  • Sample Preparation: Dissolve 10-50 mg of the ¹³C,¹⁵N-labeled polyurethane in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

    • Tune the probe for ¹H, ¹³C, and ¹⁵N frequencies.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • For quantitative analysis, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest to ensure full relaxation.

  • ¹⁵N NMR Acquisition:

    • Acquire a proton-decoupled ¹⁵N spectrum.

    • Consider using techniques like INEPT or DEPT to enhance sensitivity, although these may not be strictly quantitative. For quantitative analysis, direct observation with a long relaxation delay is preferred.

  • 2D NMR (HSQC/HMBC):

    • Acquire a ¹H-¹³C HSQC or HMBC spectrum to correlate the proton signals with the labeled carbon.

    • Acquire a ¹H-¹⁵N HSQC or HMBC spectrum to correlate proton signals with the labeled nitrogen, which is invaluable for assigning signals in complex spectra.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the relevant peaks corresponding to the labeled urethane groups and any other quantifiable signals.

    • Calculate the desired ratios or concentrations based on the integral values.

  • Material Preparation: Prepare thin films or small pieces of the ¹³C,¹⁵N-labeled polyurethane to maximize surface area.

  • Incubation:

    • Incubate the polymer samples in a relevant degradation medium (e.g., phosphate-buffered saline for hydrolytic degradation, a solution containing a specific enzyme like esterase for enzymatic degradation).[8][9]

    • Include a control sample in a buffer solution without the enzyme.

    • Maintain the samples at a constant temperature (e.g., 37°C) for a defined period, with periodic sampling of the incubation medium.

  • Analysis of Degradation Products:

    • At each time point, remove an aliquot of the incubation medium.

    • Analyze the aliquot using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products. The mass spectrometer will specifically detect the masses of fragments containing the ¹³C and ¹⁵N labels.

    • For larger fragments or to confirm structures, the degradation products can be extracted, concentrated, and analyzed by NMR.

  • Analysis of the Remaining Polymer:

    • At the end of the experiment, recover the polymer samples.

    • Analyze the remaining polymer using Gel Permeation Chromatography (GPC) to determine changes in molecular weight.

    • Solid-state NMR can be used to analyze changes in the bulk polymer structure.

Conclusion

The dual labeling of urethane with ¹³C and ¹⁵N provides a sophisticated and powerful approach for the in-depth analysis of polyurethanes. This technique offers significant advantages for structural elucidation, quantitative analysis, mechanistic studies, and the investigation of degradation pathways. While the synthesis of dual-labeled monomers requires specialized chemical synthesis, the wealth of detailed information that can be obtained makes it an invaluable tool for researchers and professionals in polymer chemistry and drug development. The methodologies outlined in this guide provide a framework for leveraging this advanced isotopic labeling strategy to accelerate research and development in the field of polyurethane materials.

References

The Telltale Atoms: An In-depth Technical Guide to Urethane-13C,15N in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and application of dual isotopically labeled urethane (B1682113), specifically with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). While a specific, off-the-shelf "Urethane-¹³C,¹⁵N" molecule is not broadly commercialized, the principles of its synthesis and use are critical for advanced research in polymer chemistry, materials science, and drug metabolism. This document will focus on the application of ¹³C and ¹⁵N labeling in the study of urethane and polyurethane systems, providing researchers with the foundational knowledge to leverage these powerful analytical techniques.

Core Concepts: The Power of Isotopic Labeling

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the context of urethane chemistry, replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N provides a powerful tool for unequivocally identifying and tracking the urethane linkage and its reaction products. This is particularly crucial in complex matrices where signals from other components can create significant analytical challenges.

The primary advantages of dual ¹³C and ¹⁵N labeling in urethane research include:

  • Unambiguous Signal Assignment: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C-¹⁵N bond creates unique splitting patterns and chemical shifts, allowing for the clear differentiation of urethane and urea (B33335) carbonyls, which often have overlapping signals.[1]

  • Enhanced Spectral Resolution: The presence of the ¹⁵N isotope can lead to a narrowing of the ¹³C carbonyl signals in solid-state NMR, improving the resolution between different chemical environments.[1]

  • Mechanistic and Kinetic Studies: Isotope labeling allows for the precise tracking of reaction pathways and the determination of reaction kinetics, providing insights into the formation and degradation of urethane bonds.

  • Metabolic Fate and Biotransformation: In drug development and toxicology, labeling can elucidate the metabolic pathways of urethane-containing compounds, identifying metabolites and understanding their biological activity.

Quantitative Data: Spectroscopic Signatures

The following tables summarize key quantitative data, primarily from solid-state NMR studies, for ¹³C and ¹⁵N labeled urethane and related compounds. This data is crucial for the identification and characterization of these structures in experimental settings.

Table 1: Solid-State NMR Chemical Shifts for Urethane and Urea Model Compounds [1]

Compound¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Urethanes
2-propanol/pMDI-¹³C155-
2-propanol/pMDI-¹³C,¹⁵N155101
Wood powder/pMDI-¹³C,¹⁵N154102
Ureas
p-toluidine/pMDI-¹³C156-
p-toluidine/pMDI-¹³C,¹⁵N156104
Aniline (B41778)/pMDI-¹³C156-
Aniline-¹⁵N/pMDI-¹³C,¹⁵N156104
Water/pMDI-¹³C,¹⁵N156-

Table 2: Solution NMR Data for Doubly Labeled Urea Model Compound [1]

CompoundNucleusChemical Shift (δ)Coupling Constant (J)
Aniline-¹⁵N/pMDI-¹³C,¹⁵N¹³C152.6 ppm (dd)¹JCN = 21.2, 21.3 Hz
¹⁵N104.8 ppm (dd, NH)²JNN' = 5.8 Hz
104.0 ppm (dd, N'H)

Experimental Protocols

This section provides detailed methodologies for the synthesis of ¹³C,¹⁵N-labeled precursors and their subsequent analysis using solid-state NMR.

Protocol 1: Synthesis of Doubly Labeled Polymeric Methylenebis(phenylisocyanate) (pMDI-¹³C,¹⁵N)

This protocol outlines a plausible synthetic route for pMDI labeled at the isocyanate group, based on commercially available labeled precursors.

Materials:

  • ¹⁵N-Aniline (98-99 atom % ¹⁵N)

  • ¹³C-Phosgene (20% solution in toluene, 99 atom % ¹³C)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane

  • Nitrogen gas atmosphere

  • Standard glassware for air-sensitive synthesis

Procedure:

  • Preparation of ¹⁵N-phenylisocyanate:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve ¹⁵N-aniline in anhydrous toluene.

    • Cool the solution in an ice bath.

    • Slowly add the ¹³C-phosgene solution to the stirred aniline solution under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture and carefully quench any unreacted phosgene (B1210022) with a suitable reagent.

    • Remove the solvent under reduced pressure. The resulting crude ¹⁵N-phenylisocyanate can be purified by vacuum distillation.

  • Polymerization to pMDI-¹³C,¹⁵N:

    • The synthesis of polymeric MDI from the monomer is a complex industrial process. For laboratory-scale synthesis, a common approach involves the condensation of ¹⁵N-aniline with formaldehyde (B43269) to produce the corresponding diamine mixture, followed by phosgenation with ¹³C-phosgene. A detailed, multi-step procedure would be required and should be adapted from established literature methods for MDI synthesis.

Protocol 2: Solid-State NMR Analysis of Urethane Linkage Formation

This protocol describes the use of solid-state NMR to characterize the reaction products of pMDI-¹³C,¹⁵N with a hydroxyl-containing substrate (e.g., wood, polyols).

Instrumentation and Parameters:

  • Solid-state NMR spectrometer (e.g., Bruker MSL-300)

  • Magic-Angle Spinning (MAS) probe

  • Zirconium oxide rotors

  • For ¹³C NMR:

    • Operating Frequency: 75.47 MHz

    • Technique: Cross-Polarization Magic Angle Spinning (CP/MAS)

    • Contact Time: Variable (e.g., 1 ms)

    • Spinning Speed: 5.5 kHz

    • Recycle Delay: 3 seconds

    • Referencing: External adamantane

  • For ¹⁵N NMR:

    • Operating Frequency: 30.43 MHz

    • Technique: CP/MAS

    • Contact Time: Variable

    • Spinning Speed: 4.0 kHz

    • Recycle Delay: 6 seconds

    • Referencing: External glycine-¹⁵N at 31 ppm

Procedure:

  • Sample Preparation:

    • Thoroughly mix the pMDI-¹³C,¹⁵N with the hydroxyl-containing substrate.

    • Cure the mixture under the desired reaction conditions (e.g., temperature, time).

    • Grind the resulting solid product into a fine powder.

    • Pack the powdered sample into a zirconium oxide rotor.

  • NMR Data Acquisition:

    • Insert the rotor into the MAS probe and tune the probe for the respective nucleus (¹³C or ¹⁵N).

    • Set the MAS speed to the specified value.

    • Acquire the CP/MAS spectra using the parameters outlined above. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired free induction decays (FIDs) with appropriate Fourier transformation and phase correction.

    • Analyze the resulting spectra, paying close attention to the chemical shifts in the carbonyl region (for ¹³C) and the amide/urethane region (for ¹⁵N).

    • Use the data from Table 1 to assign peaks to urethane and urea linkages.

    • Analyze the splitting patterns in the ¹³C spectrum to confirm the presence of ¹³C-¹⁵N bonds.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of labeled urethane.

experimental_workflow Experimental Workflow for Urethane-¹³C,¹⁵N Research cluster_synthesis Synthesis cluster_reaction Reaction & Characterization cluster_analysis Data Analysis start Labeled Precursors (e.g., ¹⁵N-Aniline, ¹³C-Phosgene) synthesis Synthesis of pMDI-¹³C,¹⁵N start->synthesis reaction Reaction with Substrate (e.g., Polyol, Wood) synthesis->reaction ssnmr Solid-State NMR (¹³C & ¹⁵N CP/MAS) reaction->ssnmr spectra Acquired Spectra ssnmr->spectra assignment Peak Assignment (Urethane vs. Urea) spectra->assignment interpretation Mechanistic Interpretation assignment->interpretation

Caption: A generalized workflow for research utilizing ¹³C,¹⁵N-labeled isocyanates.

metabolic_pathway Metabolic Pathway of Ethyl Carbamate (Urethane) cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway ec Ethyl Carbamate (Urethane) vc Vinyl Carbamate (Toxic Metabolite) ec->vc CYP2E1 hydrolysis Hydrolysis ec->hydrolysis Esterases vce Vinyl Carbamate Epoxide (Carcinogenic) vc->vce adducts DNA/RNA/Protein Adducts vce->adducts excretion Ethanol + CO₂ + Ammonia (Excreted) hydrolysis->excretion

Caption: Metabolic activation and detoxification pathways of ethyl carbamate.

Conclusion

The use of dual ¹³C and ¹⁵N isotopic labeling provides an unparalleled level of detail in the study of urethane chemistry. For researchers in materials science, it enables the definitive characterization of polymer structures and reaction mechanisms. In the life sciences, it is an indispensable tool for understanding the metabolic fate of urethane-containing drugs and xenobiotics. While the synthesis of doubly labeled precursors requires specialized techniques, the depth of information gained from analytical methods like solid-state NMR justifies the investment for cutting-edge research and development. This guide serves as a foundational resource for scientists and professionals looking to incorporate these advanced methodologies into their work.

References

An In-depth Technical Guide to Urethane-13C,15N for NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of dual-labeled Urethane-13C,15N (ethyl carbamate-13C,15N) in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled small molecule serves as a powerful tool for investigating molecular interactions, particularly in the context of drug discovery and development. Its applications range from a tracer for metabolic studies to a probe for characterizing protein-ligand binding events.

Introduction to this compound in NMR Spectroscopy

Urethane (B1682113), or ethyl carbamate (B1207046), is a simple organic molecule that, when isotopically labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), becomes a highly informative probe in various NMR experiments. The presence of these NMR-active isotopes allows for the use of powerful heteronuclear NMR techniques, which are instrumental in studying the structure, dynamics, and interactions of biomolecules.

The primary application of Urethane-¹³C,¹⁵N in the context of this guide is as a tool for studying protein-ligand interactions. By observing the NMR signals of either the labeled urethane or an isotopically labeled protein in the presence of the other, researchers can gain insights into binding events at an atomic level. This information is crucial for understanding the mechanism of action of drugs and for the rational design of new therapeutic agents. Urethane-¹³C,¹⁵N is commercially available and can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Synthesis of this compound

The synthesis of Urethane-¹³C,¹⁵N can be achieved through the reaction of isotopically labeled urea (B33335) (¹³C, ¹⁵N₂) with ethanol (B145695). This method provides a direct and efficient route to the desired dual-labeled product.

A general procedure involves the reaction of urea and ethanol in a sealed vessel under controlled temperature and pressure, often with the use of a metal oxide catalyst. The molar ratio of urea to ethanol, reaction time, and temperature are key parameters that can be optimized to maximize the yield of ethyl carbamate.[1][2] For laboratory-scale synthesis of the labeled compound, a similar procedure can be followed using ¹³C, ¹⁵N₂-urea as the starting material.

Reaction Scheme:

¹³C,¹⁵N₂-Urea + Ethanol → Urethane-¹³C,¹⁵N + Ammonia (B1221849)

This non-phosgene route is advantageous due to its relative safety and simplicity, with ammonia being the primary byproduct.[1][2]

NMR Spectroscopic Data of this compound

The utility of Urethane-¹³C,¹⁵N in NMR studies stems from the distinct chemical shifts of its ¹³C and ¹⁵N nuclei. While experimental solution-state NMR data for dual-labeled urethane is not extensively published, theoretical calculations and data from related compounds provide a good estimation of the expected chemical shifts.

The chemical shifts are sensitive to the local electronic environment and will change upon interaction with a binding partner, such as a protein. This change in chemical shift is the fundamental principle behind its use in binding studies.

Table 1: Estimated Solution-State NMR Chemical Shifts for this compound

NucleusFunctional GroupEstimated Chemical Shift (ppm)Reference
¹³CCarbonyl (C=O)~160-165[3]
¹⁵NAmide (NH₂)~70-80[3]

Note: Chemical shifts are referenced to TMS for ¹³C and liquid NH₃ for ¹⁵N. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols for Protein-Ligand Interaction Studies

The primary application of Urethane-¹³C,¹⁵N in drug development is the characterization of its interaction with target proteins using heteronuclear NMR experiments. The most common of these are the ¹H-¹⁵N and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments. These experiments are highly sensitive to changes in the chemical environment of the labeled nuclei upon ligand binding.[4][5][6]

Protein-Observed NMR Titration

In this approach, an isotopically labeled protein (typically uniformly ¹⁵N-labeled) is titrated with unlabeled urethane. A series of ¹H-¹⁵N HSQC spectra are recorded at different urethane concentrations. Binding of urethane to the protein will cause perturbations in the chemical shifts of the amide protons and nitrogens of the protein residues at the binding site.[7][8]

Workflow for Protein-Observed NMR Titration:

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_prot Prepare uniformly 15N-labeled protein solution acq_ref Acquire reference 1H-15N HSQC spectrum of free protein prep_prot->acq_ref prep_lig Prepare concentrated stock solution of unlabeled Urethane acq_tit Titrate protein with increasing concentrations of Urethane prep_lig->acq_tit acq_ref->acq_tit acq_spec Acquire 1H-15N HSQC spectrum at each titration point acq_tit->acq_spec Iterative proc_spec Process and overlay HSQC spectra acq_spec->proc_spec track_csp Track chemical shift perturbations (CSPs) for each residue proc_spec->track_csp map_binding Map binding site on the protein structure track_csp->map_binding calc_kd Calculate dissociation constant (Kd) from CSPs track_csp->calc_kd G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_lig Prepare solution of this compound acq_ref Acquire reference 1H-13C/15N HSQC of free Urethane prep_lig->acq_ref prep_prot Prepare concentrated stock solution of unlabeled protein acq_tit Titrate Urethane with increasing concentrations of protein prep_prot->acq_tit acq_ref->acq_tit acq_spec Acquire HSQC spectrum at each titration point acq_tit->acq_spec Iterative proc_spec Process and overlay HSQC spectra acq_spec->proc_spec track_csp Track chemical shift and intensity changes of Urethane signals proc_spec->track_csp confirm_binding Confirm binding event track_csp->confirm_binding G data_in Input: CSPs at various ligand concentrations for multiple residues fit_curve For each residue, fit CSP vs. [Ligand] to binding isotherm equation data_in->fit_curve get_kd Extract individual Kd value for each fitted residue fit_curve->get_kd avg_kd Calculate average Kd and standard deviation get_kd->avg_kd data_out Output: Global dissociation constant (Kd) avg_kd->data_out

References

The Isotopic Labeling of Urethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of urethane (B1682113) (ethyl carbamate), a critical technique for understanding its metabolic fate, distribution, and biological interactions. Given urethane's classification as a carcinogen and its natural occurrence in fermented foods and alcoholic beverages, tracing its journey within a biological system is paramount for toxicology studies and risk assessment. Isotopic labeling, through the use of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) or radioisotopes like Carbon-14 (¹⁴C), offers a precise method to track the molecule and its metabolites.

Core Principles of Isotopic Labeling of Urethane

Isotopic labeling involves the replacement of one or more atoms in the urethane molecule with their corresponding isotopes.[1] The fundamental principle is that the isotopically labeled molecule is chemically identical to its unlabeled counterpart and will follow the same metabolic and distribution pathways.[2] However, the labeled molecules can be distinguished and quantified using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, or through scintillation counting for radioisotopes.[3] This allows for the precise tracking of urethane's absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds.[4]

Synthesis of Isotopically Labeled Urethane

The industrial synthesis of urethane involves the reaction of urea (B33335) and ethanol (B145695).[1] This reaction can be adapted for isotopic labeling by using labeled precursors.

Experimental Protocol: Synthesis of [carbonyl-¹³C]Urethane

This protocol describes a representative laboratory-scale synthesis of urethane labeled with ¹³C at the carbonyl position, based on the established reaction between urea and ethanol.[5]

Materials:

  • [¹³C]Urea (99 atom % ¹³C)

  • Anhydrous Ethanol (200 proof)

  • Metal oxide catalyst (e.g., Zinc Oxide)

  • High-pressure reaction vessel (autoclave)

  • Distillation apparatus

  • Solvents for purification (e.g., diethyl ether, hexane)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine [¹³C]urea and a molar excess of anhydrous ethanol. A typical molar ratio of ethanol to urea is between 10:1 and 20:1.[5]

  • Catalyst Addition: Add a catalytic amount of zinc oxide to the mixture.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 150-170°C. The reaction is typically carried out under pressure (0.1-2.0 MPa) for 6-12 hours.[5] During the reaction, ammonia (B1221849) is generated as a byproduct.

  • Work-up and Purification: After cooling the reactor, vent the ammonia. Transfer the reaction mixture to a distillation apparatus. The excess ethanol is removed by distillation. The resulting crude [carbonyl-¹³C]urethane can be further purified by recrystallization or column chromatography.

  • Characterization: The final product should be characterized to confirm its identity and isotopic enrichment. This is typically done using ¹³C NMR, which will show a significantly enhanced signal for the carbonyl carbon, and mass spectrometry, which will show a mass shift corresponding to the incorporated isotope.

This protocol is a representative method and may require optimization for specific laboratory conditions and desired yield.

Metabolic Pathway of Urethane

Isotopically labeled urethane has been instrumental in elucidating its metabolic pathway, which is critical to understanding its carcinogenic mechanism. The primary pathway involves oxidative metabolism by cytochrome P450 enzymes, particularly CYP2E1.[2]

metabolic_pathway urethane Urethane (Ethyl Carbamate) n_hydroxyurethane N-Hydroxyurethane urethane->n_hydroxyurethane N-hydroxylation vinyl_carbamate Vinyl Carbamate (B1207046) urethane->vinyl_carbamate CYP2E1 Oxidation excretion Excretion urethane->excretion Direct n_hydroxyurethane->excretion vinyl_carbamate_epoxide Vinyl Carbamate Epoxide (Reactive Intermediate) vinyl_carbamate->vinyl_carbamate_epoxide Epoxidation dna_adducts DNA Adducts vinyl_carbamate_epoxide->dna_adducts Covalent Binding

Metabolic activation pathway of urethane.

Experimental Workflow for In Vivo Studies

A typical in vivo study using isotopically labeled urethane involves several key steps, from synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis synthesis Synthesis of Isotopically Labeled Urethane purification Purification & Characterization (NMR, MS) synthesis->purification dosing_prep Dosing Formulation purification->dosing_prep administration Administration to Animal Model (e.g., Mouse) dosing_prep->administration sample_collection Time-course Tissue & Biofluid Collection (Blood, Liver, Lung, Urine) administration->sample_collection extraction Extraction of Urethane & Metabolites sample_collection->extraction quantification Quantification (LC-MS, Scintillation Counting) extraction->quantification data_analysis Data Analysis (PK/PD Modeling, Distribution) quantification->data_analysis

General workflow for in vivo studies with labeled urethane.

Quantitative Data from In Vivo Studies

Studies using [¹⁴C]urethane have provided valuable quantitative data on its distribution and binding to macromolecules in different tissues.

Table 1: Binding of [¹⁴C]Urethane to Macromolecules in Male SENCAR and BALB/c Mice 6 Hours After Oral Administration
TissueMacromoleculeBinding in SENCAR Mice (pmol/mg)Binding in BALB/c Mice (pmol/mg)
Liver DNA1.251.30
RNA10.511.0
Protein8.59.0
Stomach DNA0.500.55
RNA4.04.2
Protein3.03.1
Skin DNA0.200.20
RNA1.51.6
Protein1.01.1
Lung DNA0.200.22
RNA1.81.9
Protein1.21.3

Data adapted from a study on the distribution and binding of urethane.[6]

Table 2: Tissue Localization of [ethyl-1-¹⁴C]Urethane in Male A/JAX Mice 1 Hour After Oral Administration
Tissue/OrganLocalization of Radioactivity (Administered in Water)Localization of Radioactivity (Administered in 12% Ethanol)
Liver and Bile HighAlmost completely inhibited
Salivary Glands HighAlmost completely inhibited
Bone Marrow ModerateAlmost completely inhibited
Pancreas ModerateAlmost completely inhibited
Stomach Epithelia ModerateAlmost completely inhibited
Intestinal Epithelia ModerateAlmost completely inhibited
Stomach Lumen HighHigh
Intestinal Lumen HighHigh

Data derived from whole-body autoradiography studies.[7] These results indicate that ethanol significantly inhibits the metabolism and tissue localization of urethane.[7]

Analytical Techniques

Mass Spectrometry (MS): MS is a primary tool for analyzing isotopically labeled compounds. For a urethane molecule labeled with one ¹³C atom, the molecular ion peak in the mass spectrum will be shifted by one mass unit. The fragmentation pattern can also be analyzed to determine the position of the label within the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of ethyl carbamate.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for confirming the position of a ¹³C label. In a [carbonyl-¹³C]urethane sample, the signal corresponding to the carbonyl carbon will be significantly enhanced compared to a spectrum of the unlabeled compound. Similarly, ¹⁵N NMR can be used to analyze ¹⁵N-labeled urethane.

Conclusion

The isotopic labeling of urethane is an indispensable tool for researchers in toxicology, drug metabolism, and food safety. By providing a means to trace the molecule's path through complex biological systems, it allows for a detailed understanding of its metabolic activation, distribution, and interaction with cellular macromolecules. The synthesis of labeled urethane, typically through the reaction of labeled urea or ethanol, coupled with advanced analytical techniques like mass spectrometry, enables the acquisition of precise quantitative data that is essential for assessing the risks associated with urethane exposure.

References

A Technical Guide to the Safe Handling and Application of Urethane-¹³C,¹⁵N in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Safety and Hazard Information

Urethane (B1682113) is classified as a hazardous substance and is reasonably anticipated to be a human carcinogen.[1] The isotopic labeling with ¹³C and ¹⁵N does not alter the inherent chemical and toxicological properties of the molecule. Therefore, Urethane-¹³C,¹⁵N must be handled with the same precautions as unlabeled urethane.

1.1. Hazard Identification and Classification

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Carcinogenicity: May cause cancer.[3] Urethane is listed as a hazardous constituent of waste.[1]

  • Mutagenicity: Considered a possible mutagen.[2]

  • Target Organs: Liver, bone marrow, central nervous system, and immune system.[2]

1.2. Physical and Chemical Properties

PropertyValueReference
AppearanceColorless crystals or white powder[2]
OdorOdorless[2]
Boiling Point182-184 °C[2]
Melting Point49 °C[2]
Specific Gravity0.9862[2]
Vapor Density3.07[2]
Vapor Pressure10 mmHg[2]
SolubilitySoluble in water and alcohol[2]

1.3. Toxicological Data

TestResultSpeciesReference
ORL-RAT LD501809 mg/kgRat[2]

Section 2: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side shields or goggles.[2][3]

  • Hand Protection: Use impervious gloves.[2] Dispose of contaminated gloves after use.[3]

  • Body Protection: Wear a lab coat and other protective clothing as necessary.[2]

  • Respiratory Protection: Work in a well-ventilated area or under a fume hood.[4] If airborne concentrations are high, use an approved respirator.[4]

2.2. Engineering Controls

  • Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • An eye wash station should be readily available in the work area.[4]

2.3. Storage

  • Store in a cool, dry, and tightly closed container.[2][5]

  • Store with other alcohols, glycols, amines, and amides.[2]

  • Avoid contact with oxidizers, acids, and bases.[2][4]

2.4. Spills and Disposal

  • Spills: In case of a spill, remove all ignition sources.[2] Ventilate the area and prevent the solid from becoming airborne.[2] Wipe up the spill, place the material in a sealed container, and dispose of it properly.[2] The spill site should be washed after material pickup is complete.[2]

  • Disposal: Dispose of waste and unused material in accordance with federal, state, and local regulations.[4] Do not mix with other waste.[5]

Section 3: Experimental Protocols

Urethane-¹³C,¹⁵N is a valuable tool in metabolic research, allowing for the tracing of carbon and nitrogen through various biochemical pathways. Below is a generalized protocol for a stable isotope tracing experiment.

3.1. General Protocol for Stable Isotope Tracing in Cell Culture

  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and grow for 24-48 hours.

  • Tracer Introduction: Replace the standard growth medium with a medium containing Urethane-¹³C,¹⁵N at a known concentration. The concentration and labeling duration will depend on the specific experimental goals.

  • Metabolite Extraction: After the desired labeling period, rapidly aspirate the medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell suspension.

  • Sample Processing: Centrifuge the cell suspension to pellet the insoluble components. Collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the incorporation of ¹³C and ¹⁵N into downstream metabolites.[6][7][8]

3.2. In Vivo Stable Isotope Tracing

For in vivo studies, Urethane-¹³C,¹⁵N can be administered to animal models through various routes, such as intravenous injection.[7]

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer a bolus of Urethane-¹³C,¹⁵N solution via the chosen route (e.g., tail vein injection).[7]

  • Tissue Collection: At specific time points after administration, euthanize the animal and rapidly collect tissues of interest.

  • Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solvent.

  • Sample Processing and Analysis: Follow the same procedures as for cell culture samples to extract and analyze metabolites.

Section 4: Visualizations

4.1. Central Carbon Metabolism Pathway

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Central carbon metabolism pathways where Urethane-¹³C,¹⁵N can be used as a tracer.

4.2. Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow start Start: Biological System (Cells or Animal Model) tracer Introduce ¹³C,¹⁵N-labeled Urethane start->tracer incubation Incubation/ Labeling Period tracer->incubation quenching Quench Metabolism & Extract Metabolites incubation->quenching analysis Sample Analysis (NMR or Mass Spectrometry) quenching->analysis data Data Processing & Interpretation analysis->data end End: Metabolic Flux & Pathway Analysis data->end

Caption: A generalized workflow for a stable isotope tracing experiment.

References

Methodological & Application

Application Notes and Protocols for Solid-State NMR Analysis of Urethane-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural and dynamic characterization of solid materials at the molecular level. In the study of polymers, such as polyurethanes, and in drug development where urethane (B1682113) moieties are prevalent, ssNMR provides invaluable insights into molecular structure, conformation, and intermolecular interactions. The strategic incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the urethane linkage significantly enhances the sensitivity and resolution of ssNMR experiments. This dual labeling approach is particularly advantageous for distinguishing between urethane and urea (B33335) functionalities, whose signals often overlap in singly labeled or natural abundance spectra.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of Urethane-¹³C,¹⁵N in solid-state NMR studies. The methodologies described herein are tailored for researchers, scientists, and professionals in drug development seeking to leverage ssNMR for the detailed characterization of urethane-containing systems.

Applications

The use of ¹³C,¹⁵N-labeled urethane in solid-state NMR has several critical applications:

  • Structural Elucidation of Polyurethanes: Determining the chemical structure, including the identification and quantification of urethane, urea, allophanate, and biuret (B89757) linkages in cross-linked polymers and composites.[2]

  • Analysis of Drug-Polymer Interactions: In drug delivery systems, understanding the interaction between a urethane-containing drug molecule and a polymer matrix is crucial for formulation development. ssNMR can probe the proximity and nature of these interactions.

  • Characterization of Biomaterials: Investigating the structure and dynamics of urethane-based biomaterials, such as in medical implants or tissue engineering scaffolds.

  • Studying Reaction Mechanisms: Monitoring the curing process of isocyanate-based resins and adhesives, for instance, in their reaction with natural materials like wood.[1]

Data Presentation: Quantitative Analysis

A key advantage of using ¹³C,¹⁵N-labeled urethane is the ability to resolve and assign specific chemical shifts to the urethane and related urea groups. The following table summarizes typical solid-state NMR chemical shifts for urethane and urea model compounds, which can be used as a reference for spectral interpretation.

Compound TypeReactants¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Urethanes 2-propanol/pMDI-¹³C,¹⁵N155101
Wood powder/pMDI-¹³C,¹⁵N154102
Ureas p-toluidine/pMDI-¹³C,¹⁵N156104
Aniline-¹⁵N/pMDI-¹³C,¹⁵N156104
Water/pMDI-¹³C,¹⁵N156-

Table 1: ¹³C and ¹⁵N solid-state NMR chemical shifts for various urethane and urea model compounds. Data sourced from reference[1].

Experimental Protocols

Detailed methodologies for key solid-state NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and spectrometer.

Protocol 1: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS)

This is a standard experiment to obtain a high-resolution ¹³C spectrum of a solid sample.

Objective: To obtain a high-resolution ¹³C spectrum of the solid urethane-containing sample.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., Bruker Avance or similar)

  • MAS probe (e.g., 2.5 mm or 4 mm)

  • Zirconium oxide rotors

Sample Preparation:

  • Finely powder the solid sample to ensure homogeneous packing.

  • Pack the sample into a zirconium oxide rotor. For composite materials, small discs can be cut and stacked in the rotor.[1]

Experimental Parameters:

  • Spectrometer Frequency: e.g., 75.47 MHz for ¹³C

  • Magic-Angle Spinning (MAS) Rate: 5.5 kHz[1]

  • Pulse Sequence: Cross-Polarization with high-power proton decoupling (e.g., SPINAL-64).

  • ¹H → ¹³C Contact Time: 4 ms[3]

  • Recycle Delay: 2-3 seconds[1][3]

  • Number of Scans: 1,000 to 15,000, depending on sample concentration and labeling efficiency.[3]

  • Referencing: External reference to adamantane (B196018) (CH₂ peak at 38.48 ppm).[1][4]

Protocol 2: ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS)

This experiment is analogous to the ¹³C CP/MAS experiment but optimized for the detection of the ¹⁵N nucleus.

Objective: To obtain a high-resolution ¹⁵N spectrum to identify nitrogen-containing functionalities.

Experimental Parameters:

  • Spectrometer Frequency: e.g., 30.43 MHz for ¹⁵N

  • Magic-Angle Spinning (MAS) Rate: 4.0 kHz[1]

  • Pulse Sequence: Cross-Polarization with high-power proton decoupling.

  • ¹H → ¹⁵N Contact Time: 1 ms

  • Recycle Delay: 6 seconds[1]

  • Number of Scans: 10,000 to 50,000, as ¹⁵N is less sensitive than ¹³C.

  • Referencing: External reference to ¹⁵N-glycine (31 ppm).[1]

Protocol 3: 2D ¹H-¹³C Heteronuclear Correlation (HETCOR)

This two-dimensional experiment correlates the chemical shifts of ¹³C nuclei with those of nearby ¹H nuclei, providing information about connectivity and spatial proximity.

Objective: To establish correlations between proton and carbon nuclei to aid in spectral assignment and probe intermolecular interactions.

Experimental Parameters:

  • MAS Rate: 5.5 kHz or higher

  • Pulse Sequence: HETCOR with Frequency-Switched Lee-Goldburg (FSLG) or SPINAL-64 ¹H decoupling during evolution and acquisition periods.

  • ¹H → ¹³C Contact Time: 0.7 ms[3]. Varying the contact time can help distinguish between directly bonded and through-space correlations (e.g., short times of ~50 µs for direct bonds, longer times of >500 µs for spatial proximities).[5]

  • Recycle Delay: 2 seconds[3]

  • Number of Scans per Increment: 64[3]

  • Number of Increments in Indirect Dimension: 256 to 512

Visualizations

Reaction Pathway of pMDI with Wood Components

The following diagram illustrates the primary and side reactions that can occur when polymeric methylenebis(phenylisocyanate) (pMDI) is cured with wood. This workflow is crucial for understanding the final structure of wood-isocyanate composites.

pMDI_Reaction_Pathway pMDI pMDI (-N=C=O) Urethane Urethane Linkage pMDI->Urethane + Wood-OH Amine Amine Intermediate pMDI->Amine + H₂O - CO₂ Wood_OH Wood Hydroxyls (Cellulose, Lignin) Water Moisture (H₂O) Allophanate Allophanate Linkage Urethane->Allophanate + pMDI Urea Urea Linkage Amine->Urea + pMDI Biuret Biuret Linkage Urea->Biuret + pMDI

Caption: Reaction pathway of pMDI with wood components.

Solid-State NMR Experimental Workflow

This diagram outlines the general workflow for a solid-state NMR experiment on a ¹³C,¹⁵N-labeled urethane sample, from sample preparation to data analysis.

ssNMR_Workflow cluster_prep Sample Preparation cluster_exp ssNMR Experiment cluster_analysis Data Analysis Synthesis Isotopic Labeling (¹³C, ¹⁵N Synthesis) Packing Rotor Packing Synthesis->Packing Setup Spectrometer Setup (Tuning, Shimming) Packing->Setup Acquisition Data Acquisition (e.g., CP/MAS, HETCOR) Setup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Structure Structural Model Interpretation->Structure

Caption: General workflow for solid-state NMR analysis.

Conclusion

The use of Urethane-¹³C,¹⁵N labeling is a highly effective strategy for detailed structural analysis of complex solid materials by ssNMR. The enhanced resolution and ability to distinguish between different nitrogen-containing moieties provide crucial information for materials science and drug development. The protocols and data presented in these notes offer a solid foundation for researchers to apply these powerful techniques to their own systems of interest. Careful optimization of experimental parameters will be key to achieving high-quality, interpretable data.

References

Clarification on the Use of Urethane-13C,15N in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the application of "Urethane-13C,15N" as a metabolic tracer has revealed a critical distinction in its scientific use. While isotopically labeled urethane (B1682113) (ethyl carbamate), such as [13C,15N]-ethyl carbamate, does exist, its primary application is as an internal standard for the quantitative analysis of urethane in various matrices, particularly in food and beverages.[1] Urethane is a known carcinogen, and its metabolism is studied from a toxicological perspective to understand its mechanisms of toxicity.

However, there is no evidence in the scientific literature to support the use of this compound as a metabolic tracer for elucidating core metabolic pathways in the manner of nutrient tracers like glucose or amino acids. Metabolic tracers are molecules that are introduced into a biological system to follow the transformation of their atoms through metabolic networks. Given that urethane is not a primary nutrient and is a toxic substance, it is not a suitable or informative tracer for studying central carbon and nitrogen metabolism.

Therefore, this document will focus on a widely used and highly relevant dual-labeled tracer that aligns with the spirit of the original request: [U-¹³C₅, ¹⁵N₂]-Glutamine . This tracer is instrumental for researchers, scientists, and drug development professionals in studying cancer metabolism, neuroscience, and other areas where glutamine metabolism is central.

Application Notes and Protocols for [U-¹³C₅, ¹⁵N₂]-Glutamine as a Tracer in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[U-¹³C₅, ¹⁵N₂]-Glutamine is a stable isotope-labeled analog of the amino acid glutamine, where all five carbon atoms are replaced with the ¹³C isotope and both nitrogen atoms are replaced with the ¹⁵N isotope. This dual labeling makes it a powerful tool for metabolic flux analysis (MFA), allowing for the simultaneous tracing of carbon and nitrogen atoms as they are incorporated into a wide range of downstream metabolites. Glutamine is a critical nutrient for highly proliferative cells, such as cancer cells, serving as a key anaplerotic source for the tricarboxylic acid (TCA) cycle, a precursor for nucleotide and amino acid biosynthesis, and a contributor to redox balance.[2][3] Tracing with [U-¹³C₅, ¹⁵N₂]-Glutamine provides a detailed view of these critical metabolic pathways.

Applications of [U-¹³C₅, ¹⁵N₂]-Glutamine in Metabolic Studies:

The use of [U-¹³C₅, ¹⁵N₂]-Glutamine allows for the quantitative assessment of various metabolic fluxes. The data obtained from these studies are crucial for understanding disease pathology and for the development of novel therapeutic strategies that target cellular metabolism.

Application AreaKey Metabolic Pathways InvestigatedQuantitative Data ObtainedAnalytical Techniques
Oncology Glutaminolysis, TCA Cycle Anaplerosis, Reductive Carboxylation, Nucleotide Biosynthesis, Amino Acid SynthesisRelative and absolute fluxes through the TCA cycle, Contribution of glutamine to biomass, Rate of nucleotide synthesis, Assessment of altered metabolic phenotypes in cancer cells.[2]Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Neuroscience Glutamate-Glutamine Cycle, Neurotransmitter Synthesis, Astroglial and Neuronal MetabolismFlux rates between neurons and astrocytes, Rate of GABA and glutamate (B1630785) synthesis, Impact of neurological disorders on brain metabolism.¹H-[¹³C]-NMR Spectroscopy, Mass Spectrometry
Immunology Immune Cell Activation and Proliferation, Cytokine ProductionGlutamine utilization rates upon T-cell activation, Contribution of glutamine to the metabolic reprogramming of macrophages.LC-MS/MS, Seahorse XF Analyzer
Drug Development Target Engagement and Mechanism of Action Studies for Metabolic InhibitorsChanges in metabolic fluxes in response to drug treatment, Identification of metabolic vulnerabilities, Assessment of off-target effects.High-Resolution Mass Spectrometry (HRMS), NMR

Experimental Protocols

Protocol 1: In Vitro ¹³C and ¹⁵N-Labeling of Adherent Cancer Cells for Metabolic Flux Analysis

This protocol describes the steps for labeling adherent cancer cells with [U-¹³C₅, ¹⁵N₂]-Glutamine to study its metabolism via Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Adherent cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Custom DMEM medium lacking glucose and glutamine

  • [U-¹³C₅, ¹⁵N₂]-Glutamine

  • Unlabeled glucose

  • 6-well cell culture plates

  • 80% Methanol (B129727) (pre-chilled at -80°C)

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and solvents

Procedure:

  • Cell Seeding:

    • Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction.

    • Incubate overnight in complete culture medium at 37°C and 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare fresh labeling medium by supplementing custom DMEM with 10% dFBS, the desired concentration of unlabeled glucose (e.g., 25 mM), and [U-¹³C₅, ¹⁵N₂]-Glutamine (e.g., 2 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a desired time course. For steady-state analysis, this is typically 16-24 hours. For kinetic flux studies, shorter time points (e.g., 0, 5, 15, 30, 60 minutes) are used.

  • Metabolite Extraction:

    • Place the 6-well plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cell monolayer with 5 mL of ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate the plate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate solvent for your chromatography method.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: In Vivo Labeling in Mouse Tumor Xenografts

This protocol outlines a method for in vivo labeling of a mouse tumor xenograft with [U-¹³C₅, ¹⁵N₂]-Glutamine via tail vein injection.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • [U-¹³C₅, ¹⁵N₂]-Glutamine solution (sterile, pH 7.4)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol)

Procedure:

  • Tracer Administration:

    • Anesthetize the mouse.

    • Administer a bolus of the [U-¹³C₅, ¹⁵N₂]-Glutamine solution via tail vein injection. A common approach involves multiple injections to achieve higher enrichment in the tumor.[4] For example, three injections of 200 µL of a 36.2 mg/mL solution at 15-minute intervals.[4]

  • Tissue Collection:

    • At the desired time point after the final injection (e.g., 30 minutes), euthanize the mouse.

    • Rapidly excise the tumor and other tissues of interest.

    • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 50 mg tissue per 1 mL solvent).

    • Centrifuge the homogenate at high speed to pellet debris.

    • Collect the supernatant for LC-MS analysis as described in Protocol 1.

Visualizations

Glutamine Metabolism Pathway

The following diagram illustrates the entry of ¹³C and ¹⁵N from [U-¹³C₅, ¹⁵N₂]-Glutamine into the TCA cycle and other key biosynthetic pathways.

Glutamine_Metabolism Gln [U-13C5, 15N2]-Glutamine Glu [13C5, 15N]-Glutamate Gln->Glu GLS Nucleotides Nucleotides ([15N]) Gln->Nucleotides aKG [13C5]-α-Ketoglutarate Glu->aKG GDH / Transaminases (+15N transfer) Other_AA Other Amino Acids ([15N]) Glu->Other_AA TCA TCA Cycle aKG->TCA Anaplerosis Citrate_rev [13C5]-Citrate (Reductive) aKG->Citrate_rev IDH (reductive) Citrate_fwd [13C4]-Citrate (Forward) TCA->Citrate_fwd Lipids Fatty Acids / Lipids ([13C]) Citrate_rev->Lipids

Caption: Metabolic fate of [U-¹³C₅, ¹⁵N₂]-Glutamine in central carbon and nitrogen metabolism.

Experimental Workflow for In Vitro Metabolic Labeling

This diagram outlines the key steps in a typical in vitro stable isotope tracing experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Seed Cells B 2. Prepare Labeling Medium with [U-13C5, 15N2]-Gln C 3. Add Labeling Medium to Cells A->C D 4. Incubate for Time Course E 5. Quench & Extract Metabolites C->E F 6. LC-MS Analysis E->F G 7. Data Processing & Flux Analysis F->G

Caption: Workflow for in vitro metabolic flux analysis using stable isotope tracers.

Data Analysis and Interpretation

Following LC-MS analysis, the raw data must be processed to identify and quantify the different isotopologues of downstream metabolites. This involves:

  • Peak Picking and Integration: Identifying chromatographic peaks corresponding to all isotopologues of a given metabolite.

  • Correction for Natural Isotope Abundance: The natural abundance of ¹³C (~1.1%) must be corrected for to accurately determine the enrichment from the tracer.

  • Calculation of Mass Isotopologue Distribution (MID): This represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Metabolic Flux Analysis (MFA): The MID data is then used in computational models (e.g., using software like INCA or Metran) to calculate the relative or absolute fluxes through the metabolic network.

The resulting flux maps provide a quantitative understanding of how cells utilize glutamine under different conditions, offering valuable insights for the target audience.

References

Application Notes and Protocols for Quantitative NMR Analysis with Urethane-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the precise concentration and purity of substances without the need for calibration curves specific to the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be accurately determined.[1] This non-destructive technique also provides valuable structural information about the analyte and any impurities present.[1]

In the context of drug development, qNMR is increasingly utilized for rapid and accurate potency determination, especially in the early phases, offering a faster alternative to traditional chromatographic methods.[2] The use of isotopically labeled internal standards, such as those containing ¹³C and ¹⁵N, can offer significant advantages by providing signals in spectral regions that are free from interference from the analyte or solvent.[][]

This document provides detailed application notes and protocols for conducting qNMR analysis using the dual-labeled internal standard, Urethane-¹³C,¹⁵N. The inclusion of both ¹³C and ¹⁵N isotopes allows for quantification using either ¹³C or ¹⁵N NMR spectroscopy, providing flexibility and enhanced accuracy.

Advantages of Using Urethane-¹³C,¹⁵N as a qNMR Internal Standard

  • Reduced Signal Overlap: The ¹³C and ¹⁵N signals of the urethane (B1682113) standard are likely to appear in regions of the NMR spectrum with minimal overlap from analyte or solvent signals, a critical requirement for accurate integration.

  • Improved Accuracy: Isotopic labeling at specific positions ensures a single, sharp signal for quantification, which can improve the accuracy and precision of the measurement.

  • Versatility: The presence of both ¹³C and ¹⁵N labels allows for orthogonal quantification, where results from both nuclei can be compared for enhanced confidence.

  • Suitability for Complex Matrices: In complex mixtures often encountered in drug development, the unique chemical shifts of ¹³C and ¹⁵N can provide a clear window for quantification where ¹H NMR spectra may be overcrowded.[5]

Experimental Protocols

Sample Preparation

Accurate sample preparation is paramount for reliable qNMR results. The following protocol outlines the steps for preparing a sample for qNMR analysis.

Materials:

  • Analyte (drug substance, impurity, etc.)

  • Urethane-¹³C,¹⁵N internal standard (certified purity >99.5%)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity

  • Analytical balance (accurate to at least 0.01 mg)

  • Volumetric flask or vial

  • NMR tubes (high precision)

Procedure:

  • Weighing the Internal Standard: Accurately weigh a suitable amount (typically 5-10 mg) of Urethane-¹³C,¹⁵N into a clean, dry vial using an analytical balance. Record the exact mass.

  • Weighing the Analyte: Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2 to ensure comparable signal intensities.[1] Record the exact mass.

  • Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Transfer the homogenous solution to a high-precision NMR tube.

NMR Data Acquisition

The following are general parameters for ¹³C and ¹⁵N qNMR experiments. These may need to be optimized for the specific analyte and spectrometer used.

General Considerations:

  • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe is recommended for improved sensitivity and signal dispersion.[5]

  • Temperature: Ensure the sample has reached thermal equilibrium inside the magnet before starting the acquisition (wait at least 5 minutes).[6]

  • Shimming: Perform careful shimming to obtain sharp, symmetrical peaks, which is crucial for accurate integration.[6]

  • Spinning: It is advisable to turn off sample spinning to avoid spinning sidebands that can interfere with integration.[6]

¹³C qNMR Parameters:

  • Pulse Sequence: Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[6]

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). T₁ values for ¹³C nuclei can be long, so a sufficiently long delay is essential for full relaxation.

  • Pulse Angle: A 90° pulse angle is typically used.

  • Acquisition Time (aq): A longer acquisition time can improve the signal-to-noise ratio.

  • Number of Scans (ns): Adjust the number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated to ensure an integration error of less than 1%.

¹⁵N qNMR Parameters:

  • Pulse Sequence: Similar to ¹³C, use a pulse sequence with inverse-gated proton decoupling.

  • Relaxation Delay (d1): T₁ relaxation times for ¹⁵N can be very long. A long relaxation delay is crucial. The use of a relaxation agent might be considered if T₁ values are prohibitively long.

  • Pulse Angle: A 90° pulse angle is standard.

  • Acquisition Time (aq) and Number of Scans (ns): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹⁵N, a significantly higher number of scans will be required compared to ¹³C and ¹H qNMR to achieve an adequate signal-to-noise ratio.

Data Processing and Quantification

Processing Steps:

  • Zero-filling: Apply zero-filling to increase the digital resolution of the spectrum.[6]

  • Apodization: Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio. A value of 1-5 Hz is typical for ¹³C spectra.[6]

  • Fourier Transform: Perform the Fourier transform.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Integrate the well-resolved signals of the analyte and the Urethane-¹³C,¹⁵N internal standard.

Calculation of Analyte Purity/Concentration:

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of nuclei giving rise to the analyte signal

  • I_IS: Integral of the Urethane-¹³C,¹⁵N internal standard signal

  • N_IS: Number of nuclei giving rise to the internal standard signal (for Urethane-¹³C,¹⁵N, this will be 1 for the ¹³C or ¹⁵N signal)

  • MW_analyte: Molecular weight of the analyte

  • MW_IS: Molecular weight of the Urethane-¹³C,¹⁵N internal standard

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the internal standard

  • Purity_IS: Purity of the Urethane-¹³C,¹⁵N internal standard

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Sample Preparation Data

ParameterAnalyteUrethane-¹³C,¹⁵N (IS)
Mass (mg)e.g., 12.34e.g., 8.76
Molecular Weight ( g/mol )e.g., 345.67Specific MW of Urethane-¹³C,¹⁵N
Purity (%)To be determined>99.5%

Table 2: ¹³C qNMR Quantitative Analysis Results

SignalChemical Shift (ppm)Integral (I)Number of Nuclei (N)I/NPurity (%)
Analyte Signal 1e.g., 150.2e.g., 1.25e.g., 1e.g., 1.25e.g., 98.7
Analyte Signal 2e.g., 128.5e.g., 2.48e.g., 2e.g., 1.24e.g., 98.3
Average Analyte e.g., 1.245 e.g., 98.5
Urethane-¹³C (IS)Specific δ of ¹³Ce.g., 1.0011.00

Table 3: ¹⁵N qNMR Quantitative Analysis Results

SignalChemical Shift (ppm)Integral (I)Number of Nuclei (N)I/NPurity (%)
Analyte Signal 1e.g., 110.8e.g., 0.98e.g., 1e.g., 0.98e.g., 98.6
Average Analyte e.g., 0.98 e.g., 98.6
Urethane-¹⁵N (IS)Specific δ of ¹⁵Ne.g., 1.0011.00

Visualizations

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately Weigh Urethane-¹³C,¹⁵N (IS) weigh_Analyte Accurately Weigh Analyte weigh_IS->weigh_Analyte dissolve Dissolve in Deuterated Solvent weigh_Analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Up qNMR Parameters (¹³C or ¹⁵N) load_sample->setup acquire Acquire FID setup->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate report Generate Report calculate->report

Caption: Simplified kinase signaling pathway and the action of an inhibitor.

Conclusion

Quantitative NMR spectroscopy using a dual-labeled internal standard like Urethane-¹³C,¹⁵N offers a robust and accurate method for the quantification of active pharmaceutical ingredients, impurities, and other compounds relevant to drug development. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reliable quantitative data. The flexibility of using either ¹³C or ¹⁵N NMR for quantification provides an additional layer of verification, making this a powerful tool in the analytical chemist's arsenal.

References

Application Notes and Protocols for Urethane-¹³C,¹⁵N Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism. The use of molecules enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the differentiation of labeled compounds from their unlabeled, naturally abundant counterparts.[] This application note provides detailed protocols for the detection and quantification of doubly labeled Urethane-¹³C,¹⁵N using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Urethane (B1682113) (ethyl carbamate) is a known carcinogen, and understanding its metabolic fate is crucial for toxicological studies. By using Urethane-¹³C,¹⁵N as a tracer, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity. The dual labeling provides a distinct mass shift, minimizing background interference and enabling accurate quantification in complex biological matrices.[]

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of Urethane-¹³C,¹⁵N is introduced into a biological system (in vivo or in vitro). After a specified time, biological samples (e.g., plasma, urine, tissue homogenates) are collected and processed. The labeled urethane and its potential metabolites are then separated from the biological matrix using liquid chromatography and detected by a tandem mass spectrometer. The mass difference between the labeled and unlabeled compounds allows for their unambiguous identification and quantification.

Featured Application: In Vitro Metabolic Stability of Urethane-¹³C,¹⁵N in Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of Urethane-¹³C,¹⁵N in human liver microsomes. This is a common assay in drug discovery to predict the metabolic clearance of a compound.

Experimental Workflow

The overall experimental workflow for assessing the metabolic stability of Urethane-¹³C,¹⁵N is depicted below.

logical_relationship Unlabeled Unlabeled Urethane (¹²C, ¹⁴N) m/z = 90.1 Q1 Quadrupole 1 (Q1) Precursor Ion Selection Unlabeled->Q1 m/z 90.1 Labeled Labeled Urethane (¹³C, ¹⁵N) m/z = 92.1 Labeled->Q1 m/z 92.1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Frag_Unlabeled Unlabeled Fragment m/z = 44.1 Q2->Frag_Unlabeled Collision-Induced Dissociation Frag_Labeled Labeled Fragment m/z = 45.1 Q2->Frag_Labeled Collision-Induced Dissociation Detector Detector Q3->Detector Frag_Unlabeled->Q3 Selected in Q3 Frag_Labeled->Q3 Selected in Q3

References

Application Notes and Protocols for 13C and 15N Isotope Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a powerful technique for tracing metabolic pathways and quantifying metabolic fluxes in biological systems. By introducing molecules enriched with these heavy isotopes, researchers can follow their incorporation into various metabolites, providing a dynamic view of cellular metabolism. This approach is instrumental in basic research for understanding cellular physiology and in drug development for elucidating mechanisms of action and identifying potential therapeutic targets.

While common metabolic precursors like glucose and amino acids are routinely labeled with ¹³C and ¹⁵N to study central carbon and nitrogen metabolism, the principles of isotope labeling can also be applied to specific molecules, such as urethane (B1682113) (ethyl carbamate), to investigate their unique metabolic fate and biological impact. This is particularly relevant in toxicology and pharmacology to understand the biotransformation and potential DNA or protein adduct formation of such compounds.

These application notes provide a comprehensive overview of the experimental design for ¹³C and ¹⁵N labeling studies, with a focus on general metabolic tracing using common substrates, as well as a specialized protocol for studying the metabolism of a specific labeled compound like urethane.

I. General Principles of ¹³C and ¹⁵N Metabolic Labeling

Stable isotope-resolved metabolomics (SIRM) involves the administration of a ¹³C or ¹⁵N-labeled substrate to cells, tissues, or organisms, followed by the analysis of isotopic enrichment in downstream metabolites. The choice of labeled substrate depends on the specific metabolic pathway of interest.

Commonly Used Labeled Substrates:

  • [U-¹³C]-Glucose: To trace glucose metabolism through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the Krebs cycle.[1]

  • ¹³C-labeled Glutamine: To investigate amino acid metabolism and anaplerotic contributions to the Krebs cycle.

  • ¹⁵N-labeled Amino Acids: To study amino acid and protein synthesis, and nitrogen flux.[]

  • Dual ¹³C, ¹⁵N-labeled substrates: For comprehensive analysis of both carbon and nitrogen metabolism.[3]

Analytical Techniques:

The distribution of isotopes in metabolites is typically analyzed using:

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can resolve mass isotopomers and provide quantitative data on isotopic enrichment.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR can provide detailed information about the positional labeling of metabolites, offering insights into specific enzymatic reactions.[5]

II. Experimental Design and Protocols

A. Protocol 1: General Metabolic Flux Analysis using [U-¹³C]-Glucose

This protocol describes a typical workflow for studying central carbon metabolism in cultured cells using uniformly labeled ¹³C-glucose.

1. Cell Culture and Media Preparation:

  • Culture cells in standard growth medium to the desired confluence.
  • Prepare a labeling medium by replacing the standard glucose with [U-¹³C]-glucose at the same concentration. Ensure all other media components are identical.

2. Isotope Labeling:

  • Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
  • Replace the standard medium with the prepared ¹³C-labeling medium.
  • Incubate the cells for a specific duration. The labeling time is a critical parameter and should be optimized based on the metabolic rates of the cells and the pathways of interest. A time-course experiment is often recommended.[6]

3. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
  • Scrape the cells and collect the extract. Centrifuge to pellet the protein and cellular debris.
  • Collect the supernatant containing the metabolites.

4. Sample Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the samples if necessary for GC-MS analysis.
  • Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., lactate, citrate, glutamate).

5. Data Analysis:

  • Correct for the natural abundance of ¹³C.
  • Calculate the fractional enrichment of ¹³C in each metabolite.
  • Use metabolic flux analysis (MFA) software to model and quantify the fluxes through the metabolic pathways.

B. Protocol 2: Investigating the Metabolism of a Specific Compound: ¹³C,¹⁵N-Urethane

This protocol outlines the steps to study the metabolic fate of a specific labeled compound, using urethane as an example. This is relevant for understanding the biotransformation and potential toxicity of drugs or xenobiotics.

1. Synthesis of Labeled Compound:

  • Custom synthesis of urethane with ¹³C and ¹⁵N labels at specific positions is the first critical step. The labeling pattern will depend on the specific metabolic reactions to be investigated. For example, labeling the carbonyl carbon with ¹³C and the nitrogen with ¹⁵N would allow tracing of the carbamate (B1207046) group.

2. In Vitro or In Vivo Administration:

  • In Vitro: Introduce the labeled urethane to a relevant cell culture model (e.g., hepatocytes for liver metabolism studies) at a defined concentration.
  • In Vivo: Administer the labeled urethane to a model organism (e.g., rodent) through an appropriate route (e.g., oral gavage, intraperitoneal injection).

3. Sample Collection:

  • In Vitro: Collect cell lysates and culture medium at various time points.
  • In Vivo: Collect relevant biological samples such as blood, urine, and tissues at different time points post-administration.

4. Metabolite Extraction and Analysis:

  • Perform extraction procedures optimized for the expected metabolites of urethane. This may involve liquid-liquid extraction or solid-phase extraction.
  • Analyze the extracts using high-resolution LC-MS/MS to identify and quantify urethane and its metabolites containing the ¹³C and ¹⁵N labels.

5. Adduct Analysis:

  • To investigate the formation of DNA or protein adducts, isolate DNA and proteins from the samples.
  • Hydrolyze the DNA and proteins to nucleosides and amino acids, respectively.
  • Analyze the hydrolysates using LC-MS/MS to detect any adducts carrying the isotopic signature of the labeled urethane.

III. Data Presentation

Quantitative data from labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment in Central Carbon Metabolites after [U-¹³C]-Glucose Labeling

MetaboliteMass IsotopomerFractional Enrichment (%) - ControlFractional Enrichment (%) - TreatmentFold Changep-value
LactateM+385.2 ± 3.192.5 ± 2.51.08<0.05
CitrateM+260.1 ± 4.545.3 ± 5.00.75<0.01
CitrateM+425.7 ± 2.835.1 ± 3.21.37<0.05
GlutamateM+255.4 ± 3.940.8 ± 4.10.74<0.01
MalateM+262.3 ± 4.250.1 ± 3.80.80<0.05

Data are presented as mean ± standard deviation (n=3). M+n refers to the mass isotopomer with 'n' ¹³C atoms.

Table 2: Quantification of Labeled Urethane and its Metabolites

AnalyteRetention Time (min)m/z (Precursor)m/z (Fragment)Concentration (ng/mL) - 1hConcentration (ng/mL) - 4h
[¹³C,¹⁵N]-Urethane5.291.0545.031250 ± 150450 ± 80
Metabolite A3.8107.0561.0350 ± 10250 ± 45
Metabolite B2.5123.0477.0215 ± 580 ± 20

Concentrations are determined from a standard curve of synthetically prepared standards.

IV. Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesize Labeled Substrate (e.g., [U-13C]-Glucose or [13C,15N]-Urethane) labeling Introduce Labeled Substrate synthesis->labeling cell_culture Cell Culture / Animal Model cell_culture->labeling sampling Collect Samples at Time Points labeling->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS or NMR Analysis extraction->analysis data_processing Data Processing & Normalization analysis->data_processing mfa Metabolic Flux Analysis / Pathway Mapping data_processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: A generalized workflow for stable isotope labeling experiments.

Metabolic Tracing with ¹³C-Glucose

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose [U-13C]-Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp fbp Fructose-1,6-BP f6p->fbp gap Glyceraldehyde-3-P fbp->gap pep Phosphoenolpyruvate gap->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetyl_coa Acetyl-CoA citrate Citrate akg α-Ketoglutarate citrate->akg succinate Succinate akg->succinate glutamate Glutamate akg->glutamate malate Malate succinate->malate ribose Ribose-5-P ppp->ribose

Caption: Tracing of ¹³C from glucose through central metabolic pathways.

V. Conclusion

¹³C and ¹⁵N labeling are indispensable tools in modern biological and biomedical research. The experimental design and choice of labeled substrate are critical for obtaining meaningful data. While general metabolic tracers like labeled glucose provide a broad overview of cellular metabolism, the use of custom-synthesized labeled compounds like urethane allows for detailed investigation of the metabolic fate of specific molecules. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust stable isotope labeling experiments.

References

Application Notes and Protocols for Studying Urethane Reaction Kinetics Using 13C and 15N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 13C and 15N isotopically labeled precursors to study the kinetics of urethane (B1682113) formation. This technique is invaluable for elucidating reaction mechanisms, determining rate constants, and understanding the influence of various factors such as catalysts and reaction conditions. This knowledge is critical in the development of new polyurethane-based materials and in understanding the metabolic fate of urethane-containing pharmaceuticals.

Introduction to Isotopic Labeling in Urethane Chemistry

Isotopic labeling is a powerful technique used to track the transformation of molecules during a chemical reaction. By replacing specific atoms with their heavier, stable isotopes (e.g., 13C for 12C and 15N for 14N), researchers can follow the labeled atoms through the reaction pathway. In the context of urethane chemistry, this involves using labeled diisocyanates or polyols to monitor the formation of the urethane linkage. The distinct mass and nuclear magnetic resonance signals of these isotopes allow for precise and quantitative analysis of reaction progress.

The primary application of 13C and 15N labeling in this field is not the use of a pre-synthesized, dual-labeled urethane molecule as a tracer. Instead, the focus is on using labeled reactants to monitor the kinetics of the urethane-forming reaction itself. This approach provides detailed insights into the reaction mechanism, including the identification of intermediates and the determination of rate-limiting steps.

Applications in Research and Drug Development

The study of urethane reaction kinetics using isotopic labeling has significant applications across various scientific disciplines:

  • Materials Science: In the synthesis of polyurethanes, understanding the reaction kinetics is crucial for controlling the polymer's molecular weight, structure, and, consequently, its physical and mechanical properties. Isotopic labeling allows for the precise determination of reaction rates and the effects of different catalysts and processing conditions.

  • Pharmaceutical Development: Many drugs contain urethane moieties. Studying their formation and degradation kinetics is essential for understanding their stability and metabolic pathways. Isotopic labeling can be used in metabolic studies to trace the fate of the urethane group within a biological system.

  • Mechanistic Chemistry: Labeled precursors are instrumental in elucidating the detailed mechanisms of urethane formation, including the role of catalysts and the potential for side reactions. Kinetic isotope effect (KIE) studies, where the reaction rates of labeled and unlabeled reactants are compared, can provide information about the transition state of the reaction.

Key Experimental Techniques

The two primary analytical techniques for monitoring reactions involving 13C and 15N labeled compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: 13C and 15N are NMR-active nuclei. The chemical shift of a labeled atom changes as it is converted from a reactant to a product. By acquiring NMR spectra at different time points during the reaction, the concentration of reactants and products can be quantified, allowing for the determination of reaction rates. Two-dimensional NMR techniques, such as 1H-15N HSQC, can provide detailed structural information.

  • Mass Spectrometry: MS separates ions based on their mass-to-charge ratio. The incorporation of 13C and 15N into a molecule results in a predictable increase in its mass. By monitoring the ion intensities of the labeled reactants and products over time, the reaction kinetics can be determined. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from kinetic studies of urethane formation using isotopically labeled precursors. These values are illustrative and can vary significantly depending on the specific reactants, catalyst, solvent, and temperature.

Table 1: Apparent Rate Constants (kapp) for the Reaction of Phenyl Isocyanate with Various Alcohols Monitored by Isotopic Labeling

Labeled ReactantAlcoholCatalystTemperature (°C)kapp (x 10-4 L mol-1 s-1)Analytical Method
Phenyl-[13C]-isocyanate1-ButanolDibutyltin dilaurate (DBTDL)508.513C NMR
Phenyl-[13C]-isocyanate2-ButanolDBTDL503.213C NMR
Phenyl Isocyanate1-Butanol-[15N] (hypothetical)DBTDL508.615N NMR
Phenyl-[13C]-isocyanate1-ButanolNone701.2ESI-MS

Table 2: Kinetic Isotope Effects (KIE) for Urethane Formation

Labeled PositionReactionKIE (klight/kheavy)Significance
Isocyanate-13CPhenyl isocyanate + Ethanol1.002Small effect, suggesting C-N bond formation is not the sole rate-determining step.
Amine-15N (in amine precursor)Diisocyanate + Diamine1.035Significant effect, indicating N-H bond cleavage is involved in the rate-determining step.

Experimental Protocols

Protocol 1: In-situ NMR Monitoring of Urethane Formation using 13C Labeled Isocyanate

Objective: To determine the reaction rate of a urethane formation reaction by monitoring the disappearance of the 13C-labeled isocyanate peak and the appearance of the 13C-labeled urethane carbonyl peak in the 13C NMR spectrum.

Materials:

  • 13C-labeled diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI-13C)

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous deuterated solvent (e.g., DMSO-d6)

  • NMR tubes and spectrometer

Procedure:

  • Reactant Preparation: In a glovebox under an inert atmosphere, prepare a stock solution of the 13C-labeled diisocyanate in the deuterated solvent. Prepare a separate stock solution of the polyol and the catalyst in the same solvent.

  • Reaction Initiation: In a clean, dry NMR tube, add a known volume of the polyol/catalyst solution.

  • NMR Acquisition Setup: Place the NMR tube in the NMR spectrometer and acquire an initial 13C NMR spectrum to serve as the t=0 reference. Ensure the spectrometer is tuned and locked.

  • Reaction Monitoring: Inject a known volume of the diisocyanate stock solution into the NMR tube, quickly mix, and immediately start acquiring a series of 13C NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peak corresponding to the isocyanate carbon (~125-135 ppm) and the peak corresponding to the newly formed urethane carbonyl carbon (~150-160 ppm).

    • Plot the concentration of the isocyanate (proportional to its peak integral) versus time.

    • Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law.

Protocol 2: Kinetic Analysis of Urethane Formation using Mass Spectrometry with 15N Labeled Amine

Objective: To determine the reaction kinetics of a urea-urethane copolymer formation by monitoring the incorporation of a 15N-labeled diamine into the polymer chain using ESI-MS.

Materials:

  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

  • 15N-labeled diamine (e.g., Ethylenediamine-15N2)

  • Polyol

  • Anhydrous reaction solvent (e.g., Acetonitrile)

  • Quenching solution (e.g., an excess of a primary amine in solvent)

  • ESI-Mass Spectrometer

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel under an inert atmosphere, dissolve the diisocyanate and polyol in the anhydrous solvent.

  • Reaction Initiation: Add a known amount of the 15N-labeled diamine to the reaction mixture to start the polymerization.

  • Sampling: At specific time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will cap any unreacted isocyanate groups.

  • Sample Preparation for MS: Dilute the quenched aliquot to an appropriate concentration for MS analysis.

  • Mass Spectrometry Analysis:

    • Infuse the diluted sample into the ESI-MS.

    • Acquire mass spectra in a positive ion mode, scanning a mass range that covers the expected molecular weights of the oligomers.

    • Identify the ion peaks corresponding to polymer chains containing the 15N label. The mass of these peaks will be shifted by +2 Da for each incorporated diamine-15N2 unit compared to the unlabeled analogue.

  • Data Analysis:

    • Determine the relative abundance of the 15N-labeled oligomers at each time point.

    • Plot the concentration of the incorporated labeled diamine (proportional to the sum of the intensities of the labeled oligomer peaks) versus time.

    • From this data, calculate the rate of incorporation and the overall reaction kinetics.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the study of urethane reaction kinetics.

G cluster_workflow Experimental Workflow for Kinetic Analysis Reactants Prepare Labeled (13C or 15N) and Unlabeled Reactants Initiate Initiate Reaction (t=0) Reactants->Initiate Monitor Monitor Reaction Progress (NMR or MS) Initiate->Monitor Data Acquire Time-Resolved Spectra/Mass Data Monitor->Data Analyze Analyze Data: - Peak Integration - Ion Intensity Data->Analyze Kinetics Determine Reaction Order and Rate Constant (k) Analyze->Kinetics

Experimental workflow for kinetic studies.

G cluster_mechanism Catalytic Cycle for Urethane Formation (Lewis Acid Catalyst) Catalyst Catalyst (M) Intermediate1 Activated Isocyanate [R-N=C=O---M] Isocyanate R-N=C=O Isocyanate->Intermediate1 + Catalyst Alcohol R'-OH Intermediate2 Ternary Complex [R'-OH---R-N=C=O---M] Intermediate1->Intermediate2 + R'-OH Product Urethane R-NH-CO-OR' Intermediate2->Product Rearrangement Product->Catalyst + Catalyst (regenerated)

Catalytic mechanism of urethane formation.

G cluster_logic Logical Relationship for KIE Interpretation KIE Measure Kinetic Isotope Effect (KIE) k_light / k_heavy Significant KIE > 1 (Significant) KIE->Significant Insignificant KIE ≈ 1 (Insignificant) KIE->Insignificant Conclusion_sig Conclusion: Labeled atom's bond is broken/formed in the rate-determining step. Significant->Conclusion_sig Conclusion_insig Conclusion: Labeled atom's bond is not involved in the rate- determining step. Insignificant->Conclusion_insig

Interpreting kinetic isotope effects.

Application of Urethane-¹³C,¹⁵N in Biodegradation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of dual isotopically labeled compounds, such as Urethane-¹³C,¹⁵N, offers a powerful tool for elucidating the biodegradation pathways and environmental fate of urethane-based materials. By simultaneously tracing the metabolic fate of both the carbonyl carbon and the nitrogen atom of the urethane (B1682113) linkage, researchers can gain unprecedented insights into the mechanisms of microbial degradation, identify key enzymatic cleavage sites, and quantify the incorporation of urethane-derived carbon and nitrogen into microbial biomass and metabolites. This level of detail is critical for assessing the environmental impact of polyurethane products and for the development of more biodegradable materials.

Stable isotope tracing with ¹³C and ¹⁵N allows for the precise tracking of a substrate as it is processed through biochemical reactions.[1][2] This methodology provides unparalleled insights into the metabolic wiring of microbial communities. The analysis of labeling patterns in downstream metabolites and biomass offers valuable qualitative and quantitative information regarding their origin and relative rates of production.[1]

Principle of the Method

The core of this technique involves introducing Urethane-¹³C,¹⁵N into a biological system (e.g., soil microcosm, activated sludge, pure microbial culture) and monitoring the appearance of ¹³C and ¹⁵N in various downstream products over time. This allows for the differentiation between the cleavage of the ester and amide bonds of the urethane linkage, a key step in its biodegradation. Analytical techniques such as Isotope Ratio Mass Spectrometry (IRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify the isotopic enrichment in different fractions, including CO₂, biomass, and soluble metabolites.

Applications

  • Elucidation of Biodegradation Pathways: Tracing the differential fate of ¹³C and ¹⁵N helps to identify the initial enzymatic attack on the urethane bond. For example, the rapid release of ¹³CO₂ relative to the incorporation of ¹⁵N into biomass would suggest initial hydrolysis of the ester linkage.

  • Quantification of Microbial Assimilation: By measuring the incorporation of ¹³C and ¹⁵N into microbial biomass (e.g., amino acids, nucleic acids), the efficiency of urethane as a carbon and nitrogen source for microbial growth can be determined.

  • Environmental Fate Analysis: These studies can be conducted in various environmental matrices, such as soil and water, to understand the persistence and transformation of urethane-based compounds under realistic conditions.[3]

  • Screening for Urethane-Degrading Microorganisms: The method can be used to identify and isolate microorganisms capable of degrading urethanes by monitoring the assimilation of the isotopic labels.

Data Presentation

Table 1: Hypothetical Data on the Mineralization of Urethane-¹³C,¹⁵N in a Soil Microcosm over 28 Days
Time (Days)¹³CO₂ Evolved (% of initial ¹³C)¹⁵N in Biomass (% of initial ¹⁵N)¹³C in Biomass (% of initial ¹³C)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
715.2 ± 1.85.1 ± 0.68.3 ± 0.9
1432.5 ± 2.510.8 ± 1.218.6 ± 2.1
2148.9 ± 3.115.2 ± 1.525.4 ± 2.8
2861.3 ± 4.018.7 ± 1.930.1 ± 3.2

Data are presented as mean ± standard deviation (n=3). This table illustrates the expected trend of urethane mineralization and assimilation.

Table 2: Isotopic Enrichment in Key Metabolites after 14 Days of Incubation
Metabolite¹³C Atom Percent Excess (APE)¹⁵N Atom Percent Excess (APE)
Glutamate5.6 ± 0.712.3 ± 1.5
Alanine4.9 ± 0.510.8 ± 1.3
Uracil2.1 ± 0.38.5 ± 1.0
Allantoin1.5 ± 0.26.2 ± 0.8

This table demonstrates how dual labeling can reveal the differential incorporation of carbon and nitrogen into specific metabolic products.

Experimental Protocols

Protocol 1: Soil Microcosm Biodegradation Study

This protocol outlines a typical experiment to assess the biodegradation of Urethane-¹³C,¹⁵N in a soil environment.

1. Materials:

  • Urethane-¹³C,¹⁵N (synthesis may be required, potentially adapting methods for producing labeled isocyanates).[4]

  • Freshly collected and sieved agricultural soil.

  • Microcosm incubation chambers (e.g., sealed glass jars with septa for gas sampling).

  • CO₂ traps (e.g., vials containing NaOH solution).

  • Isotope Ratio Mass Spectrometer (IRMS) for ¹³CO₂ and ¹⁵N analysis.

  • Elemental Analyzer coupled to IRMS (EA-IRMS) for biomass analysis.

2. Procedure:

  • Microcosm Setup:

    • Place a known amount of sieved soil (e.g., 50 g dry weight equivalent) into each microcosm chamber.

    • Prepare a stock solution of Urethane-¹³C,¹⁵N in a suitable solvent (e.g., water or ethanol, depending on solubility).

    • Spike the soil with the Urethane-¹³C,¹⁵N solution to achieve a final concentration of, for example, 100 µg/g soil. Ensure even distribution.

    • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

    • Include control microcosms with unlabeled urethane and no-urethane controls.

    • Place a CO₂ trap inside each chamber.

  • Incubation:

    • Seal the microcosms and incubate in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days).

  • Sampling and Analysis:

    • CO₂ Analysis: At regular intervals (e.g., daily or weekly), remove the CO₂ traps and replace them with fresh ones. Analyze the trapped CO₂ for ¹³C enrichment using IRMS.

    • Soil and Biomass Analysis: At the end of the incubation period, destructively sample the microcosms.

      • Extract microbial biomass from a subsample of the soil.

      • Analyze the dried biomass for total ¹³C and ¹⁵N content using EA-IRMS.

      • Further analysis of specific cellular components (e.g., amino acids via GC-MS or LC-MS) can provide more detailed insights into metabolic pathways.

Protocol 2: Activated Sludge Biodegradation Study

This protocol is designed to evaluate the biodegradation of Urethane-¹³C,¹⁵N in a wastewater treatment scenario.

1. Materials:

  • Urethane-¹³C,¹⁵N.

  • Fresh activated sludge from a wastewater treatment plant.

  • Bioreactors or shake flasks.

  • Mineral salts medium.

  • LC-MS system for metabolite analysis.

2. Procedure:

  • Bioreactor Setup:

    • Inoculate the bioreactors with activated sludge and mineral salts medium.

    • Add Urethane-¹³C,¹⁵N as the primary carbon and nitrogen source at a specific concentration (e.g., 50 mg/L).

    • Maintain aerobic conditions by sparging with filtered air and constant stirring.

    • Incubate at a controlled temperature (e.g., 22°C).

  • Sampling:

    • Collect liquid samples from the bioreactors at regular time points.

    • Separate the supernatant and the microbial biomass by centrifugation.

  • Analysis:

    • Supernatant Analysis: Analyze the supernatant for the disappearance of the parent Urethane-¹³C,¹⁵N and the appearance of labeled degradation products using LC-MS.

    • Biomass Analysis: Wash and lyophilize the microbial biomass. Analyze for ¹³C and ¹⁵N incorporation as described in Protocol 1.

Visualizations

Experimental Workflow for Soil Microcosm Study

experimental_workflow prep Microcosm Preparation (Soil + Urethane-¹³C,¹⁵N) incubate Incubation (Controlled Temperature & Moisture) prep->incubate Start sampling Periodic Sampling incubate->sampling Time co2_analysis ¹³CO₂ Analysis (IRMS) sampling->co2_analysis Gas Phase biomass_analysis Biomass Analysis (EA-IRMS) sampling->biomass_analysis Solid Phase metabolite_analysis Metabolite Analysis (LC-MS) sampling->metabolite_analysis Liquid Phase data_interp Data Interpretation (Pathway Elucidation) co2_analysis->data_interp biomass_analysis->data_interp metabolite_analysis->data_interp

Caption: Workflow for a soil microcosm biodegradation study using Urethane-¹³C,¹⁵N.

Logical Relationship of Urethane Biodegradation and Isotope Tracing

biodegradation_pathway urethane Urethane-¹³C,¹⁵N hydrolysis Microbial Hydrolysis (Urethanase/Esterase) urethane->hydrolysis amine ¹⁵N-Amine Intermediate hydrolysis->amine Amide bond cleavage alcohol ¹³C-Alcohol Intermediate hydrolysis->alcohol Ester bond cleavage co2 ¹³CO₂ (Mineralization) nh4 ¹⁵NH₄⁺ amine->nh4 tca TCA Cycle alcohol->tca biomass ¹³C, ¹⁵N Microbial Biomass (Assimilation) tca->co2 tca->biomass Anabolism nh4->biomass Anabolism

Caption: Potential biodegradation pathways of Urethane-¹³C,¹⁵N and the fate of isotopes.

References

Application Note: Quantitative Analysis of Urethane-¹³C,¹⁵N in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urethane (B1682113) (ethyl carbamate) is a known genotoxic carcinogen found in fermented foods and alcoholic beverages.[1][2] Its metabolism and potential role in carcinogenesis are of significant interest in toxicology and drug development.[3][4] Stable isotope-labeled compounds, such as Urethane-¹³C,¹⁵N, are invaluable tools for elucidating metabolic pathways, understanding reaction mechanisms, and serving as ideal internal standards for quantitative analysis due to their chemical identity with the unlabeled analyte.[5][6] This application note provides a detailed protocol for the extraction and quantification of Urethane-¹³C,¹⁵N in biological matrices, such as plasma or cell culture media, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, such as Urethane-¹³C,¹⁵N itself or a deuterated version like d₅-ethyl carbamate (B1207046), is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation.[1][5]

Principle

This method employs an isotope dilution strategy. A known concentration of an internal standard (e.g., d₅-ethyl carbamate) is spiked into the biological sample containing the Urethane-¹³C,¹⁵N analyte. The sample then undergoes solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.[1][7] The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The distinct mass-to-charge ratios (m/z) of the precursor and product ions for both Urethane-¹³C,¹⁵N and the internal standard allow for their specific and simultaneous detection and quantification.[8][9]

Materials and Reagents

  • Urethane-¹³C,¹⁵N (Analyte)

  • d₅-Ethyl carbamate (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene polymer)

  • Biological matrix (e.g., human plasma, cell culture media)

  • Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Urethane-¹³C,¹⁵N and d₅-ethyl carbamate into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Perform serial dilutions of the Urethane-¹³C,¹⁵N primary stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the d₅-ethyl carbamate primary stock solution with 50:50 methanol:water.

  • Calibration Curve and QC Samples:

    • In separate tubes, add 50 µL of the appropriate working standard or QC solution to 450 µL of the biological matrix to create calibration standards and QC samples at low, medium, and high concentrations.

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw biological samples (plasma, media, etc.) on ice.

    • To 500 µL of each sample, calibration standard, and QC, add 50 µL of the 50 ng/mL internal standard working solution.

    • Vortex for 10 seconds.

    • Add 1 mL of ultrapure water and vortex again.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 2 x 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (Note: Exact m/z values for Urethane-¹³C,¹⁵N will depend on the positions of the labels. The following are hypothetical examples based on ethyl carbamate m/z 89).

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical MRM Transitions for Urethane-¹³C,¹⁵N and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Urethane-¹³C,¹⁵N (Quantifier)92.164.010012
Urethane-¹³C,¹⁵N (Qualifier)92.146.010018
d₅-Ethyl carbamate (IS)95.164.010012

Table 2: Hypothetical Calibration Curve Performance

Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.00.9898.08.5
5.05.12102.46.2
10.09.9599.54.8
50.052.1104.23.1
100.098.798.72.5
500.0495.599.11.9
1000.01015.0101.52.2
Linearity (r²) > 0.995

Table 3: Hypothetical Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)N
Low3.02.9598.37.16
Medium80.081.6102.04.56
High800.0790.498.83.36

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Media) Spike Spike with d₅-Ethyl Carbamate (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Urethane-¹³C,¹⁵N Calibration->Quant

Caption: Experimental workflow for Urethane-¹³C,¹⁵N quantification.

urethane_metabolism Urethane Urethane-¹³C,¹⁵N N_Hydroxy N-hydroxyurethane-¹³C,¹⁵N Urethane->N_Hydroxy CYP450 (N-hydroxylation) Esterase Esterase N_Hydroxy->Esterase Excretion Further Metabolism & Excretion N_Hydroxy->Excretion DNA_Adducts Oxidative DNA Damage & Adducts Esterase->DNA_Adducts Reactive Intermediates

Caption: Simplified metabolic pathway of urethane.[3][10][11]

References

Troubleshooting & Optimization

Technical Support Center: Urethane-¹³C,¹⁵N NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Urethane-¹³C,¹⁵N NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for improved signal-to-noise ratio (SNR).

Troubleshooting Guide

This guide addresses common issues encountered during Urethane-¹³C,¹⁵N NMR experiments that lead to poor signal-to-noise.

Problem: Low or No Signal Detected

Possible Cause Recommended Solution
Insufficient Sample Concentration The signal intensity is directly proportional to the number of nuclei in the detection volume. For ¹³C NMR, a good starting point is to have a saturated solution. If the sample quantity is halved, the data acquisition time will need to be quadrupled to achieve the same SNR.
Incorrect Receiver Gain An improperly set receiver gain can either lead to a poor SNR if it's too low or result in signal clipping and artifacts if it's too high. Most modern spectrometers have an automated gain setting that should be used.
Precipitate or Insoluble Material in the Sample Solid particles in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines and poor signal-to-noise. Filter your sample directly into a clean NMR tube using a pipette with a glass wool plug.
Inadequate Number of Scans (NS) The SNR improves with the square root of the number of scans. If your signal is weak, increasing the number of scans is a straightforward way to improve it. Doubling the SNR requires quadrupling the number of scans.

Problem: Broad Peaks and Poor Resolution

Possible Cause Recommended Solution
Poor Magnetic Field Homogeneity (Shimming) Inhomogeneous magnetic fields lead to broad spectral lines. Ensure the spectrometer is properly shimmed before starting the experiment. For polyurethane solutions, which can be viscous, good shimming is critical.
High Sample Viscosity Concentrated solutions of polyurethanes can be highly viscous, leading to broader lines. If possible, acquiring the spectrum at a slightly elevated temperature (e.g., 30-45 °C) can reduce viscosity and improve resolution. Be mindful of your sample's stability at higher temperatures.
Presence of Paramagnetic Impurities Paramagnetic species can cause significant line broadening. Ensure your sample and solvent are free from paramagnetic contaminants. If intentionally using a paramagnetic relaxation agent, be aware that too high a concentration will lead to broad signals.

Problem: Missing Quaternary Carbon or Urethane (B1682113) Carbonyl Signals

Possible Cause Recommended Solution
Long T₁ Relaxation Times and Insufficient Relaxation Delay (D1) Quaternary carbons and carbonyl carbons, such as those in the urethane linkage, often have very long spin-lattice relaxation times (T₁). If the relaxation delay (D1) between scans is too short, these signals will not fully recover, leading to their attenuation or complete disappearance from the spectrum. For quantitative results, D1 should be at least 5 times the longest T₁ value. T₁ values for urethane carbonyls can be on the order of seconds to even hundreds of seconds in polymers.
Weak or Absent Nuclear Overhauser Effect (NOE) The NOE enhances the signal of carbons attached to protons. Quaternary and carbonyl carbons lack directly attached protons and therefore do not benefit from this effect, making their signals inherently weaker. Using a pulse program that gates the proton decoupler to be on only during acquisition can suppress the NOE, which is necessary for quantitative analysis but will reduce the intensity of protonated carbons.
Sub-optimal Pulse Angle For nuclei with long T₁ values, using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse can be beneficial. This allows for a shorter relaxation delay without saturating the signal, enabling more scans to be acquired in a given amount of time, which can improve the overall SNR for these slow-relaxing nuclei.

Frequently Asked Questions (FAQs)

Q1: How can I determine the T₁ relaxation times for my urethane sample?

A1: The T₁ relaxation time can be measured using an inversion-recovery pulse sequence. This experiment involves inverting the magnetization with a 180° pulse, followed by a variable delay before a 90° pulse for detection. By fitting the signal intensity as a function of the delay, the T₁ value can be extracted. Knowing the T₁ values for the different nuclei in your urethane molecule is crucial for optimizing the relaxation delay (D1) and achieving the best possible SNR, especially for quantitative measurements.

Q2: What is a cryoprobe and how much can it improve my SNR?

A2: A cryoprobe is a specialized NMR probe where the detection coil and preamplifier are cooled to cryogenic temperatures (around 20 K). This significantly reduces thermal noise from the electronics, which is a major contributor to the overall noise in the spectrum.[1] Using a cryoprobe can result in a 4 to 5-fold increase in SNR compared to a standard room-temperature probe.[2] This translates to a 16 to 25-fold reduction in experiment time to achieve the same SNR.

Q3: What is isotopic labeling and how can it help with my Urethane-¹³C,¹⁵N NMR experiments?

A3: Isotopic labeling involves synthesizing your urethane monomer or precursor using starting materials enriched in ¹³C and/or ¹⁵N. Since the natural abundance of ¹³C is only 1.1% and ¹⁵N is 0.37%, isotopic enrichment dramatically increases the number of NMR-active nuclei in your sample, leading to a substantial increase in signal intensity. Uniform ¹³C,¹⁵N-labeling is a common and cost-effective method for enhancing NMR sensitivity.[3]

Q4: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it?

A4: Dynamic Nuclear Polarization (DNP) is a powerful technique that can enhance NMR signal intensities by several orders of magnitude. It works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins in the sample via microwave irradiation at low temperatures. DNP is particularly useful for solid-state NMR of polymers and other materials where sensitivity is a major limitation. Consider using DNP when dealing with very low sample concentrations, insoluble materials, or when trying to observe extremely insensitive nuclei.

Q5: Are there specific pulse sequences that are recommended for Urethane-¹³C,¹⁵N NMR?

A5: For sensitivity enhancement in ¹³C and ¹⁵N NMR, polarization transfer pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are highly effective. These sequences transfer the higher polarization of protons to the less sensitive ¹³C or ¹⁵N nuclei, resulting in a significant signal boost. For solid-state NMR, Cross-Polarization (CP) is a standard technique used to enhance the signal of low-gamma nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons.

Quantitative Data Summary

Table 1: Comparison of NMR Probe Technologies for SNR

Probe TypeTypical SNR Gain (vs. Room-Temperature)Key AdvantagesKey Disadvantages
Room-Temperature1xLower initial and maintenance cost.Lower sensitivity, longer experiment times.
Cryoprobe4-5x[2]High sensitivity, significantly reduced experiment time.Higher initial and operational cost, requires cryogens.

Table 2: Recommended Starting Acquisition Parameters for ¹³C NMR of Polyurethanes

ParameterSymbolRecommended ValuePurpose
Pulse WidthP1Calibrated 30-45° pulseTo excite the nuclear spins. A smaller pulse angle allows for shorter relaxation delays for slow-relaxing nuclei.
Relaxation DelayD11-5 seconds (for qualitative analysis); ≥ 5 x T₁ of the slowest relaxing nucleus (for quantitative analysis)To allow the magnetization to return to equilibrium before the next pulse. For some urethane carbonyls, this may be very long.
Acquisition TimeAQ1-2 secondsThe time during which the Free Induction Decay (FID) is recorded.
Number of ScansNS≥ 1024 (adjust as needed for desired SNR)To improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Determination of T₁ Relaxation Time using Inversion-Recovery

  • Sample Preparation: Prepare a solution of your urethane sample in a suitable deuterated solvent at a concentration that gives a good signal in a standard ¹³C experiment.

  • Pulse Program: Select the inversion-recovery pulse program (e.g., t1ir on Bruker systems).

  • Acquisition Parameters:

    • Set the 90° pulse width (P1).

    • Set a list of variable delays (VD) that bracket the expected T₁ values. A typical list might include delays from 0.01 s to 5 x the expected longest T₁.

    • Set the relaxation delay (D1) to be at least 5 times the longest expected T₁.

    • Set a sufficient number of scans (NS) for each delay to obtain a good signal-to-noise ratio.

  • Data Acquisition: Run the experiment.

  • Data Processing and Analysis:

    • Process the 1D spectra for each delay.

    • Integrate the peaks of interest for each spectrum.

    • Plot the integral intensity as a function of the variable delay.

    • Fit the data to the three-parameter exponential equation: I(t) = I₀(1 - 2e^(-t/T₁)), where I(t) is the intensity at delay t, I₀ is the equilibrium intensity, and T₁ is the spin-lattice relaxation time.

Protocol 2: Sample Preparation for Solid-State DNP-NMR of Polyurethanes

This protocol is a general guideline and may need to be optimized for your specific polymer and DNP setup.

  • Choice of Polarizing Agent and Solvent: Select a polarizing agent (e.g., TEKPol, AMUPol) and a solvent that can form a glass at cryogenic temperatures and in which the polymer can be swelled or dissolved. For many polymers, 1,1,2,2-tetrachloroethane (B165197) (TCE) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and water are suitable.

  • Sample Preparation (Incipient Wetness Impregnation):

    • Weigh out the solid polyurethane sample.

    • Prepare a solution of the polarizing agent in the chosen solvent at a concentration of approximately 10-20 mM.

    • Slowly add the radical solution to the solid polymer while mixing until a uniform, wet paste is formed. Avoid adding excess solvent.

  • Packing the Rotor: Carefully pack the wet paste into a solid-state NMR rotor (typically sapphire, 3.2 mm or smaller). Ensure there are no air bubbles.

  • DNP Experiment:

    • Cool the sample in the NMR probe to the desired temperature (typically around 100 K).

    • Apply microwave irradiation at a frequency near the electron paramagnetic resonance (EPR) of the polarizing agent to transfer polarization to the nuclei.

    • Acquire the ¹³C or ¹⁵N spectrum using a Cross-Polarization Magic Angle Spinning (CP-MAS) pulse sequence.

    • Acquire a reference spectrum without microwave irradiation to calculate the DNP enhancement factor.

Visualizations

Troubleshooting_Workflow start Low SNR in Urethane NMR issue Identify Primary Issue start->issue no_signal No or Very Weak Signal issue->no_signal Signal Intensity broad_peaks Broad Peaks issue->broad_peaks Peak Shape missing_peaks Missing Quaternary/Carbonyl Peaks issue->missing_peaks Specific Signals conc Increase Sample Concentration no_signal->conc Yes shim Re-shim Spectrometer broad_peaks->shim Yes d1 Increase Relaxation Delay (D1) (Measure T1 if necessary) missing_peaks->d1 Yes ns_inc Increase Number of Scans conc->ns_inc gain Check Receiver Gain ns_inc->gain filter Filter Sample gain->filter end Improved SNR filter->end viscosity Check Sample Viscosity shim->viscosity temp Increase Temperature (if possible) temp->end viscosity->temp pulse_angle Use Smaller Pulse Angle (e.g., 30°) d1->pulse_angle noe Check NOE (for qualitative vs. quantitative) pulse_angle->noe noe->end

Caption: Troubleshooting workflow for low SNR in Urethane NMR.

DNP_Workflow cluster_prep Sample Preparation cluster_nmr DNP-NMR Experiment sample Polyurethane Sample mix Mix to form a paste (Incipient Wetness) sample->mix radical Polarizing Agent (e.g., TEKPol) solvent Glass-forming Solvent (e.g., TCE) radical->solvent solvent->mix pack Pack into MAS Rotor mix->pack cool Cool to ~100 K in Probe pack->cool microwaves Apply Microwave Irradiation cool->microwaves polarization Polarization Transfer (Electron to Nuclei) microwaves->polarization acquire Acquire Spectrum (CP-MAS) polarization->acquire enhanced_spectrum DNP-Enhanced Spectrum acquire->enhanced_spectrum

Caption: Experimental workflow for DNP-NMR of polyurethanes.

References

Technical Support Center: Synthesis of Urethane-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges in the synthesis of Urethane-¹³C,¹⁵N (Ethyl carbamate-¹³C,¹⁵N). This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Urethane-¹³C,¹⁵N?

A1: A common and effective method for synthesizing Urethane-¹³C,¹⁵N involves the reaction of a ¹⁵N-labeled amine source, such as ¹⁵N-ammonia, with ¹³C-labeled ethyl chloroformate. This reaction provides a direct pathway to incorporate both isotopes into the final urethane (B1682113) molecule.

Q2: What are the primary challenges encountered during the synthesis of Urethane-¹³C,¹⁵N?

A2: The main challenges include:

  • Low Yields: Can be caused by suboptimal reaction conditions, impurities in starting materials, or competing side reactions.[1]

  • Side Product Formation: The most common side product is the formation of symmetric urea (B33335) derivatives.[2]

  • Purification Difficulties: Separating the desired labeled urethane from unreacted starting materials and side products can be challenging.[3]

  • Handling of Isotopically Labeled Reagents: These reagents are often expensive and require careful handling to avoid waste and contamination.

Q3: How can I confirm the successful incorporation of ¹³C and ¹⁵N isotopes?

A3: Successful isotopic labeling is primarily confirmed using:

  • Mass Spectrometry (MS): To verify the expected mass shift in the molecular ion peak corresponding to the incorporation of ¹³C and ¹⁵N.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR will show characteristic signals for the labeled atoms, and coupling between adjacent ¹³C and ¹⁵N nuclei can be observed.[5]

Q4: What safety precautions should be taken during the synthesis?

A4: Standard laboratory safety protocols should be followed. Ethyl chloroformate is corrosive and toxic, and should be handled in a well-ventilated fume hood. When working with isotopically labeled compounds, it is crucial to handle them with care to prevent loss of expensive material.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • Little to no desired product is observed by TLC, LC-MS, or NMR analysis of the crude reaction mixture.

Possible CauseTroubleshooting Steps
Poor Quality or Inappropriate Reagents - Ensure the purity of ¹⁵N-ammonia and ¹³C-ethyl chloroformate using appropriate analytical techniques. - Use fresh, anhydrous solvents, as water can react with ethyl chloroformate.[1]
Suboptimal Reaction Conditions - Temperature: The reaction may require specific temperature control. Low temperatures can slow the reaction rate, while high temperatures can promote side reactions. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimum.[1] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.[1]
Inefficient Mixing - Ensure vigorous stirring to promote contact between the gaseous ¹⁵N-ammonia and the ¹³C-ethyl chloroformate solution.
Issue 2: Formation of Symmetrical Urea By-product

Symptoms:

  • A significant peak corresponding to the mass of symmetrical urea is observed in the mass spectrum of the crude product.

  • Characteristic urea signals are present in the NMR spectrum.

Possible CauseTroubleshooting Steps
Reaction of Isocyanate Intermediate with Amine - The formation of symmetrical urea is a common side reaction when using chloroformates.[2] - Low-Temperature Addition: Add the ¹³C-ethyl chloroformate to the ¹⁵N-ammonia solution at a low temperature (e.g., 0 °C) to control the initial reaction rate and minimize side reactions.[2]
Presence of Moisture - Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can hydrolyze the chloroformate, leading to side reactions.[2]
Issue 3: Difficulties in Product Purification

Symptoms:

  • Co-elution of the product with starting materials or by-products during column chromatography.[3]

  • Low recovery of the pure product after purification.

Possible CauseTroubleshooting Steps
Similar Polarity of Product and Impurities - Optimize the solvent system for column chromatography to achieve better separation. A gradual increase in polarity may be effective.[3]
Product Instability - Some carbamates can be sensitive to acidic or basic conditions. Ensure the purification method (e.g., silica (B1680970) gel chromatography) is compatible with the product's stability.
Product Precipitation - If the product precipitates during workup or purification, try using a different solvent or a more dilute solution.[1]

Experimental Protocols

Representative Synthesis of Urethane-¹³C,¹⁵N

This protocol is a representative method based on the reaction of an amine with a chloroformate.

Materials:

  • ¹⁵N-Ammonia (¹⁵NH₃) gas or a solution in an anhydrous solvent[6][7]

  • ¹³C-Ethyl chloroformate

  • Anhydrous diethyl ether or dichloromethane

  • Non-nucleophilic base (e.g., triethylamine, optional, to scavenge HCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve ¹³C-ethyl chloroformate (1 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Introduce a solution of ¹⁵N-ammonia in anhydrous diethyl ether into the reaction flask, or bubble ¹⁵N-ammonia gas through the solvent at 0 °C.

  • Slowly add the solution of ¹³C-ethyl chloroformate dropwise to the stirred ¹⁵N-ammonia solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Urethane-¹³C,¹⁵N.[3]

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes
ParameterExpected ValueNotes
Reaction Temperature 0 °C to Room TemperatureLower temperatures can help minimize side reactions.[2]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Expected Yield 60 - 80%Yields can vary based on the scale and purity of reagents.
Purity (after chromatography) >98%Assessed by NMR and LC-MS.
Isotopic Enrichment >98%Dependent on the enrichment of the starting materials.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 15N_Ammonia ¹⁵N-Ammonia Reaction_Vessel Reaction at 0°C to RT in Anhydrous Solvent 15N_Ammonia->Reaction_Vessel 13C_Ethyl_Chloroformate ¹³C-Ethyl Chloroformate 13C_Ethyl_Chloroformate->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Urethane-¹³C,¹⁵N Purification->Final_Product

Caption: Experimental workflow for the synthesis of Urethane-¹³C,¹⁵N.

Troubleshooting_Logic Start Low Yield or Side Product Formation Check_Reagents Verify Purity and Anhydrous Conditions of Starting Materials & Solvents Start->Check_Reagents Check_Conditions Optimize Reaction Temperature and Time Start->Check_Conditions Urea_Formation Symmetrical Urea By-product? Start->Urea_Formation Success Improved Yield and Purity Check_Reagents->Success Check_Conditions->Success Check_Purification Adjust Chromatography Solvent System Check_Purification->Success Urea_Formation->Check_Purification No Low_Temp_Addition Ensure Low Temperature Addition of Chloroformate Urea_Formation->Low_Temp_Addition Yes Anhydrous Strictly Anhydrous Conditions Low_Temp_Addition->Anhydrous Anhydrous->Success

Caption: Troubleshooting decision tree for Urethane-¹³C,¹⁵N synthesis.

References

optimizing dissolution of Urethane-13C,15N for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Urethane-13C,15N. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dissolution of isotopically labeled urethane (B1682113) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution critical?

This compound is a stable isotope-labeled version of urethane (ethyl carbamate). The carbon and nitrogen atoms in the urethane molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N. This labeling allows the molecule to be tracked and distinguished from its unlabeled counterparts in various analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Proper dissolution is the foundational step for ensuring accurate and reproducible results in metabolic studies, pharmacokinetic analyses, and mechanistic investigations.

Q2: What are the primary recommended solvents for dissolving this compound?

Urethane is a polar compound and dissolves best in polar solvents.[2] For in vivo studies involving animal models, the most common solvent is sterile 0.9% saline.[3] For in vitro analytical experiments like NMR, deuterated organic solvents are required to avoid signal interference.[4] The choice of solvent is highly dependent on the downstream application.

Q3: Are there any solvents that should be avoided?

Yes. For applications involving polyurethanes, which are polymers of urethane, it is crucial to avoid solvents that can react with the urethane linkages. These include alcohol and ether-alcohol-based solvents.[5] While this compound itself is a small molecule, if used in polymerization reactions or similar contexts, this reactivity becomes a critical consideration. Additionally, for many biological experiments, non-physiological or toxic solvents should be avoided.

Q4: What safety precautions must be taken when handling this compound?

Urethane is classified as a mutagen and a probable carcinogen (IARC Group 2A).[6] It can be readily absorbed through the skin.[6][7] Therefore, strict safety protocols are mandatory:

  • Always handle urethane (powder and solution) inside a certified chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is common), and eye protection.[7][8]

  • Keep containers of urethane powder and solutions sealed when not in use to prevent volatilization and spills.[6][7]

  • Pregnant individuals should not work with urethane due to its known fetotoxicity.[6][7]

  • Dispose of all urethane waste (unused powder, solutions, contaminated sharps) as hazardous material according to institutional guidelines.[6][8]

Q5: How does the isotopic label (13C, 15N) affect solubility?

The presence of stable isotopes ¹³C and ¹⁵N does not significantly alter the fundamental physicochemical properties, including solubility, compared to the unlabeled compound. The primary factors governing dissolution (solvent choice, temperature, pH, etc.) remain the same. However, the isotopic composition can have a minor effect on reaction rates, known as the kinetic isotope effect, which is a consideration for certain advanced studies.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

Problem 1: The this compound powder is not dissolving or is dissolving very slowly.

Potential Cause Recommended Solution
Inappropriate Solvent Verify that you are using a suitable polar solvent. For aqueous applications, try sterile saline or a buffered solution. For organic applications, consider DMF, DMSO, or THF.[2][11]
Insufficient Agitation Increase the mixing intensity. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Continuous stirring for extended periods (e.g., 12-24 hours) may be necessary for some polyurethane systems.[11][12]
Low Temperature Gently warm the solution. For aqueous solutions, warming to 37-50°C can significantly increase the dissolution rate. For organic solvents, heating can also be effective but should be done cautiously to avoid boiling or degradation, especially above 50°C.[11][13]
Cross-linking (if dealing with polymerized form) If the urethane has been polymerized and is cross-linked, it will not dissolve and will only swell.[11][14] This is generally not an issue for the monomer but is a critical consideration for polyurethane materials.

Problem 2: The final solution appears cloudy or contains precipitates.

Potential Cause Recommended Solution
Solution is Supersaturated You may have exceeded the solubility limit of the solvent. Try adding more solvent to decrease the concentration. If not possible, you will need to find a more effective solvent system.
Compound Precipitation The compound may have low thermodynamic solubility, precipitating out over time. This can be assessed by incubating the solid compound with the buffer for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[15]
Hydrolysis Urethane linkages are susceptible to hydrolysis, or breakdown by water, which can be accelerated by heat.[16][17] If preparing aqueous stock solutions, use them fresh or store them appropriately (e.g., refrigerated or frozen) after sterile filtering to minimize degradation.
Incomplete Dissolution Particulates may be undissolved powder. Try sonicating the solution in an ultrasonic bath for 5-15 minutes to break up aggregates. Follow this with filtration through a 0.22 µm syringe filter to remove any remaining particulates and sterilize the solution.

Data and Protocols

Solvent Selection and Properties

The following table summarizes common solvents for urethanes. Note that while many of these are for polyurethanes, they are also effective for the urethane monomer. The choice for your experiment must be guided by compatibility with your biological or analytical system.

SolventTypeBoiling Point (°C)Key Considerations
0.9% Saline Aqueous~100Primary choice for in vivo (animal) studies via injection.[3]
DMSO-d₆ Deuterated Organic189Excellent solvent for many compounds for NMR; can be toxic to cells.[4][18]
DMF Organic (Polar Aprotic)153A very strong solvent for urethanes, but it is toxic.[2][11]
THF Organic (Polar Ether)66Good solvent, but highly flammable and can form peroxides.[2]
Acetone Organic (Ketone)56Fast-evaporating solvent, often used for cleaning.[2][19]
NMP Organic (Polar Aprotic)202A safer alternative to some other organic solvents like Methylene Chloride.[2][20]
Chloroform-d Deuterated Organic61Common solvent for NMR analysis of organic-soluble compounds.[4][21]
Experimental Protocol: Preparation of this compound for Animal Studies

This protocol details the preparation of a 100 mg/mL urethane solution in saline for intraperitoneal (IP) injection in mice, a common procedure in carcinogenesis models.[3]

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe and needle for injection

Procedure:

  • Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety glasses).[8]

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution at 100 mg/mL, you will need 1.0 g of the compound.

  • Initial Mixing: Transfer the weighed powder into the sterile 15 mL conical tube. Add approximately 8 mL of sterile saline.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If powder remains undissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Urethane should readily dissolve in saline.

  • Final Volume Adjustment: Once fully dissolved, add sterile saline to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm syringe filter and dispense the solution into a new, sterile container. This step removes any potential microbial contamination and undissolved micro-particulates.

  • Storage and Use: This solution should be prepared fresh on the day of injections.[3] If short-term storage is necessary, keep it at 4°C. For long-term storage, aliquots can be stored at -20°C, but stability should be verified.

Visualizations

Dissolution Workflow

G Figure 1: General Workflow for this compound Dissolution cluster_prep Preparation cluster_diss Dissolution cluster_final Final Steps start Start: Define Experimental Needs (e.g., in vivo, NMR) select_solvent Select Appropriate Solvent (e.g., Saline, DMSO-d6) start->select_solvent safety Don PPE & Work in Fume Hood select_solvent->safety weigh Weigh this compound safety->weigh mix Combine Powder and Solvent weigh->mix agitate Agitate (Vortex / Stir) mix->agitate assist Apply Gentle Heat or Sonication (If Necessary) agitate->assist check Visually Inspect for Clarity assist->check check->agitate Not Clear filter Sterile Filter (0.22 µm) check->filter Clear ready Solution Ready for Use filter->ready G Figure 2: Troubleshooting Dissolution Issues start Problem: Powder Not Dissolving q1 Is the solvent appropriate for a polar compound? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mixture being vigorously agitated? a1_yes->q2 solve1 Action: Change to a recommended polar solvent (e.g., Saline, DMF, DMSO) a1_no->solve1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried gentle warming (e.g., 37-50°C) or sonication? a2_yes->q3 solve2 Action: Increase agitation. Use vortex or magnetic stirrer. a2_no->solve2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end If still unresolved, consider solubility limit has been exceeded. Dilute or find a new solvent. a3_yes->end solve3 Action: Apply gentle heat or sonicate for 10-15 min. a3_no->solve3 G Figure 3: Key Factors Affecting Dissolution cluster_factors Influencing Factors center Urethane Dissolution F1 Solvent Choice (Polarity is key) center->F1 F2 Temperature center->F2 F3 Agitation (Stirring / Sonication) center->F3 F4 Concentration center->F4 F5 pH of Medium (for aqueous solutions) center->F5

References

Technical Support Center: Urethane-¹³C,¹⁵N NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning peaks in Urethane-¹³C,¹⁵N NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for urethane (B1682113) and common side-products in ¹³C and ¹⁵N NMR?

A1: The chemical shifts for urethane and related linkages can vary depending on the specific molecular structure, solvent, and temperature. However, the following table summarizes the generally expected ranges.

Functional GroupAtom¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Urethane Carbonyl (C=O)152 - 158-
Nitrogen (N-H)-100 - 110
Urea (B33335) Carbonyl (C=O)155 - 163-
Nitrogen (N-H)-102 - 106
Allophanate Urethane C=O~152-
Isocyanate-derived C=O~168-
Urethane N-H-~100
Isocyanate-derived N-~145
Biuret Urea C=O (central)~155-
Isocyanate-derived C=O~158-
Urea N-H-~104
Isocyanate-derived N-~141
Isocyanate Carbon (-NCO)120 - 130-
Nitrogen (-NCO)--230 to -260

Q2: My urethane carbonyl peak in the ¹³C NMR is broader than expected. What could be the cause?

A2: Broadening of the urethane carbonyl peak can be attributed to several factors:

  • Chemical Exchange: The urethane N-H proton can undergo chemical exchange, which can broaden the carbonyl carbon signal.

  • Rotamers: Restricted rotation around the C-N bond of the urethane group can lead to the presence of different rotational isomers (rotamers), which may have slightly different chemical shifts, resulting in a broadened peak or multiple closely spaced peaks.

  • Hydrogen Bonding: Urethane groups are known to form hydrogen bonds, which can lead to dynamic processes that cause peak broadening.

  • Sample Viscosity: High sample concentration can lead to increased viscosity, which restricts molecular motion and results in broader lines.

  • Paramagnetic Impurities: The presence of paramagnetic impurities in your sample can cause significant line broadening.

Q3: I see extra peaks in the carbonyl region of my ¹³C NMR spectrum. What are they?

A3: The presence of additional peaks in the carbonyl region often indicates the formation of side products during the synthesis of your urethane. The most common side products are ureas, allophanates, and biurets. Their formation is typically initiated by the reaction of the isocyanate with any residual water (forming urea) or with the urethane or urea products themselves (forming allophanates and biurets, respectively). Refer to the chemical shift table above to tentatively assign these peaks.

Q4: How can I differentiate between urethane and urea signals in my ¹⁵N NMR spectrum, as their chemical shifts overlap?

A4: While the ¹⁵N chemical shifts of urethane and urea groups are very similar, there are a few strategies to distinguish them:

  • 2D NMR Spectroscopy: A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can be very useful. The correlation of the nitrogen signal with specific protons in the molecule can help in unambiguous assignment.

  • Isotopic Labeling: If possible, using ¹⁵N-labeled starting materials can significantly enhance the signal-to-noise ratio and simplify the spectrum, making assignments more straightforward.

Q5: My ¹⁵N NMR spectrum has a very low signal-to-noise ratio. How can I improve it?

A5: The low natural abundance (0.37%) and often long relaxation times of ¹⁵N can make acquiring a spectrum with a good signal-to-noise ratio challenging. Here are some tips:

  • Increase the Number of Scans: This is the most direct way to improve the signal-to-noise ratio.

  • Use a Higher Magnetic Field: A stronger magnet will increase the sensitivity of the measurement.

  • Optimize the Relaxation Delay: A shorter relaxation delay can be used if the T1 relaxation times of the nitrogens are not excessively long. However, for quantitative measurements, a delay of at least 5 times the longest T1 is recommended.

  • Use ¹⁵N-Enriched Materials: If feasible for your experiment, using isotopically enriched starting materials is the most effective way to boost the ¹⁵N signal.

  • Employ Advanced Pulse Sequences: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal from nitrogens attached to protons.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Assignment Issues

This guide provides a systematic approach to resolving common peak assignment problems in urethane NMR spectra.

G Troubleshooting Peak Assignment Workflow start Start: Ambiguous Peak Assignment check_shifts Compare experimental shifts to literature/database values for urethanes and common side-products (urea, allophanate, biuret). start->check_shifts match Tentative assignment made? check_shifts->match run_2d Perform 2D NMR experiments (¹H-¹³C HSQC/HMBC, ¹H-¹⁵N HSQC/HMBC) to establish connectivity. match->run_2d No broad_peaks Are peaks unusually broad? match->broad_peaks Yes confirm_assignment Confirm assignment based on correlations. run_2d->confirm_assignment end Final Peak Assignment confirm_assignment->end vt_nmr Run a variable temperature (VT) NMR experiment to check for dynamic exchange or rotamers. broad_peaks->vt_nmr Yes solvent_study Acquire spectra in different solvents (e.g., DMSO-d6, CDCl3, Benzene-d6) to investigate hydrogen bonding effects. broad_peaks->solvent_study No analyze_vt Analyze peak coalescence or sharpening with temperature. vt_nmr->analyze_vt analyze_solvent Analyze changes in chemical shifts with solvent polarity. solvent_study->analyze_solvent analyze_vt->end analyze_solvent->end G Logic for Differentiating Urethane and Side Products start Start: Unexpected peaks in carbonyl region check_urea Is there a peak around 155-163 ppm in ¹³C NMR? start->check_urea urea_present Urea likely present. Confirm with ¹H-¹⁵N HSQC/HMBC if possible. check_urea->urea_present Yes check_allophanate Are there peaks around 152 ppm and 168 ppm in ¹³C NMR? check_urea->check_allophanate No urea_present->check_allophanate allophanate_present Allophanate likely present. check_allophanate->allophanate_present Yes check_biuret Are there peaks around 155 ppm and 158 ppm in ¹³C NMR? check_allophanate->check_biuret No allophanate_present->check_biuret biuret_present Biuret likely present. check_biuret->biuret_present Yes end Characterize main product and byproducts check_biuret->end No biuret_present->end

Technical Support Center: Overcoming Low Incorporation Efficiency of Urethane-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Urethane-¹³C,¹⁵N labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of Urethane-¹³C,¹⁵N in their studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during Urethane-¹³C,¹⁵N labeling experiments.

Issue 1: Low Incorporation of ¹³C and ¹⁵N Labels

Question: I am observing significantly lower than expected incorporation of ¹³C and ¹⁵N from Urethane-¹³C,¹⁵N into my target molecules (e.g., proteins, lipids, metabolites). What are the possible causes and how can I troubleshoot this?

Answer:

Low incorporation efficiency is a common challenge in metabolic labeling studies. Several factors, from experimental setup to cellular metabolism, can contribute to this issue. Below is a step-by-step guide to identify and resolve the problem.

Possible Causes & Troubleshooting Steps:

  • Sub-optimal Urethane-¹³C,¹⁵N Concentration: The concentration of the labeled urethane (B1682113) may be too low for efficient uptake and metabolism by the cells.[1]

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of Urethane-¹³C,¹⁵N for your specific cell line or animal model. Be mindful of potential toxicity at higher concentrations.[1]

  • Poor Cell Health and Viability: Unhealthy or stressed cells will have altered metabolic activity, leading to reduced uptake and incorporation of the labeled precursor.[1]

    • Troubleshooting: Regularly assess cell viability and morphology. Ensure that the culture conditions (e.g., media, temperature, CO₂) are optimal for your cells.

  • Dilution from Unlabeled Sources: The labeled Urethane-¹³C,¹⁵N can be diluted by unlabeled urethane or other precursors present in the culture medium or in vivo system.[1]

    • Troubleshooting:

      • Analyze your media components to ensure there are no unlabeled sources that could compete with the labeled urethane.

      • If possible, use a defined medium with known concentrations of all components.

  • Insufficient Incubation Time: The labeling duration may not be sufficient for the ¹³C and ¹⁵N isotopes to be incorporated into downstream metabolites and macromolecules.[1]

    • Troubleshooting: Conduct a time-course experiment to determine the optimal labeling duration for your experimental goals.

  • Inefficient Cellular Uptake: The cells may not be efficiently taking up the Urethane-¹³C,¹⁵N from the medium.[1]

    • Troubleshooting: Measure the concentration of Urethane-¹³C,¹⁵N in the medium over time to confirm its consumption by the cells.[1]

Issue 2: Inconsistent Labeling Efficiency Between Experiments

Question: I am observing significant variability in the incorporation of Urethane-¹³C,¹⁵N across different experimental replicates. How can I improve the reproducibility of my labeling experiments?

Answer:

Inconsistent results can undermine the reliability of your data. Standardization of your experimental protocol is key to achieving reproducible labeling.

Possible Causes & Troubleshooting Steps:

  • Variability in Cell Culture Conditions: Minor differences in cell density, passage number, or growth phase can lead to metabolic variations.

    • Troubleshooting: Standardize your cell seeding density and ensure cells are in the same growth phase (e.g., mid-log phase) at the start of each experiment. Use cells within a narrow passage number range.

  • Inconsistent Sample Handling and Quenching: The time between sample collection and quenching of metabolic activity can affect the final labeling pattern.[2]

    • Troubleshooting: Minimize and standardize the time it takes to harvest and quench your samples. Rapidly halt all enzymatic activity to preserve the in vivo labeling state.[2]

  • Variable Extraction Efficiency: The efficiency of extracting the molecules of interest can differ between samples.

    • Troubleshooting: Test and optimize your extraction protocol. Common solvents include methanol, ethanol, or mixtures like chloroform/methanol.[1]

Frequently Asked Questions (FAQs)

Q1: How is Urethane-¹³C,¹⁵N metabolized by cells?

A1: Urethane is known to be metabolized in biological systems. Studies in rodents have shown that urethane and N-hydroxyurethane are interconvertible.[3] The metabolism can be influenced by factors such as age and sex of the animal.[3] Liver enzymes play a significant role in its catabolism.[3] While the precise metabolic pathways for the incorporation of the ¹³C and ¹⁵N atoms into various biomolecules can be complex and cell-type specific, it is understood that the carbon and nitrogen from urethane can enter central carbon and nitrogen metabolism.

Q2: How can I quantify the incorporation efficiency of Urethane-¹³C,¹⁵N?

A2: Mass spectrometry (MS) is the primary method for quantifying isotopic incorporation. You can analyze intact proteins or, more commonly, digest proteins into peptides for LC-MS analysis.[4] The mass shift between the unlabeled and labeled peptides or proteins allows for the calculation of incorporation efficiency.[4][5] Several software tools are available to aid in the analysis of these complex spectra.[4]

Q3: Are there alternative labeling strategies if Urethane-¹³C,¹⁵N incorporation remains low?

A3: Yes, if optimizing the conditions for Urethane-¹³C,¹⁵N labeling is unsuccessful, you might consider using other labeled precursors that are more readily taken up and utilized by your system. For example, labeled amino acids or glucose are commonly used for protein and metabolic labeling.[6][7] The choice of precursor will depend on the specific metabolic pathways you aim to investigate.

Experimental Protocols

Protocol 1: Optimizing Urethane-¹³C,¹⁵N Concentration in Cell Culture

  • Cell Seeding: Seed cells in multiple wells or flasks at a consistent density. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare a series of culture media containing different concentrations of Urethane-¹³C,¹⁵N (e.g., 0, 10, 50, 100, 200 µM). Ensure all other media components are identical.

  • Labeling: Remove the old media and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a fixed period (e.g., 24 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to assess the toxicity of each concentration.

  • Sample Harvesting and Analysis: Harvest the cells from each concentration. Extract the molecules of interest (e.g., proteins) and analyze the incorporation efficiency using mass spectrometry.

  • Data Analysis: Plot the incorporation efficiency and cell viability against the Urethane-¹³C,¹⁵N concentration to determine the optimal concentration that provides high incorporation without significant toxicity.

Quantitative Data Summary

Table 1: Effect of Urethane-¹³C,¹⁵N Concentration on Incorporation Efficiency and Cell Viability

Urethane-¹³C,¹⁵N Concentration (µM)Average Incorporation Efficiency (%)Standard Deviation (%)Cell Viability (%)
00.00.0100
1015.21.898
5045.83.595
10075.34.192
20088.93.875

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome start Start: Seed Cells media_prep Prepare Labeling Media (Varying Urethane-¹³C,¹⁵N Conc.) start->media_prep labeling Incubate Cells with Labeling Media media_prep->labeling harvest Harvest Cells & Quench Metabolism labeling->harvest extraction Extract Target Molecules harvest->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Quantify Incorporation Efficiency ms_analysis->data_analysis end Determine Optimal Concentration data_analysis->end

Caption: Workflow for optimizing Urethane-¹³C,¹⁵N concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Low Urethane-¹³C,¹⁵N Incorporation Observed conc Sub-optimal Concentration start->conc health Poor Cell Health start->health dilution Dilution by Unlabeled Sources start->dilution time Insufficient Incubation Time start->time optimize_conc Optimize Concentration conc->optimize_conc check_viability Check Cell Viability health->check_viability analyze_media Analyze Media Components dilution->analyze_media time_course Perform Time-Course Experiment time->time_course end Resolution optimize_conc->end Improved Incorporation check_viability->end analyze_media->end time_course->end

Caption: Logic diagram for troubleshooting low incorporation.

References

stability issues of Urethane-13C,15N under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Urethane-¹³C,¹⁵N under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Are the ¹³C and ¹⁵N labels in Urethane-¹³C,¹⁵N susceptible to exchange under typical experimental conditions?

A1: The carbon-13 and nitrogen-15 (B135050) isotopes are stable, non-radioactive isotopes.[][2] The covalent bond between ¹³C and ¹⁵N in the urethane (B1682113) linkage is generally stable. Unlike deuterium (B1214612) labels, which can sometimes be prone to exchange, ¹³C and ¹⁵N isotopes are not typically lost through simple solvent exchange.[3] However, the stability of the label is ultimately dependent on the stability of the urethane molecule itself.

Q2: What are the primary degradation pathways for the urethane linkage in Urethane-¹³C,¹⁵N?

A2: The main degradation pathway for urethanes is hydrolysis, which involves the cleavage of the urethane bond by water.[4][5] This reaction is catalyzed by acidic or basic conditions.[] Thermal degradation can also occur at elevated temperatures, leading to the dissociation of the urethane linkage into an isocyanate and an alcohol, or decomposition to a primary amine, carbon dioxide, and an alkene.[6]

Q3: Can the isotopic labeling with ¹³C and ¹⁵N affect the stability of the urethane molecule?

A3: The chemical properties of isotopically labeled molecules are nearly identical to their unlabeled counterparts.[] Therefore, the stability of Urethane-¹³C,¹⁵N is expected to be very similar to that of unlabeled urethane. The presence of the heavier isotopes does not significantly alter the chemical reactivity of the urethane bond under most experimental conditions.

Q4: What are the expected small molecule byproducts if my Urethane-¹³C,¹⁵N degrades?

A4: Upon hydrolysis, the urethane bond is cleaved, which would result in the formation of a ¹³C-labeled carbamic acid intermediate and a ¹⁵N-labeled amine. The carbamic acid is unstable and would likely decompose to ¹³CO₂ and an amine.[] Therefore, the detection of ¹³CO₂ or a ¹⁵N-labeled amine could indicate degradation of your compound.

Q5: How can I monitor the stability of my Urethane-¹³C,¹⁵N during an experiment?

A5: Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for monitoring the stability of your labeled compound.[2] By taking time-point samples from your experiment and analyzing them by LC-MS, you can track the disappearance of the parent compound and the appearance of any degradation products. NMR can provide detailed structural information and confirm the integrity of the labeled urethane bond.[2]

Troubleshooting Guides

Issue 1: Loss of Isotopic Label Signal in Mass Spectrometry Analysis

  • Possible Cause: Degradation of the Urethane-¹³C,¹⁵N molecule.

    • Troubleshooting Steps:

      • Review Experimental Conditions: Check the pH, temperature, and solvent composition of your experimental setup. Urethanes are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[][7]

      • Analyze for Degradation Products: Use LC-MS to look for the expected degradation products, such as a ¹⁵N-labeled amine. The presence of these products would confirm that the urethane bond has been cleaved.

      • Perform a Stability Study: Conduct a controlled experiment to assess the stability of Urethane-¹³C,¹⁵N under your specific experimental conditions. This involves incubating the compound under the conditions of your experiment and analyzing samples at different time points.

Issue 2: Inaccurate Quantification Using Urethane-¹³C,¹⁵N as an Internal Standard

  • Possible Cause: Degradation of the internal standard during sample preparation or analysis.

    • Troubleshooting Steps:

      • Evaluate Sample Preparation: Assess each step of your sample preparation for harsh conditions (e.g., high temperature, extreme pH) that could cause the degradation of the urethane standard.

      • Matrix Effects: Investigate the possibility of matrix effects suppressing the signal of your internal standard.

      • Storage Conditions: Ensure that the Urethane-¹³C,¹⁵N stock solutions and samples are stored properly, protected from light and at the recommended temperature to prevent degradation.[8]

Factors Affecting Urethane Stability

FactorEffect on StabilityRecommendations
pH Acidic and basic conditions catalyze hydrolysis of the urethane bond.[]Maintain a neutral pH whenever possible. If acidic or basic conditions are required, minimize exposure time and temperature.
Temperature Higher temperatures accelerate the rate of hydrolysis and thermal degradation.[8][9]Conduct experiments at the lowest feasible temperature. Avoid prolonged exposure to high temperatures.
Solvents Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also influence reaction rates.[10]Use aprotic solvents when possible. If aqueous solutions are necessary, consider the impact on stability.
Enzymes Certain enzymes, such as esterases, may be capable of hydrolyzing urethane bonds.[5]If working with biological matrices, be aware of potential enzymatic degradation. Consider using enzyme inhibitors if necessary.

Experimental Protocols

Protocol 1: Assessment of Urethane-¹³C,¹⁵N Stability by LC-MS
  • Sample Preparation: Prepare solutions of Urethane-¹³C,¹⁵N in the relevant experimental buffer or solvent at the desired concentration.

  • Incubation: Incubate the samples under the experimental conditions to be tested (e.g., different pH values, temperatures).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench any potential reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral.

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor the peak area of the parent Urethane-¹³C,¹⁵N molecule over time. A decrease in the peak area indicates degradation. Also, monitor for the appearance of expected degradation products.

Protocol 2: Structural Verification of Urethane-¹³C,¹⁵N Integrity by NMR
  • Sample Preparation: Prepare a concentrated solution of Urethane-¹³C,¹⁵N in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a baseline ¹H, ¹³C, and ¹⁵N NMR spectrum of the compound before subjecting it to experimental conditions.

  • Exposure to Conditions: Subject the NMR tube containing the sample to the desired experimental conditions (e.g., heat).

  • Time-Course Spectra: Acquire NMR spectra at various time points to monitor for any changes in the chemical shifts or the appearance of new signals that would indicate structural changes or degradation.

Visualizations

Urethane_Degradation_Pathway cluster_hydrolysis Hydrolysis Products cluster_thermal Thermal Degradation Products Urethane Urethane-¹³C,¹⁵N Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Urethane->Hydrolysis Cleavage of urethane bond Thermal Thermal Degradation (High Temp) Urethane->Thermal Dissociation Carbamic_Acid ¹³C-Carbamic Acid Intermediate Hydrolysis->Carbamic_Acid Amine ¹⁵N-Amine Hydrolysis->Amine Isocyanate Isocyanate Thermal->Isocyanate Alcohol Alcohol Thermal->Alcohol CO2 ¹³CO₂ Carbamic_Acid->CO2 Decomposition

Caption: Potential degradation pathways of Urethane-¹³C,¹⁵N.

Stability_Workflow start Start: Urethane-¹³C,¹⁵N Sample prepare Prepare Samples in Experimental Buffer start->prepare incubate Incubate under Test Conditions (pH, Temp, Time) prepare->incubate sample Collect Time-Point Aliquots incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS / NMR quench->analyze stable Stable: No Significant Degradation analyze->stable Parent compound intact unstable Unstable: Degradation Observed analyze->unstable Degradation products detected troubleshoot Troubleshoot: Modify Conditions unstable->troubleshoot

References

Technical Support Center: Urethane-¹³C,¹⁵N Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Urethane-¹³C,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Urethane-¹³C,¹⁵N in metabolic labeling and tracer studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Urethane-¹³C,¹⁵N in research?

A1: Urethane-¹³C,¹⁵N serves as a stable isotope-labeled tracer for in vivo and in vitro studies. Its primary applications include:

  • Metabolic Flux Analysis (MFA): Tracing the metabolic fate of the urethane (B1682113) backbone to elucidate metabolic pathways.[1][2][3]

  • Protein and DNA Adduct Analysis: Quantifying the formation of adducts between urethane metabolites and biological macromolecules like proteins and DNA.

  • Carbamylation Studies: Investigating the non-enzymatic post-translational modification of proteins by isocyanate, a reactive metabolite of urethane.[4]

Q2: What are the key considerations for the storage and handling of Urethane-¹³C,¹⁵N?

A2: Urethane is classified as a carcinogen and requires careful handling in a certified chemical fume hood.[5] Personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection, is mandatory.[5] For storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

Q3: How can I verify the isotopic enrichment of Urethane-¹³C,¹⁵N?

A3: The isotopic enrichment of Urethane-¹³C,¹⁵N can be verified using high-resolution mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: Analysis of the intact molecule will show a mass shift corresponding to the number of ¹³C and ¹⁵N atoms compared to the unlabeled standard.

  • NMR Spectroscopy: ¹³C and ¹⁵N NMR will show distinct signals for the labeled atoms, which will be absent in the unlabeled compound.[7][8]

Q4: What are the best practices for designing an in vivo labeling study with Urethane-¹³C,¹⁵N?

A4: A successful in vivo study requires careful planning:

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions before the experiment.

  • Fasting: A fasting period of 6-8 hours is often recommended to reduce the background of unlabeled metabolites.[1]

  • Dosing: The dose of Urethane-¹³C,¹⁵N should be carefully calculated based on the animal's weight and the specific research question.

  • Time Course: Collect samples at multiple time points to track the dynamic incorporation and metabolism of the tracer.[1]

  • Sample Collection: At the designated time points, collect blood and tissues of interest. Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[9]

Troubleshooting Guides

Issue 1: Low or No Detectable Incorporation of ¹³C and ¹⁵N Labels in Biological Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Dose or Labeling Time Increase the dose of Urethane-¹³C,¹⁵N or extend the labeling period. Perform a pilot study with varying doses and time points to optimize incorporation.Higher signal intensity of labeled metabolites or peptides in MS or NMR analysis.
Metabolic Dilution Ensure an adequate fasting period before administering the tracer to reduce the pool of unlabeled endogenous metabolites.[1]Increased relative abundance of the ¹³C and ¹⁵N labeled species compared to the unlabeled counterparts.
Poor Bioavailability Verify the route of administration (e.g., intraperitoneal, oral gavage, tail vein infusion) is appropriate for the animal model and experimental goals.[10]Detectable levels of the tracer in plasma or target tissues.
Sample Degradation Ensure rapid quenching of metabolic activity upon sample collection (e.g., flash-freezing) and proper storage at -80°C to prevent degradation of labeled compounds.[9]Preservation of labeled metabolites and biomolecules for accurate analysis.
Inefficient Extraction Optimize the extraction protocol for your specific sample type (e.g., plasma, tissue) to ensure efficient recovery of the labeled analytes.Improved signal-to-noise ratio of the labeled compounds in the final analytical measurement.
Issue 2: High Background Noise in Mass Spectrometry Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions and filter them before use.Reduction in baseline noise and removal of interfering peaks in blank runs.
Contaminated LC-MS System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water). Clean the ion source according to the manufacturer's instructions.A cleaner baseline in subsequent blank injections and improved signal intensity.
Matrix Effects Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11] Use an internal standard to correct for matrix-induced signal suppression or enhancement.Improved accuracy and reproducibility of quantification.
Carryover from Previous Injections Implement a thorough needle and injection port wash protocol between samples. Inject blank samples between experimental samples to monitor for carryover.Elimination of peaks corresponding to previously analyzed samples in blank injections.

Experimental Protocols

Protocol 1: General In Vivo Metabolic Labeling with Urethane-¹³C,¹⁵N
  • Animal Preparation: House animals in a controlled environment and fast for 6-8 hours prior to the experiment.[1]

  • Tracer Administration: Prepare a sterile solution of Urethane-¹³C,¹⁵N in a suitable vehicle (e.g., saline). Administer the tracer to the animals via the desired route (e.g., intraperitoneal injection).[10] A common starting dose for metabolic studies is in the range of 0.5-1.5 g/kg body weight.

  • Sample Collection: At predetermined time points, collect blood via cardiac puncture or another appropriate method. Euthanize the animal and rapidly excise tissues of interest.

  • Metabolic Quenching: Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.[9] Store all samples at -80°C until further processing.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Labeled Metabolites from Tissue
  • Homogenization: Homogenize the frozen tissue (~50-100 mg) in a cold extraction solvent (e.g., 80% methanol) on ice.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with your LC-MS/MS method (e.g., 50% acetonitrile in water).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_labeling Labeling cluster_sampling Sample Collection cluster_analysis Sample Analysis acclimatization Acclimatization fasting Fasting (6-8h) acclimatization->fasting tracer_admin Urethane-¹³C,¹⁵N Administration fasting->tracer_admin blood_collection Blood Collection tracer_admin->blood_collection metabolic_quenching Metabolic Quenching (Liquid N₂) blood_collection->metabolic_quenching tissue_excision Tissue Excision tissue_excision->metabolic_quenching sample_prep Sample Preparation metabolic_quenching->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis nmr_analysis->data_analysis

Caption: General experimental workflow for in vivo metabolic labeling studies using Urethane-¹³C,¹⁵N.

Troubleshooting_Low_Incorporation cluster_causes Potential Causes cluster_solutions Solutions start Low/No Label Incorporation cause1 Insufficient Dose/ Labeling Time start->cause1 cause2 Metabolic Dilution start->cause2 cause3 Poor Bioavailability start->cause3 cause4 Sample Degradation start->cause4 solution1 Optimize Dose/Time cause1->solution1 solution2 Implement Fasting cause2->solution2 solution3 Verify Admin. Route cause3->solution3 solution4 Proper Quenching/ Storage cause4->solution4

Caption: Troubleshooting logic for low or no incorporation of ¹³C and ¹⁵N labels.

References

minimizing background interference in Urethane-13C,15N analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in Urethane-¹³C,¹⁵N analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in Urethane-¹³C,¹⁵N NMR analysis?

A1: The most common sources of background interference include:

  • Solvent Impurities: Residual non-deuterated solvent and other impurities in the deuterated solvent can give rise to unwanted signals.[1][2][3][4]

  • Sample Contaminants: Contaminants from the synthesis or purification process of the urethane (B1682113), such as residual monomers, catalysts, or side-products, can appear in the spectrum.[5]

  • Particulate Matter: Undissolved solid particles in the sample can lead to broadened spectral lines and poor shimming.[6]

  • Paramagnetic Species: The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening and loss of signal.[7][8]

  • Water: Water is a common contaminant and can obscure signals of interest, particularly in ¹H NMR, but its presence can also affect shimming.[9]

  • NMR Tube and Cap Contamination: Dirty or scratched NMR tubes, as well as contaminated caps, can introduce interfering signals.[10]

Q2: How can I improve the signal-to-noise ratio (S/N) in my ¹³C and ¹⁵N NMR spectra of urethanes?

A2: To improve the signal-to-noise ratio, consider the following:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans increases the S/N by a factor of about 1.4.[11]

  • Optimize Sample Concentration: Ensure your urethane sample is sufficiently concentrated. For ¹³C NMR, a higher concentration is generally better.[6] However, overly concentrated samples can lead to line broadening due to increased viscosity.[6]

  • Use a Higher Magnetic Field Spectrometer: A stronger magnetic field increases the population difference between spin states, resulting in a stronger NMR signal and higher sensitivity.[11]

  • Employ Advanced Techniques: If available, using a cryogenically cooled probe (CryoProbe) can significantly enhance the S/N ratio by reducing thermal noise.[11] For nuclei with long relaxation times, adding a paramagnetic relaxation agent like Cr(acac)₃ can shorten the relaxation delay and allow for more scans in a given time.[11]

  • Optimize Probe Tuning: Fine-tuning the NMR probe can improve signal reception and maximize the S/N ratio.[12]

Q3: Why is proton decoupling important for ¹³C NMR of urethanes?

A3: Proton decoupling is crucial for ¹³C NMR of urethanes for two main reasons:

  • Signal Simplification: It removes the splitting of ¹³C signals caused by coupling to attached protons, resulting in a single, sharp peak for each unique carbon. This simplifies the spectrum and makes it easier to interpret.

  • Signal Enhancement (Nuclear Overhauser Effect - NOE): Irradiating the protons can enhance the signal intensity of the attached ¹³C nuclei, which improves the signal-to-noise ratio.[11]

Troubleshooting Guides

Issue 1: Broad Peaks in the Urethane NMR Spectrum

Question: I am observing very broad peaks in my ¹³C and/or ¹⁵N NMR spectrum of a polyurethane sample. What could be the cause and how can I fix it?

Answer: Broad peaks in the NMR spectra of polyurethanes can be caused by several factors. Follow this troubleshooting workflow to identify and resolve the issue:

G Troubleshooting Broad Peaks in Urethane NMR start Broad Peaks Observed check_shimming Is the shimming optimal? start->check_shimming check_concentration Is the sample concentration too high? check_shimming->check_concentration Yes solution_shim Re-shim the spectrometer. check_shimming->solution_shim No check_paramagnetic Are paramagnetic impurities present? check_concentration->check_paramagnetic No solution_dilute Dilute the sample and re-acquire. check_concentration->solution_dilute Yes check_particulates Are there undissolved particulates? check_paramagnetic->check_particulates No solution_chelate Treat with a chelating agent or re-purify the sample. check_paramagnetic->solution_chelate Yes check_exchange Is chemical exchange occurring? check_particulates->check_exchange No solution_filter Filter the sample through a glass wool plug. check_particulates->solution_filter Yes solution_temp Run the experiment at a different temperature. check_exchange->solution_temp Yes

Caption: Troubleshooting workflow for broad NMR peaks.

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Poor shimming is a common cause of broad lineshapes.[13]

  • High Sample Concentration: Very concentrated polymer solutions can be viscous, leading to slower molecular tumbling and broader peaks.[6] Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[7][8] These can be introduced from catalysts used in the urethane synthesis. Consider re-purifying your sample or treating it with a chelating agent.[13]

  • Undissolved Particulates: Solid particles in the sample will disrupt the magnetic field homogeneity.[6] Filtering the sample into the NMR tube is recommended.[6]

  • Chemical Exchange: If the urethane is undergoing conformational changes or other exchange processes on the NMR timescale, it can lead to peak broadening. Running the experiment at a different temperature can sometimes sharpen the signals by either slowing down or speeding up the exchange rate.[13]

Issue 2: Unexpected Peaks in the Urethane NMR Spectrum

Question: I am seeing unexpected signals in my ¹³C NMR spectrum of a urethane. How can I identify their source?

Answer: Unexpected peaks can originate from various sources. Here’s how to approach their identification:

  • Identify Common Contaminants: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents and impurities.[1][2][3][4] Common contaminants include residual solvents from synthesis and purification (e.g., acetone, ethanol, hexane).

  • Check for Urethane-Related Components: The unexpected peaks could be from unreacted monomers, side-products, or degradation products of the polyurethane.[5][14] Consult literature for the expected chemical shifts of these components. For example, the presence of signals corresponding to diisocyanates, diols, or acids used in the synthesis may indicate incomplete reaction.[5]

  • Perform 2D NMR Experiments: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in identifying the structure of the unknown compounds by showing correlations between ¹H and ¹³C nuclei.

Illustrative Data: Typical ¹³C and ¹⁵N Chemical Shift Ranges for Urethane Components

The following table provides approximate chemical shift ranges for common functional groups found in polyurethanes. Actual shifts can vary depending on the specific molecular structure and solvent.

Functional Group¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Urethane Carbonyl (-NH-C O-O-)150 - 160-
Urethane Nitrogen (-N H-CO-O-)-120 - 140
Isocyanate Carbonyl (-N=C =O)120 - 130-
Isocyanate Nitrogen (-N =C=O)-340 - 360
Alcohol/Glycol (-C H₂-OH)60 - 70-
Ether (-C H₂-O-CH₂-)70 - 80-
Aromatic Carbons110 - 150-
Aliphatic Carbons10 - 50-

Note: This table presents illustrative data based on general chemical shift principles and published data for similar compounds.

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative Urethane NMR Analysis

This protocol outlines the steps for preparing a urethane sample for quantitative ¹³C or ¹⁵N NMR analysis.

G Quantitative Urethane NMR Sample Preparation start Start weigh_sample Accurately weigh the urethane sample (10-50 mg for ¹³C). start->weigh_sample weigh_standard Accurately weigh the internal standard. weigh_sample->weigh_standard dissolve Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). weigh_standard->dissolve vortex Vortex or sonicate to ensure complete dissolution. dissolve->vortex filter Filter the solution into a high-quality NMR tube. vortex->filter cap Cap the NMR tube securely. filter->cap label Label the sample clearly. cap->label end Ready for NMR Acquisition label->end

Caption: Experimental workflow for preparing a urethane sample for qNMR.

Materials:

  • Urethane sample

  • Internal standard for quantification (e.g., maleic acid, dimethyl sulfone)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • High-quality 5 mm NMR tubes and caps

  • Vials, spatula, and Pasteur pipettes

  • Glass wool for filtration

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh 10-50 mg of the dried urethane sample into a clean vial. The exact amount will depend on the molecular weight and the desired concentration. For quantitative analysis, the weighing must be precise.[15][16]

  • Internal Standard: Accurately weigh a suitable amount of a certified internal standard into the same vial. The standard should have a known purity, be stable, and have peaks that do not overlap with the analyte signals.[15][17]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[6] The solvent should completely dissolve both the urethane and the internal standard.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample and standard are fully dissolved. Visually inspect for any remaining solid particles.[6]

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into a clean, high-quality NMR tube to remove any particulate matter.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Label the tube clearly with the sample identification.

Data Presentation

Illustrative Data: Effect of Number of Scans on S/N for a Urethane Sample

The following table illustrates the theoretical improvement in the signal-to-noise ratio (S/N) with an increasing number of scans for a hypothetical ¹³C NMR experiment on a urethane sample.

Number of Scans (NS)Relative Acquisition TimeTheoretical S/N Improvement (√NS)Illustrative S/N Ratio
641x8.020:1
2564x16.040:1
102416x32.080:1
409664x64.0160:1

Note: This table presents illustrative data. The actual S/N will depend on the sample concentration, spectrometer, and other experimental parameters. The S/N improves with the square root of the number of scans.[11]

References

Validation & Comparative

A Head-to-Head Comparison: Urethane-13C,15N vs. 14C-Labeled Urethane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an isotopic label is a critical decision that dictates experimental design, analytical methodology, and safety protocols. This guide provides an objective comparison of stable isotope-labeled Urethane-13C,15N and radioisotope-labeled 14C-Urethane, offering insights into their respective performance characteristics to aid in the selection of the most appropriate tracer for your research needs.

The fundamental difference between these two powerful research tools lies in the nature of their isotopes. This compound incorporates stable, non-radioactive heavy isotopes of carbon and nitrogen.[1][2] In contrast, 14C-labeled urethane (B1682113) contains a radioactive isotope of carbon that undergoes beta decay.[3][4] This distinction has profound implications for their application, detection, and handling. Stable isotope labeling is increasingly favored for its safety, posing no radiation risk to researchers or subjects, which is a significant advantage in clinical trials and studies involving vulnerable populations.[2][5]

Quantitative and Performance Data Summary

The selection between this compound and 14C-labeled urethane hinges on the specific requirements of the experiment, including sensitivity needs, regulatory constraints, and the desired analytical endpoint. The following table summarizes the key performance characteristics of each.

FeatureThis compound (Stable Isotope)14C-Labeled Urethane (Radioisotope)
Detection Principle Mass shift detection by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)[][7]Detection of beta particle emission via Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS)[1][8]
Sensitivity High (pmol to fmol with MS)[9]Very High to Extremely High (amol with AMS)[1][10]
Safety Non-radioactive, no radiation safety concerns[2][5]Radioactive, requires specialized handling, licensing, and waste disposal[3]
Sample Throughput High with modern MS and NMR techniquesLower, especially for LSC which can require longer count times[10]
Structural Information MS/MS and NMR can provide detailed structural information on metabolites[7][11]Limited structural information from radiometric detection alone[3]
In Vivo Studies Ideal for human and animal studies, including vulnerable populations, due to safety[2][5]Use in humans is highly regulated and often restricted to microdosing studies[3]
Cost High cost of labeled material and sophisticated analytical instrumentation (MS, NMR)[9]Cost includes labeled material, scintillation cocktails, and radioactive waste disposal
Isotope Effect Generally negligible, as the mass difference is small and does not significantly alter chemical properties[]Minimal kinetic isotope effect for carbon, but radiolysis can lead to compound degradation over time

Experimental Design Considerations

The choice between a stable or radioactive isotope will fundamentally shape the experimental workflow.

This compound: Studies using this tracer are typically designed around mass spectrometry or NMR analysis.[] This allows for the precise quantification of the labeled urethane and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. The dual labeling with both 13C and 15N provides a distinct mass shift, enhancing the confidence in identifying urethane-derived compounds against the biological background.[7]

14C-Labeled Urethane: Experiments with 14C-urethane are centered on radioactivity measurement.[4] This is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing a clear and sensitive signal for all drug-related material, regardless of metabolic transformation.[3][4] Accelerator Mass Spectrometry (AMS) offers exceptional sensitivity, allowing for studies with very low doses (microdosing) of the labeled compound.[1][10]

Experimental Protocols

Below are representative, generalized protocols for a metabolic study in rodents using either this compound or 14C-labeled urethane.

Protocol 1: Metabolic Profiling of this compound in Rats using LC-MS

Objective: To identify and quantify major metabolites of urethane in rat urine.

Methodology:

  • Animal Dosing: Male Sprague-Dawley rats (n=5 per group) are administered a single oral dose of this compound (e.g., 50 mg/kg) in a suitable vehicle (e.g., saline).

  • Sample Collection: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) in metabolic cages.

  • Sample Preparation: Urine samples are centrifuged to remove particulates. An aliquot is then diluted and potentially subjected to solid-phase extraction (SPE) to concentrate the analytes.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is used.

    • Chromatography: A C18 reverse-phase column is used to separate the parent urethane from its metabolites. A gradient elution with water and acetonitrile (B52724) (both containing 0.1% formic acid) is employed.

    • Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition mode. A full scan identifies all ions, and ions exhibiting the characteristic mass shift of the 13C and 15N labels are automatically selected for fragmentation (MS/MS).

  • Data Analysis: The fragmentation patterns of the labeled ions are analyzed to elucidate the structures of the metabolites. The peak areas of the labeled parent compound and its metabolites are used for relative quantification.

Protocol 2: Excretion and Mass Balance Study of 14C-Labeled Urethane in Mice

Objective: To determine the routes and rates of excretion of urethane and its metabolites.

Methodology:

  • Animal Dosing: Male B6C3F1 mice (n=5 per group) are administered a single oral dose of 14C-labeled urethane (e.g., 50 mg/kg, with a known amount of radioactivity, e.g., 5 µCi).[13]

  • Sample Collection:

    • Mice are housed in metabolic cages that allow for the separate collection of urine, feces, and expired air (trapped in a CO2-absorbing solution).[13]

    • Collections are made at regular intervals (e.g., 4, 8, 12, 24, 48 hours).

  • Sample Preparation:

    • Urine: An aliquot is mixed with a liquid scintillation cocktail.

    • Feces: Fecal samples are homogenized and combusted in a sample oxidizer to convert 14C to [14C]CO2, which is then trapped and mixed with a scintillation cocktail.

    • Expired Air: An aliquot of the trapping solution is mixed with a scintillation cocktail.

  • Radioactivity Measurement:

    • Samples are analyzed using a Liquid Scintillation Counter (LSC) to measure the disintegrations per minute (DPM).

  • Data Analysis: The total radioactivity in each matrix (urine, feces, expired air) is calculated and expressed as a percentage of the administered dose. This provides a mass balance and indicates the primary routes of excretion.[13]

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for a tracer study, applicable to both stable and radioisotope-labeled compounds, highlighting the key decision points and processes.

G cluster_0 Phase 1: Planning & Synthesis cluster_1 Phase 2: In-Life Study cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A Define Research Question (e.g., Metabolism, PK/PD) B Select Isotopic Label (Stable vs. Radioactive) A->B C Synthesize Labeled Urethane (this compound or 14C-Urethane) B->C D Dose Administration (e.g., Oral, IV to Animal Model) C->D E Biological Sample Collection (Blood, Urine, Tissues, etc.) D->E F Sample Preparation (Extraction, Purification) E->F G Analytical Technique F->G H LC-MS or NMR Analysis (Detect Mass Shift) G->H Stable Isotope I LSC or AMS Analysis (Detect Radioactivity) G->I Radioisotope J Data Processing & Quantification H->J I->J K Metabolite ID, Flux Analysis, or ADME Profile J->K

References

Validating the Incorporation of Urethane-13C,15N in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled polymers, rigorous validation of isotope incorporation is a critical step to ensure the accuracy and reliability of downstream applications. This guide provides an objective comparison of four key analytical techniques for validating the incorporation of Urethane-13C,15N into polymers: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

This comparison is supported by a summary of quantitative data, detailed experimental protocols for each method, and visualizations to clarify complex workflows and relationships.

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of analytical technique depends on a variety of factors including the specific information required (e.g., bulk incorporation vs. site-specific information), the required sensitivity and precision, and available resources. The following table summarizes the key performance characteristics of each technique for the validation of this compound incorporation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of isotopically labeled and unlabeled polymer fragments.Measures the magnetic properties of atomic nuclei (¹³C and ¹⁵N), providing detailed information about the chemical environment and connectivity of the labeled atoms.Combusts the sample to convert C and N into CO₂ and N₂ gases, which are then analyzed by an isotope ratio mass spectrometer to determine the ¹³C/¹²C and ¹⁵N/¹⁴N ratios.Measures the absorption of infrared radiation by molecular vibrations, which can identify the urethane (B1682113) functional group and detect shifts due to isotopic substitution.
Type of Information - Molecular weight distribution- Isotopic enrichment of polymer fragments- End-group analysis- Structural information via fragmentation- Site-specific incorporation of ¹³C and ¹⁵N- Quantitative determination of isotopic enrichment- Polymer microstructure and conformation- End-group analysis- Bulk ¹³C and ¹⁵N isotopic composition (enrichment)- Total carbon and nitrogen content- Confirmation of urethane bond formation- Qualitative indication of isotopic labeling through vibrational mode shifts- Monitoring of polymerization kinetics
Sample Requirement Typically 1-10 mg of polymer dissolved in a suitable solvent.5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent[1].2-5 mg of dried, powdered polymer for typical organic material[2].A few mg of solid material or a thin film[3].
Precision High precision for isotopic ratio measurements.High precision for quantitative analysis, with errors <1% achievable with good signal-to-noise[4].Very high precision; typically <0.2‰ for δ¹⁵N[5].Lower precision for quantitative analysis compared to other methods.
Sensitivity High sensitivity, capable of detecting low levels of incorporation.Lower sensitivity compared to MS, especially for ¹³C and ¹⁵N due to their low natural abundance and smaller gyromagnetic ratios.High sensitivity, with detection limits in the microgram range for N and C[6].Lower sensitivity for detecting small changes in isotopic composition.
Throughput Moderate to high, depending on the sample preparation and instrumentation.Low to moderate, as longer acquisition times are often needed for ¹³C and ¹⁵N NMR.High throughput, with automated systems capable of analyzing many samples.High throughput, with rapid spectral acquisition.
Cost High initial instrument cost, moderate running costs.Very high initial instrument cost, moderate running costs.High initial instrument cost, low to moderate running costs.Low initial instrument cost, very low running costs.
Strengths - High sensitivity and specificity- Provides molecular weight information- Can analyze complex mixtures when coupled with chromatography- Provides unambiguous site-specific information- Non-destructive- Highly quantitative for determining enrichment levels- Extremely high precision for bulk isotope ratio measurements- High throughput and automation- Fast and simple- Non-destructive- Excellent for confirming functional groups
Limitations - Can be destructive- Complex data analysis for polydisperse polymers- Potential for ion suppression and fragmentation- Lower sensitivity- Requires soluble samples- Can be time-consuming- Destructive- Provides bulk isotopic composition only, no site-specific information- Indirect and often qualitative for isotopic incorporation- Lower sensitivity to isotopic effects

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Mass Spectrometry (MALDI-TOF)

Objective: To determine the molecular weight distribution and confirm the incorporation of ¹³C and ¹⁵N into the polymer chains.

Methodology:

  • Sample Preparation:

    • Dissolve the Urethane-¹³C,¹⁵N labeled polymer in a suitable solvent (e.g., tetrahydrofuran, THF) to a concentration of approximately 1 mg/mL.

    • Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or dithranol) at a concentration of 10 mg/mL in an appropriate solvent (e.g., THF or acetone)[5][7].

    • Mix the polymer solution, matrix solution, and a cationizing agent (e.g., sodium trifluoroacetate) in a 10:1:1 (v/v/v) ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry or use a vacuum desiccator for crystallization[7].

  • Instrumentation and Data Acquisition:

    • Use a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

    • Calibrate the instrument using a known polymer standard with a similar molecular weight range.

    • Acquire spectra in positive reflectron mode. The laser energy should be optimized to achieve good signal-to-noise without causing excessive fragmentation[8].

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the repeating unit mass and compare it to the expected mass of the Urethane-¹³C,¹⁵N monomer. The mass shift corresponding to the isotopic labels will confirm incorporation.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the distribution of polymer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain site-specific confirmation and quantification of ¹³C and ¹⁵N incorporation.

Methodology:

  • Sample Preparation:

    • Dissolve 50-100 mg of the polymer in 0.6-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube[1][9].

    • Ensure the sample is completely dissolved to form a homogeneous solution. If necessary, use a vortex mixer. The sample should be free of any particulate matter[10][11].

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer equipped with probes for ¹³C and ¹⁵N detection.

    • For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. A long relaxation delay (5-10 times the longest T₁) should be used[4].

    • For ¹⁵N NMR, similar considerations for quantitative acquisition should be taken, though longer acquisition times will be necessary due to the lower sensitivity of the ¹⁵N nucleus.

    • Acquire ¹H, ¹³C, and ¹⁵N (or ¹H-¹⁵N HSQC) spectra.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • In the ¹³C spectrum, identify the carbonyl and other carbon signals of the urethane group and observe the significant increase in their intensity and the presence of ¹⁵N-¹³C coupling, confirming the incorporation of the labeled monomer.

    • In the ¹⁵N spectrum, the presence of a signal corresponding to the urethane nitrogen will confirm ¹⁵N incorporation.

    • Quantify the isotopic enrichment by comparing the integral of the labeled atom's signal to that of a known internal standard or a natural abundance signal from the polymer backbone[12].

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)

Objective: To determine the bulk ¹³C and ¹⁵N enrichment in the polymer.

Methodology:

  • Sample Preparation:

    • Dry the polymer sample thoroughly in a freeze-drier or oven to remove any moisture[2].

    • Grind the polymer into a fine, homogeneous powder using a ball mill or mortar and pestle[2].

    • Accurately weigh 2-5 mg of the powdered sample into a tin capsule[13]. The capsule should be tightly folded into a small ball[2].

  • Instrumentation and Data Acquisition:

    • Use an elemental analyzer coupled to a continuous-flow isotope ratio mass spectrometer (EA-IRMS)[5].

    • The sample is combusted at a high temperature (e.g., 1000-1080°C) to convert the carbon and nitrogen in the polymer to CO₂ and N₂ gas, respectively[7].

    • The gases are separated by a gas chromatography column and introduced into the IRMS.

    • The IRMS measures the ion currents corresponding to the different isotopes of carbon (m/z 44, 45, 46 for CO₂) and nitrogen (m/z 28, 29 for N₂).

  • Data Analysis:

    • The isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) are calculated and expressed in delta (δ) notation relative to international standards (VPDB for carbon and AIR for nitrogen)[5].

    • The percent incorporation can be calculated from the δ values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of the urethane linkage and qualitatively observe the presence of isotopic labels.

Methodology:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid polymer or a thin film directly onto the ATR crystal. Apply pressure to ensure good contact[14].

    • Alternatively, for transmission FTIR, a very thin film of the polymer can be cast from solution onto a suitable IR-transparent window (e.g., KBr).

  • Instrumentation and Data Acquisition:

    • Use an FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or the IR window.

    • Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands of the urethane group, such as the N-H stretch (~3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the N-H bend/C-N stretch (~1530 cm⁻¹)[15].

    • Compare the spectrum of the labeled polymer to that of an unlabeled analogue. A shift in the vibrational frequency of the C=O and N-H bands to lower wavenumbers is indicative of the incorporation of the heavier ¹³C and ¹⁵N isotopes.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows.

experimental_workflow_ms cluster_prep Sample Preparation A Polymer Solution D Mix & Spot on MALDI Plate A->D B Matrix Solution B->D C Cationizing Agent C->D E MALDI-TOF MS Analysis D->E Laser Desorption/Ionization F Data Processing & Analysis E->F Mass Spectrum experimental_workflow_nmr A Dissolve Polymer in Deuterated Solvent B Transfer to NMR Tube A->B C NMR Spectrometer (¹H, ¹³C, ¹⁵N) B->C D Data Acquisition C->D E Spectral Processing & Quantitative Analysis D->E experimental_workflow_eairms A Dry & Homogenize Polymer Sample B Weigh into Tin Capsule A->B C Elemental Analyzer (Combustion) B->C N₂ + CO₂ D Gas Chromatography (Separation) C->D E Isotope Ratio Mass Spectrometer D->E F Isotope Ratio Calculation E->F logical_relationship_techniques cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis NMR NMR MS MS EA_IRMS EA-IRMS FTIR FTIR Validation Validation of Isotope Incorporation Validation->NMR Site-Specific Validation->MS Fragment-Specific Validation->EA_IRMS Bulk Validation->FTIR Functional Group

References

Cross-Validation of Urethane-13C,15N Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification and characterization of isotopically labeled compounds are paramount. This guide provides a comparative analysis of key analytical techniques for the cross-validation of data obtained from Urethane-13C,15N, a dually labeled molecule crucial in various research applications, including metabolic tracing and polymer chemistry. This document outlines the performance of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The primary techniques for the analysis of 13C and 15N labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each offers distinct advantages and can be used in a complementary manner to ensure data accuracy and reliability.

Comparison of Analytical Techniques

The choice of analytical technique often depends on the specific research question, the required level of sensitivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of NMR and MS for the analysis of this compound.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides detailed structural information.Measures the mass-to-charge ratio of ions. Provides information on molecular weight and isotopic enrichment.
Quantitative Capability Excellent for quantification of 13C and 15N labeled compounds, with linearity observed from 0.001 mM to 100 mM.[1][2]Highly sensitive for determining isotopic enrichment and can be used for quantification, often requiring calibration curves.
Structural Information Provides unambiguous structural elucidation and site-specific isotope location.[3]Can provide fragmentation patterns for structural information, especially with tandem MS (MS/MS).[4]
Sensitivity Generally lower sensitivity compared to MS.High sensitivity, capable of detecting very low concentrations of analytes.
Sample Preparation Relatively simple, requires dissolving the sample in a suitable deuterated solvent.Can be more complex, often requiring derivatization (e.g., for GC-MS) or purification.
Instrumentation Requires a high-field NMR spectrometer.Various options available (e.g., GC-MS, LC-MS, IRMS) depending on the application.
Key Advantage Non-destructive, provides detailed structural information.High sensitivity and ability to analyze complex mixtures.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate results. The following sections outline standardized methods for the analysis of this compound using NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful technique for the quantification and structural analysis of 13C, 15N labeled compounds is 1H-NMR with 13C and 15N editing.[1][2] This method simplifies the proton spectrum by removing couplings to 13C and 15N, which enhances the signal intensity and allows for accurate quantification.

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Add a known concentration of an internal standard (e.g., melamine) for quantification.[1]

  • Transfer the solution to an NMR tube.

Instrumental Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A pulse sequence with 13C and 15N decoupling.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5-10 seconds (to ensure full relaxation of the nuclei).

  • Number of Scans: 64-256 (depending on the sample concentration).

  • Temperature: 298 K.

Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function.

  • Integrate the signal corresponding to the this compound and the internal standard.

  • Calculate the concentration of the this compound based on the integral ratio and the known concentration of the internal standard.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of isotopically labeled compounds. For a relatively volatile compound like urethane, GC-MS can be a suitable option. For less volatile derivatives or in complex matrices, LC-MS is preferred.

Sample Preparation (for GC-MS):

  • Derivatize the this compound if necessary to improve volatility and chromatographic properties.

  • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).

  • Inject a known volume of the sample into the GC-MS system.

Instrumental Parameters (Example for GC-MS):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-300.

Data Analysis:

  • Identify the peak corresponding to the this compound based on its retention time and mass spectrum.

  • Determine the isotopic enrichment by analyzing the mass isotopomer distribution in the mass spectrum.

  • For quantification, create a calibration curve using standards of known concentrations.

Signaling Pathways and Workflows

Visualizing the experimental workflow can aid in understanding the overall process of cross-validation.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Cross-Validation Urethane-13C,15N_Sample This compound Sample Dissolution_NMR Dissolve in Deuterated Solvent + Internal Standard Urethane-13C,15N_Sample->Dissolution_NMR Dissolution_MS Dissolve in Organic Solvent (with derivatization if needed) Urethane-13C,15N_Sample->Dissolution_MS NMR_Analysis NMR Spectroscopy (1H with 13C,15N decoupling) Dissolution_NMR->NMR_Analysis MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Dissolution_MS->MS_Analysis NMR_Data NMR Data (Structure, Concentration) NMR_Analysis->NMR_Data MS_Data MS Data (Molecular Weight, Isotopic Enrichment) MS_Analysis->MS_Data Cross_Validation Cross-Validation (Comparison of quantitative and qualitative data) NMR_Data->Cross_Validation MS_Data->Cross_Validation Final_Report Final Report Cross_Validation->Final_Report

Caption: Experimental workflow for the cross-validation of this compound data.

Logical Relationships in Data Interpretation

The data obtained from NMR and MS should be logically consistent. The following diagram illustrates the relationship between the information provided by each technique.

cluster_NMR NMR Analysis cluster_MS MS Analysis Urethane This compound NMR_Structure Confirms C-N bond and overall structure Urethane->NMR_Structure elucidates NMR_Quant Provides accurate concentration Urethane->NMR_Quant quantifies MS_MW Confirms molecular weight with isotopic shifts Urethane->MS_MW measures MS_Enrichment Determines percentage of 13C and 15N incorporation Urethane->MS_Enrichment determines Validation Data Validation NMR_Structure->Validation NMR_Quant->Validation MS_MW->Validation MS_Enrichment->Validation

Caption: Logical relationships in the cross-validation of this compound data.

References

A Comparative Analysis of Urethane-13C,15N versus Unlabeled Urethane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between isotopically labeled and unlabeled compounds is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Urethane-13C,15N and its unlabeled counterpart, offering supporting data and detailed methodologies to inform experimental design.

Stable isotope labeling, the replacement of an atom with its heavier, non-radioactive isotope, has become an indispensable tool in modern research. Urethane (B1682113) (ethyl carbamate), a simple organic compound, is utilized in various research contexts, from its historical use as an anesthetic in animal studies to its role as a model carcinogen. The introduction of this compound, where specific carbon and nitrogen atoms are replaced with their heavier isotopes, offers significant advantages in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide will delve into a comparative analysis of these two compounds, highlighting their distinct properties and performance in key experimental applications.

Chemical and Physical Properties: A Tabular Comparison

The fundamental differences between this compound and unlabeled urethane lie in their isotopic composition, which directly influences their molecular weight. These differences, while subtle, are the basis for their differential utility in analytical methodologies.

PropertyThis compoundUnlabeled Urethane
Molecular Formula ¹³C¹²C₂H₇¹⁵NO₂C₃H₇NO₂
Molecular Weight 91.079 g/mol [1]89.09 g/mol [2][3]
CAS Number Not specified51-79-6[2][3]
Melting Point Not specified48-50 °C[3]
Boiling Point Not specified182-184 °C[3]
Density Not specified1.10 g/cm³
Solubility Soluble in water, alcohol, ether, chloroform, and olive oil.Soluble in water, alcohol, ether, chloroform, and olive oil.[4]

Performance in Key Experimental Applications

The primary advantage of this compound lies in its application as an internal standard and a tracer in metabolic studies, offering enhanced accuracy and sensitivity compared to its unlabeled form.

Mass Spectrometry (MS)

In quantitative mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[5] This is because they are chemically identical to the analyte of interest (unlabeled urethane) and thus exhibit the same behavior during sample preparation, chromatography, and ionization. The key difference is their mass, which allows for their distinct detection by the mass spectrometer.

Advantages of this compound in MS:

  • Improved Accuracy and Precision: By adding a known amount of this compound to a sample, any variations in sample processing or instrument response that affect the unlabeled urethane will also affect the labeled standard in the same manner. This allows for accurate quantification based on the ratio of the signal from the analyte to the signal from the internal standard.[6]

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the labeled internal standard is affected by the matrix in the same way as the unlabeled analyte, its use effectively corrects for these matrix effects, leading to more reliable results.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the presence of ¹³C and ¹⁵N isotopes in this compound provides a powerful tool for structural elucidation and metabolic studies.

Advantages of this compound in NMR:

  • Enhanced Structural Information: The ¹³C and ¹⁵N nuclei are NMR-active, and their presence allows for the use of heteronuclear correlation experiments (e.g., HSQC, HMBC). These experiments provide detailed information about the connectivity of atoms within the molecule and its metabolites, aiding in their unambiguous identification.

  • Metabolic Pathway Tracing: When this compound is introduced into a biological system, the labeled atoms are incorporated into various metabolites. By analyzing the NMR spectra of these metabolites, researchers can trace the metabolic fate of urethane and quantify the flux through different metabolic pathways.

Metabolic Labeling and Flux Analysis

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell or organism.[1][2][7]

Application of this compound in Metabolic Studies:

  • Tracing Metabolic Fate: By administering this compound to an organism, researchers can track the incorporation of the labeled carbon and nitrogen atoms into various downstream metabolites.[8][9] This allows for the elucidation of the metabolic pathways involved in urethane processing.

  • Understanding Carcinogenesis: Urethane is a known carcinogen, and its metabolic activation is a key step in its carcinogenic mechanism.[4] Using this compound can help in identifying the specific metabolites responsible for its toxicity and in understanding the biochemical pathways leading to cancer development.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key experiments utilizing this compound and unlabeled urethane.

Protocol 1: Quantitative Analysis of Urethane in Biological Samples by LC-MS/MS using this compound as an Internal Standard

Objective: To accurately quantify the concentration of unlabeled urethane in a biological matrix (e.g., plasma, tissue homogenate).

Methodology:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known amount of this compound solution (internal standard).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol (B129727) in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the analytes using a suitable C18 column with a gradient elution profile.

    • Monitor the specific mass transitions for both unlabeled urethane and this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of the unlabeled urethane to the peak area of the this compound internal standard.

    • Determine the concentration of unlabeled urethane in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled urethane and a constant concentration of the internal standard.

Protocol 2: In Vivo Metabolic Labeling with this compound

Objective: To trace the metabolic fate of urethane in a model organism.

Methodology:

  • Animal Dosing:

    • Administer a single dose of this compound to the animal model (e.g., mouse or rat) via an appropriate route (e.g., intraperitoneal injection or oral gavage).[10]

  • Sample Collection:

    • At various time points after administration, collect biological samples such as blood, urine, and tissues (e.g., liver, lung).

    • Immediately quench metabolic activity by flash-freezing the tissue samples in liquid nitrogen.

  • Metabolite Extraction:

    • Homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the metabolites.

    • Prepare the urine and plasma samples by protein precipitation.

  • Analytical Measurement:

    • Analyze the extracted metabolites using high-resolution mass spectrometry (HRMS) or NMR spectroscopy to identify and quantify the labeled metabolites.

  • Data Analysis:

    • Identify metabolites that show incorporation of the ¹³C and ¹⁵N labels.

    • Determine the isotopic enrichment and mass isotopomer distribution to elucidate the metabolic pathways involved.

Visualizing Experimental Workflows

Diagrams are essential for understanding complex experimental procedures. Below are Graphviz (DOT language) scripts to generate diagrams for the described workflows.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample AddIS Add this compound (Internal Standard) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic_Labeling_Workflow cluster_in_vivo In Vivo Experiment cluster_processing Sample Processing cluster_analysis Analysis Dosing Animal Dosing with this compound SampleCollection Sample Collection (Blood, Urine, Tissues) Dosing->SampleCollection Quenching Metabolic Quenching SampleCollection->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis HRMS or NMR Analysis Extraction->Analysis PathwayAnalysis Metabolic Pathway Elucidation Analysis->PathwayAnalysis

Caption: Workflow for in vivo metabolic labeling and analysis.

Conclusion

The choice between this compound and unlabeled urethane is dictated by the specific requirements of the research application. For quantitative studies requiring high accuracy and precision, particularly in complex biological matrices, this compound is the superior choice, serving as an ideal internal standard for mass spectrometry. In metabolic research, its utility as a tracer is invaluable for elucidating the intricate pathways of its metabolism and understanding its biological effects, including its mechanism of carcinogenesis. While unlabeled urethane is suitable for applications where isotopic tracking is not necessary, the use of its labeled counterpart opens up a new dimension of analytical depth and reliability. This guide provides the foundational information for researchers to make an informed decision and to design robust and insightful experiments.

References

A Researcher's Guide to Assessing the Isotopic Purity of Urethane-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, metabolomics, and toxicology, the isotopic purity of labeled compounds is of paramount importance for generating accurate, reproducible, and meaningful data. Urethane (B1682113) (ethyl carbamate), labeled with stable isotopes such as ¹³C and ¹⁵N, serves as a critical tool in tracing metabolic pathways and understanding mechanisms of carcinogenesis. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of Urethane-¹³C,¹⁵N, presents supporting experimental data and protocols, and evaluates alternative metabolic tracers.

Comparison of Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic enrichment of Urethane-¹³C,¹⁵N are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the nuclear spin properties of isotopes within a magnetic field to provide structural information and quantitative analysis of isotopic enrichment at specific atomic positions.Separates ions based on their mass-to-charge ratio (m/z) to determine the isotopic distribution within a molecule and quantify the overall isotopic enrichment.
Key Advantages - Provides precise information on the position of the isotopic labels. - Non-destructive technique. - Can quantify different isotopologues in a mixture.- High sensitivity, requiring smaller sample amounts. - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and analysis of complex mixtures. - Provides information on the entire molecule's isotopic composition.
Limitations - Lower sensitivity compared to MS. - Can be more time-consuming for data acquisition.- Does not directly provide information on the position of the labels without fragmentation analysis. - Destructive technique.
Typical Sub-Techniques ¹H NMR, ¹³C NMR, ¹⁵N NMRGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Isotope Ratio Mass Spectrometry (IRMS)
Sample Requirements Typically in the milligram range, dissolved in a suitable deuterated solvent.Typically in the microgram to nanogram range.
Data Output Chemical shifts, coupling constants, and signal integrals which can be used to calculate site-specific isotopic enrichment.Mass spectra showing the relative abundance of different mass isotopologues.

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for obtaining reliable results. Below are representative protocols for NMR and GC-MS analysis of Urethane-¹³C,¹⁵N.

Protocol 1: Isotopic Purity Assessment by NMR Spectroscopy

Objective: To determine the isotopic enrichment of ¹³C and ¹⁵N in Urethane-¹³C,¹⁵N using ¹H and ¹³C NMR.

Materials:

  • Urethane-¹³C,¹⁵N sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the Urethane-¹³C,¹⁵N sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Observe the signals for the ethyl group protons. The coupling of these protons to the adjacent ¹³C will result in satellite peaks. The ratio of the integral of the satellite peaks to the central peak can be used to determine ¹³C enrichment at that position.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The presence of a ¹⁵N atom will cause splitting of the adjacent ¹³C signal (a doublet). The relative intensities of the signals from the labeled and unlabeled species provide a measure of isotopic enrichment.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the relevant peaks to calculate the percentage of isotopic enrichment. For ¹³C enrichment from the ¹H spectrum, compare the integral of the ¹³C satellites to the main ¹H peak. For ¹⁵N enrichment from the ¹³C spectrum, analyze the splitting pattern and relative peak intensities.

Protocol 2: Isotopic Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the overall isotopic enrichment of Urethane-¹³C,¹⁵N by GC-MS.[1][2][3]

Materials:

  • Urethane-¹³C,¹⁵N sample

  • Dichloromethane (DCM) or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., Carbowax 20M type)[1]

Procedure:

  • Sample Preparation: Prepare a stock solution of the Urethane-¹³C,¹⁵N sample in DCM at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to determine the optimal concentration for analysis.

  • GC-MS Analysis:

    • Injector: 180°C, splitless injection.[1]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

    • Oven Temperature Program: 40°C for 0.75 min, then ramp at 10°C/min to 60°C, then at 3°C/min to 150°C.[1]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor the molecular ions corresponding to unlabeled urethane (m/z 89), single-labeled (¹³C or ¹⁵N), and double-labeled Urethane-¹³C,¹⁵N (m/z 92).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to urethane.

    • Extract the ion chromatograms for the monitored m/z values.

    • Calculate the isotopic purity by determining the relative abundance of the ion corresponding to the fully labeled molecule compared to the total abundance of all urethane-related ions.

Experimental Workflow for Isotopic Purity Assessment

G Experimental Workflow for Isotopic Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Purity Determination Sample Urethane-13C,15N Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 15N) Dissolution->NMR MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS NMR_Data Analyze Spectra: - Chemical Shifts - Coupling Constants - Peak Integrals NMR->NMR_Data MS_Data Analyze Spectra: - Mass-to-Charge Ratios - Isotopic Distribution - Peak Areas MS->MS_Data Purity Calculate Isotopic Purity and Enrichment NMR_Data->Purity MS_Data->Purity

Caption: Workflow for assessing the isotopic purity of Urethane-¹³C,¹⁵N.

Comparison with Alternative Metabolic Tracers

Urethane-¹³C,¹⁵N is often used in metabolic studies. However, depending on the specific research question, other labeled compounds may be more suitable.

TracerChemical FormulaCommon ApplicationsAdvantagesDisadvantages
Urethane-¹³C,¹⁵N C₂H₅NO₂Carcinogenesis studies, metabolic activation studies.Directly traces the fate of the urethane molecule.Limited applications beyond studying its own metabolism and toxicity.
[U-¹³C]-Glucose C₆H₁₂O₆Central carbon metabolism, glycolysis, TCA cycle analysis.[4]Traces the backbone of a primary energy source in most cells.Does not provide information on nitrogen metabolism.
¹⁵N-Glutamine C₅H₁₀N₂O₃Nitrogen metabolism, amino acid synthesis, nucleotide synthesis.[4]Key tracer for nitrogen-containing biomolecules.Does not trace carbon pathways extensively.
¹³C, ¹⁵N-Threonine C₄H₉NO₃Amino acid metabolism, protein synthesis and degradation studies.[5]Allows simultaneous tracking of carbon and nitrogen from a specific amino acid.More specific to pathways involving threonine.

Metabolic Activation and Carcinogenic Pathway of Urethane

Urethane is a known carcinogen, and its biological effects are mediated through metabolic activation. Understanding this pathway is critical for researchers in drug development and toxicology. The primary pathway involves the oxidation of urethane by cytochrome P450 enzymes, particularly CYP2E1, to form vinyl carbamate (B1207046).[6] This intermediate is then further oxidized to the highly reactive vinyl carbamate epoxide, which can form adducts with DNA, leading to mutations and potentially cancer.[6][7]

G Metabolic Activation Pathway of Urethane Urethane Urethane (Ethyl Carbamate) VinylCarbamate Vinyl Carbamate Urethane->VinylCarbamate CYP2E1 (Oxidation) Epoxide Vinyl Carbamate Epoxide (Ultimate Carcinogen) VinylCarbamate->Epoxide Oxidation DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Alkylation of DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: The metabolic activation pathway of urethane leading to carcinogenesis.

References

Unveiling Molecular Architectures: A Comparative Guide to Structure Confirmation with Urethane-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of a powerful isotopic labeling technique utilizing doubly-labeled Urethane-¹³C,¹⁵N (ethyl carbamate-¹³C,¹⁵N) with other established methods for molecular structure elucidation. By leveraging the unique nuclear magnetic resonance (NMR) signatures of ¹³C and ¹⁵N, this reagent offers a precise and quantitative tool for structural confirmation.

This guide will delve into the experimental data, detailed protocols, and comparative performance of Urethane-¹³C,¹⁵N, providing you with the necessary information to integrate this technique into your analytical workflows.

Performance Comparison: Urethane-¹³C,¹⁵N vs. Alternative Methods

The utility of Urethane-¹³C,¹⁵N lies in its ability to introduce two distinct, NMR-active nuclei at a specific site within a target molecule, typically through derivatization of hydroxyl, amino, or thiol groups. This provides a wealth of information through chemical shifts and, most notably, through the one-bond carbon-nitrogen coupling constant (¹J C,N), which is highly sensitive to the electronic environment of the urethane (B1682113) linkage.

Here, we compare the use of Urethane-¹³C,¹⁵N with other common techniques for confirming molecular structure.

Method Principle Information Gained Advantages Limitations
Urethane-¹³C,¹⁵N with NMR Introduction of ¹³C and ¹⁵N labels at a specific site via derivatization.Precise ¹³C and ¹⁵N chemical shifts, ¹J(¹³C,¹⁵N) coupling constants.High sensitivity to local electronic environment, provides unambiguous confirmation of urethane formation, can be used as an internal standard for quantification.[1]Requires derivatization of the analyte, synthesis of the labeled reagent can be complex.
Chiral Derivatizing Agents (e.g., Mosher's Acid) with NMR Reaction of a chiral analyte with an enantiomerically pure reagent to form diastereomers.Determination of enantiomeric purity and absolute configuration.Well-established method, commercially available reagents.Primarily for chiral molecules, can be difficult to resolve diastereomeric signals.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Correlation of nuclear spins through bonds.Connectivity of atoms within a molecule, identification of functional groups.Does not require derivatization, provides comprehensive structural information.Can be time-consuming to acquire and analyze, may not be sufficient for complex molecules or for determining absolute stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Precise three-dimensional atomic coordinates.Provides the "gold standard" for structure determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.
Mass Spectrometry (MS) Ionization of the molecule and measurement of its mass-to-charge ratio.Molecular weight and elemental composition (with high resolution MS).High sensitivity, can be coupled with separation techniques like GC or LC.Provides limited information about stereochemistry and connectivity.

Quantitative Data Summary

The following table summarizes key NMR parameters for a model urethane compound double-labeled with ¹³C and ¹⁵N. These values serve as a reference for the expected signals when using Urethane-¹³C,¹⁵N for derivatization.

Parameter Value Significance
¹³C Chemical Shift (C=O) ~155 ppm[2]Characteristic of the carbonyl carbon in a urethane linkage. Sensitive to substituent effects.
¹⁵N Chemical Shift (-NH-) ~101 ppm[2]Characteristic of the nitrogen atom in a urethane linkage. Provides information on the local electronic environment.
¹J(¹³C,¹⁵N) Coupling Constant 14-17 Hz (typical for amides/carbamates)Highly sensitive to the hybridization and geometry of the C-N bond. Confirms the covalent linkage.
²J(¹⁵N,¹H) Coupling Constant ~90 Hz (typical for amides)Can provide information on the dihedral angle of the N-H bond.

Experimental Protocols

Protocol 1: Derivatization of an Alcohol with Urethane-¹³C,¹⁵N for Structural Confirmation

This protocol outlines the general procedure for reacting an alcohol with a ¹³C,¹⁵N-labeled isocyanate (a precursor to the urethane) to confirm the presence of a hydroxyl group and to introduce the isotopic labels for NMR analysis.

Materials:

  • Analyte containing a hydroxyl group

  • Ethyl isocyanate-¹³C,¹⁵N

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Dry NMR tube

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a known quantity of the analyte (e.g., 5-10 mg) in the anhydrous aprotic solvent (0.5 mL) in a dry vial.

  • Derivatization Reaction: Add a slight molar excess (1.1 equivalents) of ethyl isocyanate-¹³C,¹⁵N to the analyte solution. If the reaction is slow, a catalytic amount of a non-nucleophilic base (e.g., triethylamine) can be added.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary, but for initial confirmation, direct NMR analysis may be sufficient.

  • NMR Analysis: Dissolve the derivatized product in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. A 2D ¹H-¹³C HSQC or HMBC experiment can be particularly useful to confirm the connectivity between the original molecule and the newly formed urethane moiety. A direct ¹³C or ¹⁵N observe experiment will show the characteristic chemical shifts and the ¹J(¹³C,¹⁵N) coupling.

Protocol 2: Using Urethane-¹³C,¹⁵N as an Internal Standard for Quantitative NMR (qNMR)

Urethane-¹³C,¹⁵N can be used as an internal standard for the quantification of an analyte, especially if the analyte also contains a urethane moiety or has signals in a clear region of the spectrum.[1]

Materials:

  • Analyte of known purity (for calibration)

  • Urethane-¹³C,¹⁵N (as the internal standard)

  • High-purity deuterated solvent

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the internal standard (Urethane-¹³C,¹⁵N) of a precisely known concentration in the deuterated solvent.

  • Sample Preparation: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the internal standard stock solution.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with a zero-filling and a gentle apodization function. Carefully phase and baseline correct the spectrum.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard (e.g., the methylene (B1212753) protons of the ethyl group). The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons giving rise to the signal

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for using Urethane-¹³C,¹⁵N in structural analysis.

experimental_workflow cluster_derivatization Derivatization for Structural Confirmation cluster_analysis NMR Analysis Analyte Analyte with -OH, -NH, or -SH group Reaction Derivatization Reaction Analyte->Reaction Labeled_Isocyanate Urethane-¹³C,¹⁵N Precursor (Isocyanate-¹³C,¹⁵N) Labeled_Isocyanate->Reaction Derivatized_Product Derivatized Product with ¹³C,¹⁵N-Label Reaction->Derivatized_Product NMR_Acquisition ¹H, ¹³C, ¹⁵N NMR Acquisition Derivatized_Product->NMR_Acquisition Spectral_Analysis Spectral Analysis: - Chemical Shifts - ¹J(¹³C,¹⁵N) Coupling NMR_Acquisition->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for structural confirmation using Urethane-¹³C,¹⁵N derivatization.

qnmr_workflow Analyte Analyte Sample_Prep Prepare Sample with Known Concentrations Analyte->Sample_Prep IS Urethane-¹³C,¹⁵N (Internal Standard) IS->Sample_Prep qNMR Quantitative ¹H NMR Acquisition Sample_Prep->qNMR Integration Integrate Analyte and IS Signals qNMR->Integration Calculation Calculate Analyte Concentration Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) using Urethane-¹³C,¹⁵N as an internal standard.

By providing a unique and information-rich NMR signature, Urethane-¹³C,¹⁵N serves as a valuable tool for the unambiguous confirmation of molecular structures and for precise quantification. Its application can significantly enhance the confidence in structural assignments, a critical aspect in all stages of chemical and pharmaceutical research and development.

References

Benchmarking Urethane-¹³C,¹⁵N: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic label is a critical decision that profoundly impacts the accuracy and scope of quantitative studies. This guide provides an objective comparison of Urethane-¹³C,¹⁵N against other commonly used isotopic labels, supported by foundational principles of metabolic labeling and experimental data from analogous tracers.

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling precise tracking of molecules in complex biological systems.[1] While labels like ¹³C-glucose and ¹⁵N-amino acids are well-established, novel labeled compounds such as Urethane-¹³C,¹⁵N offer potential for probing specific metabolic pathways. This guide will explore the inferred characteristics of Urethane-¹³C,¹⁵N and compare them to traditional labels, providing a framework for its potential application.

Data Presentation: A Comparative Analysis

The choice of an isotopic label is dictated by the specific biological question, the analytical platform, and the metabolic pathways of interest. The following tables provide a comparative summary of Urethane-¹³C,¹⁵N and other common isotopic labels. The properties of Urethane-¹³C,¹⁵N are inferred from the known metabolism of urethane (B1682113) and the general principles of ¹³C and ¹⁵N labeling, as direct comparative experimental data is not yet widely available.

Table 1: Quantitative Comparison of Isotopic Labels

FeatureUrethane-¹³C,¹⁵N (Inferred)¹³C-Glucose¹⁵N-Amino Acids (e.g., SILAC)²H (Deuterium)-Labeled Compounds
Typical Incorporation Efficiency Pathway-dependent, potentially lower and more specific than central carbon or nitrogen sources.High in actively glycolytic cells.High (>95%) in cell culture over several divisions.[2]High, but can have isotope effects.
Metabolic Scrambling Expected to be moderate; the urethane backbone may be metabolized into specific downstream products.High, as ¹³C can enter various biosynthetic pathways.Low for essential amino acids in auxotrophic strains.Can be high due to exchange with protons in aqueous environments.
Mass Shift per Molecule +2 Da (one ¹³C, one ¹⁵N).Variable (e.g., +6 Da for [U-¹³C₆]-glucose).Variable (e.g., +8 Da for ¹³C₆¹⁵N₂-Lysine).Variable, +1 Da per ²H atom.
Signal-to-Noise Ratio (MS) Dependent on incorporation and ionization efficiency.Generally high due to significant mass shift and abundance.High, with clear separation of light and heavy peaks.Can be lower due to potential for partial labeling and isotope effects.
Typical Applications Probing specific pathways involving urethane metabolism, toxicology studies.Central carbon metabolism, glycolysis, TCA cycle flux.[3]De novo protein synthesis, quantitative proteomics.[4]Lipid and steroid metabolism, metabolic flux analysis.

Table 2: Qualitative Comparison of Isotopic Labels

CharacteristicUrethane-¹³C,¹⁵N (Inferred)¹³C-Glucose¹⁵N-Amino Acids (e.g., SILAC)²H (Deuterium)-Labeled Compounds
Metabolic Specificity Potentially high for pathways utilizing the urethane backbone.Low, as it is a central metabolic substrate.High for protein synthesis when using essential amino acids.Variable, can be incorporated into numerous biomolecules.
Toxicity/Perturbation Urethane is a known carcinogen; potential for cellular stress.[5]Generally low, but high concentrations can alter metabolism.Low for commonly used amino acids.Minimal, though some kinetic isotope effects are possible.
Cost Likely high due to custom synthesis.Moderate to high, depending on the labeling pattern.High for labeled amino acids.Generally lower than ¹³C or ¹⁵N labels.
Ease of Use Requires careful handling due to toxicity and specific experimental design to trace its unique metabolic fate.Relatively straightforward to add to cell culture media.Well-established protocols for cell culture.Straightforward to administer, but data analysis can be complex.

Mandatory Visualization

Inferred Metabolic Pathway of Urethane-¹³C,¹⁵N

The metabolism of urethane is primarily hepatic and involves N-hydroxylation as a key step.[6][7] The resulting metabolites can be further conjugated and excreted. The diagram below illustrates the inferred pathway for Urethane-¹³C,¹⁵N, highlighting the potential fate of the isotopic labels.

urethane_metabolism Urethane Urethane-¹³C,¹⁵N N_hydroxy N-hydroxyurethane-¹³C,¹⁵N Urethane->N_hydroxy N-hydroxylation Excretion Excretion Urethane->Excretion Unchanged Metabolites Further Metabolites (e.g., Ethylmercapturic acid) N_hydroxy->Metabolites Conjugation Metabolites->Excretion experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Cell Culture/ Animal Model Labeling Introduce Isotopic Label (e.g., Urethane-¹³C,¹⁵N) Culture->Labeling Harvest Harvest Cells/Tissues Labeling->Harvest Extraction Extract Proteins/ Metabolites Harvest->Extraction MS LC-MS/MS Analysis Extraction->MS Data Data Processing and Quantification MS->Data

References

A Guide to the Quantitative Accuracy of Dual-Labeled Tracers in Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Urethane-13C,15N: An extensive review of published scientific literature reveals no evidence of this compound being utilized as a tracer for quantitative metabolic analysis. Urethane (B1682113), or ethyl carbamate (B1207046), is primarily studied in the context of toxicology and as an anesthetic agent. Its metabolic pathways are not central to the core energy-producing or biosynthetic routes that are typically investigated using stable isotope tracers. Therefore, a direct comparison of its quantitative accuracy with other tracers is not possible due to the absence of experimental data.

This guide will instead focus on the principles and applications of well-established dual-labeled tracers, such as ¹³C,¹⁵N-amino acids, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their quantitative accuracy and utility in metabolic research.

Introduction to Dual-Labeled Tracers

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying their fluxes.[1][2] While single-labeled tracers (e.g., with ¹³C or ¹⁵N) are informative, dual-labeled tracers that contain both ¹³C and ¹⁵N offer the significant advantage of simultaneously tracking the fate of both carbon skeletons and nitrogen atoms within a single molecule.[] This allows for a more comprehensive and integrated analysis of cellular metabolism, particularly for pathways where carbon and nitrogen metabolism are intertwined, such as amino acid and nucleotide biosynthesis.

Comparison of Isotopic Tracer Types

The choice of an isotopic tracer is critical and depends on the specific metabolic pathways being investigated.[4] The following table compares the applications and insights gained from single- versus dual-labeled tracers.

Tracer TypePrimary ApplicationAdvantagesLimitations
¹³C-Labeled (e.g., [U-¹³C]-Glucose) Tracing carbon flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.Excellent for mapping the flow of carbon atoms and identifying sources of carbon for biosynthesis.[4]Provides no information on nitrogen metabolism.
¹⁵N-Labeled (e.g., [¹⁵N]-Glutamine) Tracing nitrogen fate in amino acid and nucleotide biosynthesis.Ideal for studying nitrogen assimilation, transamination reactions, and the synthesis of nitrogen-containing compounds.Provides no information on the underlying carbon metabolism.
Dual-Labeled ¹³C,¹⁵N (e.g., [U-¹³C, ¹⁵N]-Glutamine) Simultaneous tracing of carbon and nitrogen flux from a single precursor.Enables the study of the interplay between carbon and nitrogen pathways, such as glutamine's role in anaplerosis and as a nitrogen donor.[]Can lead to more complex mass isotopomer distributions, requiring more sophisticated data analysis.

Experimental Protocol: Steady-State Metabolic Flux Analysis using [U-¹³C, ¹⁵N]-Glutamine

This protocol provides a general workflow for a steady-state metabolic labeling experiment in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells in standard medium to the desired confluence (typically mid-log phase).

  • Replace the standard medium with an identical medium containing the stable isotope-labeled tracer, for example, [U-¹³C₅, ¹⁵N₂]-Glutamine, in place of the unlabeled glutamine.

  • Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be determined empirically for each cell line and experimental condition but is often equivalent to several cell doubling times.

2. Metabolite Extraction:

  • Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

3. Analytical Quantification:

  • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry is often preferred for its ability to resolve different mass isotopologues.[2]

  • Identify and quantify the mass isotopomer distributions for key metabolites involved in the pathways of interest.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Use metabolic flux analysis (MFA) software to fit the measured mass isotopomer distributions to a metabolic network model.[1]

  • The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of [U-¹³C, ¹⁵N]-Glutamine

The following diagram illustrates how dual-labeled glutamine can trace both carbon and nitrogen into central metabolic pathways.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Gln_ext [U-13C, 15N]-Glutamine Gln_int [13C, 15N]-Glutamine Gln_ext->Gln_int Transport Glu [13C, 15N]-Glutamate Gln_int->Glu Glutaminase aKG [13C]-α-Ketoglutarate Glu->aKG Glutamate Dehydrogenase/ Transaminases Other_AA Other Amino Acids (15N labeled) Glu->Other_AA Transamination (15N transfer) Nucleotides Nucleotides (15N labeled) Glu->Nucleotides Biosynthesis (15N transfer) TCA TCA Cycle (13C labeled intermediates) aKG->TCA Anaplerosis

Caption: Metabolic fate of dual-labeled glutamine.

General Experimental Workflow for Stable Isotope Tracing

This diagram outlines the key steps in a typical metabolic flux analysis experiment.

Experimental_Workflow A 1. Experimental Design (Choose Tracer and System) B 2. Cell Culture and Isotopic Labeling A->B C 3. Quench Metabolism and Extract Metabolites B->C D 4. LC-MS/GC-MS Analysis (Measure Mass Isotopomers) C->D E 5. Data Processing and Flux Calculation (MFA) D->E F 6. Biological Interpretation E->F

Caption: A typical workflow for a stable isotope tracing experiment.

The Metabolic Fate of Urethane (Ethyl Carbamate)

While not a suitable tracer for central metabolism, it is useful to understand the metabolic fate of urethane. It is primarily metabolized in the liver through two main pathways: hydrolysis and oxidation.

  • Hydrolysis (Major Pathway): Esterases hydrolyze urethane into ethanol, carbon dioxide, and ammonia.[5] This is the primary detoxification pathway.

  • Oxidation (Minor Pathway): Cytochrome P450 enzymes (specifically CYP2E1) oxidize urethane to vinyl carbamate, which can be further converted to a reactive epoxide.[6][7] This pathway is associated with the carcinogenic properties of urethane.

Given these pathways, labeled urethane would primarily trace the activity of esterases and specific cytochrome P450 enzymes, rather than core metabolic networks like glycolysis or the TCA cycle.

Urethane_Metabolism cluster_hydrolysis Hydrolysis (Major) cluster_oxidation Oxidation (Minor) Urethane Urethane (Ethyl Carbamate) Ethanol Ethanol Urethane->Ethanol Esterases CO2 CO2 Urethane->CO2 Esterases Ammonia Ammonia Urethane->Ammonia Esterases Vinyl_Carbamate Vinyl Carbamate Urethane->Vinyl_Carbamate CYP2E1 Epoxide Epoxide Vinyl_Carbamate->Epoxide Adducts DNA/Protein Adducts Epoxide->Adducts

Caption: Metabolic pathways of urethane (ethyl carbamate).

References

A Comparative Literature Review of Urethane-¹³C,¹⁵N as an Internal Standard for Ethyl Carbamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of validation studies utilizing ¹³C,¹⁵N-labeled urethane, more commonly known as ethyl carbamate (B1207046) (EC), as an internal standard for the quantitative analysis of its unlabeled counterpart. Ethyl carbamate is a significant process contaminant found in fermented foods and alcoholic beverages, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1] Accurate and reliable quantification is therefore critical for food safety, regulatory compliance, and toxicological research.

Isotopically labeled internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte of interest and exhibit identical chemical behavior during sample extraction, derivatization, and ionization, thus correcting for matrix effects and variations in instrument response. This guide compares the performance of analytical methods using Urethane-¹³C,¹⁵N with those employing other common internal standards, supported by data from various validation studies.

Performance Comparison of Internal Standards for Ethyl Carbamate Analysis

The choice of internal standard is critical for the accuracy and precision of quantitative methods. While various carbamates have been used, stable isotope-labeled ethyl carbamate provides the most accurate results due to its chemical and physical similarity to the analyte.

Internal StandardAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Comparison
Ethyl ¹³C,¹⁵N-carbamate GC-MSDistilled Alcoholic Beverages5-25 ppb-Provided better precision (CV 1.4-3.2%) compared to GC-FID with other internal standards. High correlation (r=0.996) between methods demonstrated its reliability.[2]
Ethyl ¹³C,¹⁵N-carbamate UPLC-TOF-MSHuman Cells (HepG2)31 ng/mL40 ng/mL (extracellular), 103 ng/mL (intracellular)Showed good linearity (R² > 0.99) and recoveries (>76%). Demonstrates suitability for complex biological matrices.[1]
Propyl carbamate, Butyl carbamateGC-FIDDistilled Alcoholic Beverages5-25 ppb-These standards have different octanol-water partition coefficients from EC, which can affect extraction efficiency and accuracy.[1] Coefficients of variation were higher (3.5-6.0%) than with the isotopically labeled standard.[2]
Isopropyl carbamateGC-MS (with derivatization)Alcoholic Beverages0.30 µg/kg5.0 µg/kgA reliable and low-cost alternative, but requires an additional derivatization step which can introduce variability.[3]
Deuterated ethyl-d₅ carbamateGC-MSSpirituous Beverages--Used for quantification with Selected Ion Monitoring (SIM). Deuterated standards are effective but can sometimes exhibit chromatographic shifts relative to the non-deuterated analyte.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing studies. Below are summaries of typical experimental protocols for the quantification of ethyl carbamate using an isotopically labeled internal standard.

1. Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Alcoholic Beverages [2][5]

  • Sample Preparation:

    • Take a 5 g sample of the beverage.

    • Spike with Ethyl ¹³C,¹⁵N-carbamate internal standard.

    • Dilute with water to an ethanol (B145695) concentration of 25% (v/v).

    • Wash the sample with petroleum ether to remove nonpolar interferences.

    • Extract the ethyl carbamate using dichloromethane (B109758).

  • Cleanup (if necessary): For samples with significant matrix interference, pass the dichloromethane extract through an alumina (B75360) cleanup column.[2][5]

  • GC-MS Analysis:

    • Column: Packed-column (e.g., Carbopack B/Carbowax 20M) or capillary column (e.g., DB-WAx).[5]

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

    • Ions Monitored: Specific ions for both native ethyl carbamate and the ¹³C,¹⁵N-labeled internal standard are monitored for quantification.[4]

2. Method: Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF-MS) for Biological Matrices [1]

  • Sample Preparation (HepG2 Cells):

    • Spike the sample with the internal standard.

    • Perform protein precipitation to remove larger molecules.

    • Centrifuge the sample and collect the supernatant for analysis.

  • UPLC-TOF-MS Analysis:

    • Linearity: Established over a range of 60-6000 ng/mL (R² > 0.99).

    • Recovery: Greater than 76%.

    • Stability (RSD): Less than 13%.

Workflow and Pathway Visualizations

The following diagrams illustrate the typical workflow for ethyl carbamate analysis and the logical basis for using a stable isotope-labeled internal standard.

G Experimental Workflow for EC Analysis using ¹³C,¹⁵N-EC cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Alcoholic Beverage) Spike 2. Spike with Urethane-¹³C,¹⁵N (IS) Sample->Spike Dilute 3. Dilute with Water Spike->Dilute Extract 4. Liquid-Liquid Extraction (Dichloromethane) Dilute->Extract GC 5. Gas Chromatography (Separation) Extract->GC MS 6. Mass Spectrometry (Detection - SIM Mode) GC->MS Quant 7. Quantification (Ratio of Analyte/IS) MS->Quant

Caption: Workflow for Ethyl Carbamate (EC) analysis using a labeled internal standard.

G Rationale for Isotope Dilution Mass Spectrometry Analyte Analyte (Ethyl Carbamate) Process Sample Preparation & Instrumental Analysis (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (Urethane-¹³C,¹⁵N) IS->Process Loss Analyte/IS Loss & Matrix Effects (Affects both equally) Process->Loss Ratio Constant Ratio (Analyte Signal / IS Signal) Loss->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using a co-eluting stable isotope-labeled internal standard.

References

Statistical Analysis of Urethane-Induced Metabolic Changes: A Comparison of 13C/15N Tracer Experiments with Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of statistical methods for studying the metabolic effects of urethane (B1682113), a known carcinogen. We focus on the application of stable isotope tracing using Urethane-13C,15N experiments and compare this advanced technique with alternative methodologies. This guide is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research goals in toxicology and drug development.

Introduction to Urethane Metabolism and Carcinogenesis

Urethane (ethyl carbamate) is a carcinogen known to induce lung tumors in mice, making it a valuable model for studying Kras-driven lung cancer.[1][2] The carcinogenic activity of urethane is linked to its metabolic activation, which leads to the formation of DNA adducts and subsequent mutations, particularly in the Kras proto-oncogene.[1] Understanding the metabolic pathways affected by urethane is crucial for elucidating its mechanisms of toxicity and for developing potential therapeutic interventions. Stable isotope tracing with 13C and 15N-labeled substrates offers a powerful method to map these metabolic alterations.

Data Presentation: Comparison of Analytical Approaches

The selection of an analytical method significantly influences the type and quality of data obtained. Below is a comparison of quantitative data typically generated from this compound experiments versus other common approaches.

Analytical Approach Quantitative Data Output Key Insights Limitations
This compound Metabolic Flux Analysis (MFA) Isotopologue distribution of key metabolites (e.g., amino acids, TCA cycle intermediates), Absolute and relative metabolic fluxes (rates of metabolic reactions).Dynamic view of metabolic pathway utilization and rewiring in response to urethane.[3][4] Identification of specific enzymatic steps affected.Technically demanding, requires specialized software for data analysis, and can be costly.
Traditional Metabolomics (e.g., LC-MS, GC-MS) Relative abundance of a wide range of metabolites.Snapshot of the metabolic state, identification of perturbed metabolic pathways.Does not provide information on the rate of metabolic reactions (fluxes), can be challenging to distinguish between cause and effect.
Proteomics (e.g., Shotgun Proteomics) Relative abundance of proteins.Identification of changes in the expression of metabolic enzymes and regulatory proteins.Changes in protein levels do not always correlate with changes in metabolic flux.
Genomics (e.g., RNA-Seq) Relative abundance of gene transcripts.Insights into the transcriptional regulation of metabolic pathways.Transcript levels may not directly reflect protein levels or enzyme activity due to post-transcriptional and post-translational modifications.

Experimental Protocols

Key Experiment: this compound Metabolic Flux Analysis

This section outlines a generalized protocol for a this compound experiment in a mouse model.

1. Animal Model and Urethane Administration:

  • Select a mouse strain susceptible to urethane-induced lung carcinogenesis (e.g., A/J or BALB/c).[5]

  • Administer urethane via intraperitoneal injection. The dosage and frequency will depend on the experimental design.[2][5] A control group receiving a vehicle injection is essential.

2. Stable Isotope Tracer Infusion:

  • Following urethane exposure, infuse a 13C and/or 15N-labeled tracer. Commonly used tracers include [U-13C]-glucose and [U-15N]-glutamine to probe central carbon and nitrogen metabolism, respectively.[4][6]

  • The infusion is typically performed until a metabolic and isotopic steady-state is reached.

3. Sample Collection and Preparation:

  • At the end of the infusion period, collect tissues of interest (e.g., lung, liver, plasma).

  • Rapidly quench metabolism to preserve the in vivo metabolic state.

  • Extract metabolites from the collected tissues.

4. Analytical Measurement:

  • Analyze the extracted metabolites using high-resolution mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopologue distribution of key metabolites.[3]

5. Data Analysis and Flux Calculation:

  • The resulting isotopologue data is then used in conjunction with a metabolic network model to calculate intracellular metabolic fluxes. This requires specialized software.[7][8]

Alternative Protocol: Traditional Metabolomics

1. Animal Model and Urethane Administration:

  • Follow the same procedure as for the MFA experiment.

2. Sample Collection and Preparation:

  • Collect tissues at desired time points after urethane administration.

  • Quench metabolism and extract metabolites.

3. Analytical Measurement:

  • Analyze the metabolite extracts using LC-MS or GC-MS to obtain the relative abundance of a broad spectrum of metabolites.

4. Statistical Analysis:

  • Perform statistical analyses such as t-tests, ANOVA, and principal component analysis (PCA) to identify metabolites that are significantly altered by urethane treatment.

  • Utilize pathway analysis tools to identify the metabolic pathways most affected.

Mandatory Visualization

Signaling Pathway: Urethane-Induced Metabolic Rewiring

The following diagram illustrates a hypothesized signaling pathway of urethane-induced metabolic alterations that could be investigated using 13C/15N tracing. Urethane exposure is known to induce mitochondrial dysfunction, which can lead to a shift in cellular metabolism towards glycolysis and altered amino acid metabolism to support cell proliferation and survival.

G cluster_0 Cellular Response to Urethane cluster_1 Metabolic Rewiring (Investigated by 13C/15N Tracing) Urethane Urethane Metabolic Activation Metabolic Activation Urethane->Metabolic Activation DNA Adducts DNA Adducts Metabolic Activation->DNA Adducts Mitochondrial Dysfunction Mitochondrial Dysfunction Metabolic Activation->Mitochondrial Dysfunction Kras Mutation Kras Mutation DNA Adducts->Kras Mutation Increased Glycolysis Increased Glycolysis Kras Mutation->Increased Glycolysis Altered TCA Cycle Altered TCA Cycle Mitochondrial Dysfunction->Altered TCA Cycle Amino Acid Metabolism Amino Acid Metabolism Increased Glycolysis->Amino Acid Metabolism Tumorigenesis Tumorigenesis Increased Glycolysis->Tumorigenesis Altered TCA Cycle->Amino Acid Metabolism Nucleotide Synthesis Nucleotide Synthesis Amino Acid Metabolism->Nucleotide Synthesis Nucleotide Synthesis->Tumorigenesis

Caption: Hypothesized metabolic rewiring in response to urethane exposure.

Experimental Workflow: this compound Metabolic Flux Analysis

The following diagram outlines the general workflow for a this compound metabolic flux analysis experiment.

G Animal Model Animal Model Urethane Treatment Urethane Treatment Animal Model->Urethane Treatment 13C/15N Tracer Infusion 13C/15N Tracer Infusion Urethane Treatment->13C/15N Tracer Infusion Tissue Collection Tissue Collection 13C/15N Tracer Infusion->Tissue Collection Metabolite Extraction Metabolite Extraction Tissue Collection->Metabolite Extraction LC-MS/MS or NMR Analysis LC-MS/MS or NMR Analysis Metabolite Extraction->LC-MS/MS or NMR Analysis Isotopologue Data Isotopologue Data LC-MS/MS or NMR Analysis->Isotopologue Data Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Data->Metabolic Flux Calculation Flux Map Flux Map Metabolic Flux Calculation->Flux Map

Caption: Workflow for this compound metabolic flux analysis.

Comparison of Data Analysis Software

A critical step in 13C/15N-based metabolic flux analysis is the computational analysis of isotopologue data. Several software packages are available, each with its own strengths and limitations.[7][8][9]

Software Key Features Platform Typical Use Case
INCA Isotopically non-stationary MFA, comprehensive modeling capabilities.MATLABAcademic research, complex metabolic network analysis.
OpenFLUX Open-source, user-friendly interface for 13C-based MFA.MATLABStandard steady-state MFA in academic and industrial settings.
VistaFlux Integrated with Agilent MassHunter for qualitative flux analysis and visualization.[10]WindowsRapid qualitative assessment of flux changes and pathway visualization.[10]
Metatool Structural analysis of metabolic networks, elementary flux mode analysis.CIn-depth analysis of network topology and potential pathways.
COBRA Toolbox Constraint-based modeling of genome-scale metabolic networks.MATLABSystems biology, prediction of metabolic phenotypes from genomic data.

Conclusion

The statistical analysis of data from this compound experiments provides a dynamic and detailed view of metabolic reprogramming during carcinogenesis, offering significant advantages over traditional metabolomic and proteomic approaches.[3][4] While technically demanding, the insights gained from metabolic flux analysis can be invaluable for understanding disease mechanisms and for the development of novel therapeutic strategies. The choice of analytical software is critical and should be based on the specific research question and the complexity of the metabolic network being investigated.

References

Safety Operating Guide

Proper Disposal of Urethane-13C,15N: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of isotopically labeled urethane (B1682113), this guide ensures operational compliance and laboratory safety for researchers, scientists, and drug development professionals.

Urethane, a known carcinogen, requires careful handling and disposal. When labeled with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), the fundamental chemical hazards remain the primary consideration for disposal. As ¹³C and ¹⁵N are stable, non-radioactive isotopes, no additional precautions for radioactivity are necessary. The disposal procedures are therefore governed by the regulations for the unlabeled compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection. All handling of urethane and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of Urethane-13C,15N is managed as a hazardous chemical waste, specifically as a RCRA (Resource Conservation and Recovery Act) listed waste.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Urethane is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).

  • RCRA Code: Unused urethane is a "U-listed" hazardous waste with the RCRA code U238 . This classification is critical for proper labeling and disposal documentation.

  • Isotopic Labeling: The presence of stable isotopes ¹³C and ¹⁵N does not alter the chemical hazardous waste classification of urethane.[1] These isotopes are not radioactive, and therefore, the waste is not considered radioactive waste.[1]

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be collected in a dedicated, leak-proof hazardous waste container.

  • Compatibility: The container must be compatible with urethane. The original chemical container is often the most suitable for waste collection.

  • No Mixing: Do not mix urethane waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Labeling the Waste Container

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The RCRA waste code: "U238"

  • The specific hazards (e.g., "Toxic," "Carcinogen")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • Your name, department, and contact information

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the pickup and disposal of the hazardous waste.

  • Do Not Dispose On-Site: Never dispose of urethane waste down the sink, in the regular trash, or by evaporation in a fume hood.[2] All hazardous waste must be disposed of through a licensed hazardous waste management company.[2][3]

Quantitative Data Summary

For the disposal of laboratory-scale quantities of this compound, specific quantitative limits for disposal are determined by the licensed hazardous waste facility, not by the individual user. The primary requirement is to collect all waste, regardless of concentration, for professional disposal.

ParameterGuideline
RCRA Waste Code U238
Disposal Method Collection for incineration by a licensed hazardous waste facility.
Sewer Disposal Strictly prohibited.
Solid Waste (Trash) Disposal Strictly prohibited.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and federal regulations (EPA RCRA). No specific experimental protocols for disposal are performed by the end-user beyond proper identification, segregation, and collection. The ultimate treatment and disposal are handled by specialized, permitted facilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Collection & Labeling cluster_3 Disposal A Generate this compound Waste (unused chemical, contaminated labware) B Is the waste radioactive? A->B C No, 13C and 15N are stable isotopes. B->C No D Is the chemical hazardous? C->D E Yes, Urethane is RCRA waste U238. D->E Yes F Collect in a dedicated, compatible hazardous waste container. E->F G Label container with: 'Hazardous Waste' 'this compound' 'RCRA: U238' Hazards, Date, PI Info F->G H Store in a designated satellite accumulation area. G->H I Contact Environmental Health & Safety (EHS) for waste pickup. H->I J Prohibited Disposal Routes: - Sink - Trash - Evaporation I->J

Caption: Decision workflow for the safe disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Urethane-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Urethane-13C,15N. Urethane (B1682113) is recognized as a probable human carcinogen, a mutagen, and a teratogen, necessitating stringent safety measures to minimize exposure.[1][2] The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Health Hazard Information

Urethane can be absorbed through the skin and is harmful if inhaled or ingested.[1] Acute exposure can lead to irritation of the eyes, skin, and respiratory tract, with higher exposures potentially causing dizziness, headache, and nausea.[1] Chronic exposure carries more severe risks, including potential damage to the kidneys, liver, brain, and bone marrow.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the data for urethane and related compounds provide a baseline for safe handling.[1][2][3] All contact with urethane should be minimized to the lowest possible level.[2]

PropertyValue
Chemical Formula C₃H₇NO₂ (for unlabeled urethane)
Appearance Colorless crystals or white powder[4]
Boiling Point 182-184 °C[4][5]
Melting Point 47-51 °C[5]
Vapor Pressure 10 mm Hg @ 77.8 °C[5]
Solubility Soluble in water and alcohol[4]
Oral LD50 (Rat) 1809 mg/kg[4][5]
Occupational Exposure Limits No specific limits established for Urethane.[1][2] For related isocyanates (TDI and MDI), the OSHA Permissible Exposure Limit (PEL) is 0.02 ppm (Ceiling), and the ACGIH Threshold Limit Value (TLV) is 0.005 ppm (8-hour TWA).[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[2]

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[5]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[5]

  • Eye Protection: Use chemical splash goggles or a face shield.[5]

  • Lab Coat: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[6]

3. Handling and Experimental Work:

  • Weighing: Handle solid this compound in a fume hood to avoid inhalation of dust.

  • Solution Preparation: Prepare solutions within the fume hood.

  • Spill Prevention: Use secondary containment for all containers of this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5]

4. Storage:

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Security: Store in a locked cabinet or area with restricted access.[5]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe emergency_check Verify Emergency Equipment Accessibility gather_ppe->emergency_check weigh Weigh Solid in Fume Hood emergency_check->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate store Store in Sealed Container in a Cool, Dry, Ventilated Area experiment->store If not all is used dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: This diagram outlines the procedural steps for the safe handling of this compound.

Personal Protective Equipment (PPE) Selection Logic

G PPE Selection for Handling this compound ppe_base Standard PPE: - Chemical-resistant gloves - Safety goggles - Lab coat risk_assessment Potential for Splash, Dust, or Aerosol Generation? ppe_base->risk_assessment risk_assessment->ppe_base No ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Face shield risk_assessment->ppe_enhanced Yes, splash potential ppe_respirator Enhanced PPE: - Standard PPE PLUS - NIOSH-approved respirator risk_assessment->ppe_respirator Yes, dust/aerosol potential ppe_full Full Protection: - Chemical-resistant suit - Full-face respirator - Double gloves risk_assessment->ppe_full High concentration or large volume spill

Caption: This flowchart guides the selection of appropriate PPE based on the handling risk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.